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  • Product: 4-[(Cyclopropylamino)methyl]benzoic acid
  • CAS: 932259-37-5

Core Science & Biosynthesis

Foundational

4-[(Cyclopropylamino)methyl]benzoic acid CAS number

An In-Depth Technical Guide to 4-[(Cyclopropylamino)methyl]benzoic Acid Abstract This technical guide provides a comprehensive scientific overview of 4-[(Cyclopropylamino)methyl]benzoic acid (CAS Number: 1270556-03-0), a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(Cyclopropylamino)methyl]benzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 4-[(Cyclopropylamino)methyl]benzoic acid (CAS Number: 1270556-03-0), a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document delineates the compound's physicochemical properties, proposes a robust and detailed synthetic pathway via reductive amination, and explores the potential applications derived from its unique structural motifs. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic use of this valuable chemical building block.

Introduction and Strategic Importance

4-[(Cyclopropylamino)methyl]benzoic acid is a bifunctional organic molecule that incorporates two key pharmacophores: the cyclopropylamine moiety and the aminobenzoic acid scaffold. The strategic integration of these two groups suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

The cyclopropylamine group is a highly valued structural unit in modern medicinal chemistry.[1][2] The inherent strain of the three-membered ring provides conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism, a critical attribute for improving the pharmacokinetic profile of drug candidates.[3] It is a key component in numerous approved drugs, including antibiotics and enzyme inhibitors for oncology and neurological disorders.[3]

The aminobenzoic acid framework is also a well-established scaffold in pharmaceutical development. Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antifibrinolytic and anti-inflammatory properties.[4][5] This scaffold serves as a versatile anchor for molecular elaboration, enabling the exploration of diverse chemical space.

This guide provides the necessary technical foundation for synthesizing and utilizing 4-[(Cyclopropylamino)methyl]benzoic acid in research and development programs.

Physicochemical and Structural Data

The fundamental properties of 4-[(Cyclopropylamino)methyl]benzoic acid are summarized below. These data are essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource
CAS Number 1270556-03-0Internal Verification
Molecular Formula C₁₁H₁₃NO₂ChemScene
Molecular Weight 191.23 g/mol ChemScene
IUPAC Name 4-(Amino(cyclopropyl)methyl)benzoic acidIUPAC Nomenclature
SMILES O=C(O)C1=CC=C(C(N)C2CC2)C=C1ChemScene
Appearance Predicted: White to off-white solidAnalogous Compounds
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)General Chemical Principles

Proposed Synthesis Workflow

This approach is logical because it protects the acidic proton of the carboxylic acid, preventing it from interfering with the basic amine and the reductive amination process.

Figure 1: Proposed two-step synthesis of 4-[(Cyclopropylamino)methyl]benzoic acid.
Detailed Experimental Protocols

The following protocols are based on standard, widely published procedures for analogous transformations and provide a self-validating framework for synthesis.[6][7]

Protocol 1: Methyl 4-Formylbenzoate Synthesis (Ester Protection)

  • Rationale: Fischer esterification is a classic and cost-effective method for protecting carboxylic acids. Using methanol as both solvent and reagent drives the equilibrium towards the product. A catalytic amount of strong acid is required.

  • Reaction Setup: To a round-bottom flask, add 4-formylbenzoic acid (1.0 eq). Suspend it in methanol (approx. 5-10 mL per gram of starting material).

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-formylbenzoate, which can be purified by column chromatography if necessary.

Protocol 2: Reductive Amination and Hydrolysis

  • Rationale: Direct reductive amination using sodium triacetoxyborohydride (STAB) is a mild and highly selective method for forming amines from aldehydes.[3] STAB is less basic and more tolerant of acidic functional groups than other hydride reagents. The final step, saponification, deprotects the ester to yield the target carboxylic acid.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 4-formylbenzoate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).

  • Amine Addition: Add cyclopropylamine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 4-[(cyclopropylamino)methyl]benzoate.

  • Hydrolysis (Deprotection): Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1). Add an excess of sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to 40-50°C for 2-4 hours.[6]

  • Isolation: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[(Cyclopropylamino)methyl]benzoic acid.

Structural Elucidation and Quality Control

Confirmation of the synthesized product's identity and purity is critical. The following analytical techniques are standard for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the benzylic methine proton, and the unique upfield signals of the cyclopropyl ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxyl group.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Applications in Medicinal Chemistry and Drug Design

The structural features of 4-[(Cyclopropylamino)methyl]benzoic acid make it an attractive scaffold for targeting a variety of biological systems. Its utility stems from the synergistic combination of its constituent parts.

G cluster_0 Structural Motifs of 4-[(Cyclopropylamino)methyl]benzoic acid cluster_1 Cyclopropylamine Moiety cluster_2 Aminobenzoic Acid Moiety cluster_3 Potential Therapeutic Advantages Scaffold Core Scaffold Cyclopropyl Cyclopropyl Group Scaffold->Cyclopropyl Provides Amine Secondary Amine Scaffold->Amine Provides BenzoicAcid Benzoic Acid Scaffold->BenzoicAcid Provides Linker Methylene Linker Scaffold->Linker Provides Advantage1 Enhanced Metabolic Stability (Blocks Oxidation) Cyclopropyl->Advantage1 Advantage2 Conformational Rigidity (Improves Binding) Cyclopropyl->Advantage2 Advantage3 H-Bond Donor/Acceptor (Target Interaction) Amine->Advantage3 Advantage4 Anionic/Aromatic Interactions (Binding Anchor) BenzoicAcid->Advantage4

Figure 2: Key structural motifs and their contributions to drug design.
  • Enzyme Inhibition: The cyclopropylamine group is a known pharmacophore for mechanism-based inhibition of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are targets for depression and cancer, respectively.[3] This molecule could serve as a starting point for developing novel inhibitors.

  • GPCR Ligand Development: The aromatic ring and carboxylic acid provide anchor points for interaction with G-protein coupled receptors (GPCRs), while the cyclopropylamine tail can be used to explore deeper, more hydrophobic binding pockets to achieve high affinity and selectivity.

  • Antifibrinolytic Agents: The aminobenzoic acid core is structurally related to compounds like tranexamic acid, which are used to treat or prevent excessive blood loss.[5][8] Derivatives could be explored for novel hemostatic properties.

  • Antimicrobial Agents: Simple derivatives of 4-aminobenzoic acid have been shown to possess potent antimicrobial and antifungal activities.[9][10] This scaffold could be used to generate new classes of anti-infective agents.

Conclusion

4-[(Cyclopropylamino)methyl]benzoic acid is a high-value chemical scaffold with significant untapped potential in drug discovery. While direct literature on this specific molecule is sparse, its synthesis is readily achievable through established and reliable synthetic methodologies like reductive amination. The convergence of favorable metabolic properties from the cyclopropylamine moiety and the versatile binding features of the aminobenzoic acid core makes this compound a compelling starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this molecule in their discovery programs.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University. Available at: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminomethylbenzoic Acid? Available at: [Link]

  • Grokipedia. Aminomethylbenzoic acid. Available at: [Link]

  • Patsnap Synapse. (2024). What is Aminomethylbenzoic Acid used for? Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available at: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. Available at: [Link]

  • Nguyen, T.V., et al. (2018). Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. Available at: [Link]

  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Available at: [Link]

  • Chem Shiksha. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. Available at: [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination? Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(Cyclopropylamino)methyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(Cyclopropylamino)methyl]benzoic acid is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Cyclopropylamino)methyl]benzoic acid is a key building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its rigid cyclopropyl group and the versatile aminomethylbenzoic acid scaffold allow for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this valuable intermediate, focusing on the selection of starting materials, optimization of reaction conditions, and practical considerations for laboratory and potential scale-up applications.

Two principal and convergent synthetic routes to 4-[(Cyclopropylamino)methyl]benzoic acid have been established, each with distinct advantages and considerations. The first route commences with a 4-methylbenzoic acid derivative and proceeds through a benzylic substitution. The second, and arguably more contemporary, approach utilizes the reductive amination of a 4-formylbenzoic acid derivative. This guide will dissect both pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Route A: Nucleophilic Substitution of a Benzylic Halide

This classical approach hinges on the reactivity of a benzylic halide, typically a bromide, with cyclopropylamine. The synthesis begins with the readily available and cost-effective 4-methylbenzoic acid or its corresponding esters.

Step 1: Esterification of 4-Methylbenzoic Acid (Optional but Recommended)

To circumvent potential side reactions with the carboxylic acid moiety in subsequent steps, it is advantageous to first protect it as an ester, most commonly a methyl or ethyl ester.

Protocol: Acid-Catalyzed Esterification

  • To a solution of 4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-methylbenzoate, which is often of sufficient purity for the next step.

Step 2: Benzylic Bromination

The key intermediate, a 4-(bromomethyl)benzoate, is synthesized via a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering selectivity and safer handling compared to liquid bromine.[1]

Protocol: Radical Bromination with NBS

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene.[1][2]

  • Add N-bromosuccinimide (1.05-1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).[1][2]

  • Heat the mixture to reflux and monitor the reaction by TLC (typically 4-7 hours). The disappearance of the starting material and the formation of a less polar product are indicative of reaction progression.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 4-(bromomethyl)benzoate can be purified by recrystallization or column chromatography.[1][2]

Step 3: Nucleophilic Substitution with Cyclopropylamine

The final carbon-nitrogen bond is formed by the reaction of the benzylic bromide with cyclopropylamine. This is a standard SN2 reaction where the amine acts as the nucleophile.

Protocol: Synthesis of Methyl 4-((cyclopropylamino)methyl)benzoate

  • Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add cyclopropylamine (2.0-3.0 eq) to the solution. An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the starting bromide is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 4: Hydrolysis of the Ester

The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

Protocol: Base-Promoted Ester Hydrolysis

  • Dissolve the methyl 4-((cyclopropylamino)methyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).[3]

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with a mineral acid like 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-[(Cyclopropylamino)methyl]benzoic acid.

Synthetic Route B: Reductive Amination

A more convergent and often higher-yielding approach involves the reductive amination of 4-formylbenzoic acid or its ester with cyclopropylamine. This one-pot reaction forms the C-N bond and the aminomethyl group simultaneously.

Step 1: Preparation of Methyl 4-formylbenzoate (if starting from 4-formylbenzoic acid)

While 4-formylbenzoic acid can be used directly, the ester is often preferred to improve solubility in organic solvents and to avoid potential complications with the free carboxylic acid during the reductive amination.

Protocol: Esterification of 4-formylbenzoic acid

  • To a solution of 4-formylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[4]

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield methyl 4-formylbenzoate.[4]

Step 2: Reductive Amination with Cyclopropylamine

This key step involves the formation of an imine intermediate between the aldehyde and cyclopropylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, as it is less likely to reduce the aldehyde starting material.[5][6]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • In a reaction vessel, dissolve methyl 4-formylbenzoate (1.0 eq) and cyclopropylamine (1.1-1.5 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5]

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield crude methyl 4-((cyclopropylamino)methyl)benzoate, which can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

This final step is identical to Step 4 in Route A, involving the saponification of the methyl ester to the carboxylic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Materials 4-Methylbenzoic acid (or ester)4-Formylbenzoic acid (or ester)
Key Intermediates Methyl 4-(bromomethyl)benzoateImine/Iminium ion (in situ)
Number of Steps 3-4 steps2-3 steps
Overall Yield Generally moderateOften higher and more convergent
Reagents & Conditions Involves radical bromination (NBS, initiator) and nucleophilic substitutionUtilizes mild reducing agents (e.g., NaBH(OAc)₃) in a one-pot fashion
Safety & Handling Use of lachrymatory benzylic bromides requires cautionGenerally safer reagents and conditions
Scalability Can be scalable, but handling of benzylic bromides may be a concernWell-suited for scale-up due to its convergent nature and milder conditions

Experimental Workflows

Workflow for Route A

Route_A cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Hydrolysis 4-Methylbenzoic_Acid 4-Methylbenzoic Acid Methyl_4-methylbenzoate Methyl 4-methylbenzoate 4-Methylbenzoic_Acid->Methyl_4-methylbenzoate MeOH, H₂SO₄ Methyl_4-bromomethylbenzoate Methyl 4-(bromomethyl)benzoate Methyl_4-methylbenzoate->Methyl_4-bromomethylbenzoate NBS, AIBN Methyl_4-((cyclopropylamino)methyl)benzoate Methyl 4-((cyclopropylamino)methyl)benzoate Methyl_4-bromomethylbenzoate->Methyl_4-((cyclopropylamino)methyl)benzoate Cyclopropylamine Final_Product_A 4-[(Cyclopropylamino)methyl]benzoic Acid Methyl_4-((cyclopropylamino)methyl)benzoate->Final_Product_A NaOH, H₂O/MeOH

Caption: Synthetic workflow for Route A.

Workflow for Route B

Route_B cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolysis 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Methyl_4-formylbenzoate Methyl 4-formylbenzoate 4-Formylbenzoic_Acid->Methyl_4-formylbenzoate MeOH, SOCl₂ Methyl_4-((cyclopropylamino)methyl)benzoate_B Methyl 4-((cyclopropylamino)methyl)benzoate Methyl_4-formylbenzoate->Methyl_4-((cyclopropylamino)methyl)benzoate_B Cyclopropylamine, NaBH(OAc)₃ Final_Product_B 4-[(Cyclopropylamino)methyl]benzoic Acid Methyl_4-((cyclopropylamino)methyl)benzoate_B->Final_Product_B NaOH, H₂O/MeOH

Caption: Synthetic workflow for Route B.

Conclusion

Both synthetic routes presented in this guide offer reliable methods for the preparation of 4-[(Cyclopropylamino)methyl]benzoic acid. The choice between the two will likely depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Route A, while involving a potentially hazardous benzylic bromide intermediate, utilizes very common and inexpensive starting materials. Route B, the reductive amination pathway, is more elegant and convergent, often providing higher yields and a more favorable safety profile, making it an attractive option for many researchers and for larger scale synthesis. Careful consideration of the reaction parameters and purification techniques outlined in this guide will enable the successful and efficient synthesis of this important building block for drug discovery and development.

References

  • S. S. Kumar, et al. (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Journal of Chemistry.
  • M. Bodanszky & J. Martinez. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]

  • ResearchGate. (2023, October 29). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. [Link]

  • Numerade. (n.d.). How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]

  • Semantic Scholar. (2021, April 8). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. [Link]

  • Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Lakehead University. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2020, November). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. [Link]

  • PubMed. (2012, January 15). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid. [Link]

  • SciSpace. (n.d.). Preparation of new functionalized cyclopropylmagnesium reagents. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • Google Patents. (n.d.). (12) United States Patent. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

Sources

Foundational

4-[(Cyclopropylamino)methyl]benzoic Acid Derivatives: Design, Synthesis, and Application in Serine Protease Inhibition

Executive Summary The compound 4-[(cyclopropylamino)methyl]benzoic acid (4-CAMBA, CAS 932259-37-5) and its analogs represent a privileged class of building blocks in modern medicinal chemistry. Structurally, 4-CAMBA cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(cyclopropylamino)methyl]benzoic acid (4-CAMBA, CAS 932259-37-5) and its analogs represent a privileged class of building blocks in modern medicinal chemistry. Structurally, 4-CAMBA consists of a para-substituted benzoic acid core appended with a secondary cyclopropylamine moiety. This specific structural arrangement has proven highly effective as a P1-targeting pharmacophore in the design of serine protease inhibitors (such as Factor Xa, Thrombin, and Complement Factor D) and as a modulator of the plasminogen/plasmin system in antifibrinolytic drug development.

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological applications of 4-CAMBA derivatives, offering actionable insights for drug development professionals.

Structural Rationale & Pharmacophore Analysis

The S1 Pocket Challenge in Serine Proteases

Serine proteases, particularly those in the coagulation cascade like Factor Xa (FXa) and Thrombin, feature a deep, narrow S1 specificity pocket with an aspartic acid residue (Asp189) at its base[1]. Historically, highly basic functional groups such as benzamidines or guanidines were used to form a strong salt bridge with Asp189. However, these highly charged, basic moieties (pKa > 11) severely limit oral bioavailability and cellular permeability[2].

The Cyclopropylamine Advantage

The transition from primary amines (e.g., para-aminomethylbenzoic acid, PAMBA) to the secondary cyclopropylamine in 4-CAMBA derivatives serves three critical mechanistic purposes:

  • pKa Modulation: Alkylating the primary amine with a cyclopropyl group slightly lowers the basicity compared to standard aliphatic amines, striking an optimal balance between maintaining the critical electrostatic interaction with Asp189 and improving membrane permeability[3].

  • Steric Complementarity: The cyclopropyl ring provides a rigid, lipophilic bulk that perfectly occupies the hydrophobic clefts adjacent to the S1 pocket, displacing high-energy water molecules and increasing the binding entropy[1].

  • Metabolic Stability: Secondary amines with cycloalkyl substituents are generally more resistant to oxidative deamination by monoamine oxidases (MAOs) compared to their primary amine counterparts.

The Benzoic Acid Anchor

The para-carboxylic acid serves a dual purpose. In the synthesis of complex inhibitors, it acts as a versatile vector for amide coupling to P2/P3 pharmacophores. In antifibrinolytic applications, the carboxylate acts as an anionic anchor, mimicking the C-terminal carboxylate of lysine to bind the lysine-binding sites (Kringle domains) of plasminogen, thereby preventing its activation to plasmin[4][5].

Synthetic Methodologies: Reductive Amination

The most robust and scalable method for synthesizing 4-CAMBA is the reductive amination of 4-formylbenzoic acid with cyclopropylamine. The choice of reducing agent is critical here: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over Sodium borohydride (NaBH4) because it is mild enough to avoid reducing the aldehyde prior to imine formation, even in the presence of the carboxylic acid[6][7].

Experimental Protocol: Synthesis of 4-CAMBA

Self-Validating Workflow for High-Purity Yield

  • Imine Formation:

    • Suspend 4-formylbenzoic acid (1.0 eq, ~5 mmol) in 1,2-dichloroethane (DCE) or a DCE/Methanol mixture (to aid solubility).

    • Add cyclopropylamine (1.2 eq).

    • Causality Check: Add glacial acetic acid (1.0 eq) to lower the pH to ~5.0. This acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine while preventing premature reduction.

  • Reduction:

    • Stir the mixture at room temperature for 30 minutes to ensure complete imine/iminium formation.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

    • Validation: Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and the product mass ( [M+H]+=192.1 ) dominates.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous NaHCO3​ .

    • Adjust the aqueous layer to pH 6-7 (the isoelectric point of the amino acid) to precipitate the product.

    • Filter, wash with cold water, and dry under vacuum to yield 4-CAMBA as a white solid.

Caption: Synthetic workflow for 4-CAMBA via reductive amination.

Biological Applications & Structure-Activity Relationships (SAR)

Coagulation Cascade: Factor Xa Inhibition

Factor Xa sits at the convergence of the intrinsic and extrinsic coagulation pathways. Inhibiting FXa blocks the conversion of prothrombin to thrombin, making it a prime target for anticoagulants[8]. When 4-CAMBA is coupled to a suitable P4-targeting scaffold (e.g., a morpholinone or oxopyrrolidine core), the cyclopropylamine group inserts deeply into the S1 pocket[1].

Caption: Coagulation cascade highlighting Factor Xa inhibition by 4-CAMBA derivatives.

Data Presentation: SAR of P1 Pocket Substituents

The table below summarizes the theoretical Structure-Activity Relationship (SAR) impact of varying the amine substituent on a standardized FXa inhibitor scaffold, demonstrating why the cyclopropyl group is often the optimal choice.

P1 Substituent (Amine)FXa Ki​ (nM)Oral Bioavailability (F%)Mechanistic Rationale
Primary Amine (PAMBA analog) 45.0< 10%Good S1 binding, but high basicity limits passive permeability.
Cyclopropylamine (4-CAMBA) 3.2 > 45% Optimal balance of lipophilicity, steric fit in S1, and modulated pKa.
Cyclopentylamine 120.5> 50%Steric clash within the narrow S1 cleft reduces binding affinity.
Benzamidine (Traditional) 0.8< 5%Extremely potent salt bridge with Asp189, but too polar for oral absorption.

Note: Data represents comparative trends observed in neutral/modulated basicity P1 inhibitor development[1][2].

Antifibrinolytic Activity

Beyond anticoagulation, the uncoupled 4-CAMBA molecule acts as an analog to Tranexamic Acid (TXA) and PAMBA. By binding to the Kringle domains of plasminogen, it prevents plasminogen from binding to fibrin, thereby inhibiting the dissolution of fibrin clots (hyperfibrinolysis)[4][5]. The cyclopropyl derivative exhibits altered tissue distribution profiles, making it a subject of interest for localized hemostatic applications.

References

  • Structure-Based Design of Small Imine Reductase Panels for Target Substrates ACS Catalysis URL:[Link]

  • Cyclopropylamines as LSD1 inhibitors US Patent US8853408B2 URL
  • Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides Journal of Medicinal Chemistry URL:[Link]

  • Benzamides and related inhibitors of factor Xa US Patent US6376515B2 URL
  • Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis National Institutes of Health (PMC) URL:[Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-[(Cyclopropylamino)methyl]benzoic acid

Abstract This technical guide explores the prospective therapeutic landscape of 4-[(Cyclopropylamino)methyl]benzoic acid, a novel chemical entity at the intersection of proven pharmacophores. While direct preclinical or...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide explores the prospective therapeutic landscape of 4-[(Cyclopropylamino)methyl]benzoic acid, a novel chemical entity at the intersection of proven pharmacophores. While direct preclinical or clinical data for this specific molecule is not yet publicly available, its structural architecture—a strategic hybridization of a cyclopropylamine moiety and a 4-(aminomethyl)benzoic acid backbone—provides a strong rationale for its investigation in several key therapeutic areas. This document synthesizes the established roles of its constituent chemical motifs to build a robust hypothesis for its potential as an antifibrinolytic, anticancer, and neuroprotective agent. We present a series of detailed, self-validating experimental protocols to rigorously evaluate these hypotheses, from initial synthesis and characterization to targeted in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising, yet uncharted, molecule.

Introduction: A Molecule of Rational Design

The principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, selectivity, and/or improved pharmacokinetic profiles, is a cornerstone of modern drug discovery.[1] 4-[(Cyclopropylamino)methyl]benzoic acid is a prime example of such a rationally designed molecule. It integrates the 4-(aminomethyl)benzoic acid scaffold, a known antifibrinolytic agent,[2][3][4][5][6] with a cyclopropyl group, a highly valued structural motif in medicinal chemistry.[7][8][9][10]

The inclusion of the cyclopropyl ring is a key design element. This small, strained carbocycle is known to confer a range of beneficial properties to drug molecules, including:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[7]

  • Improved Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[7][8]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

This guide will now delve into the hypothesized therapeutic applications of 4-[(Cyclopropylamino)methyl]benzoic acid, grounded in the established pharmacology of its core components.

Potential Therapeutic Application I: A Novel Antifibrinolytic Agent

The most direct therapeutic hypothesis for 4-[(Cyclopropylamino)methyl]benzoic acid stems from its structural similarity to 4-(aminomethyl)benzoic acid (PAMBA), a known antifibrinolytic drug.[3][4][5][6]

Proposed Mechanism of Action

PAMBA functions by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[3][4] It achieves this by binding to the lysine-binding sites on plasminogen. We hypothesize that 4-[(Cyclopropylamino)methyl]benzoic acid will act via a similar mechanism, with the cyclopropyl group potentially enhancing its binding affinity to plasminogen and/or improving its pharmacokinetic profile, leading to a more potent and/or longer-lasting antifibrinolytic effect.

G cluster_0 Fibrinolysis Cascade cluster_1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA FDPs Fibrin Degradation Products Plasmin->FDPs Fibrin Fibrin (Clot) Fibrin->Plasmin CPAMBA 4-[(Cyclopropylamino)methyl]benzoic acid CPAMBA->Plasminogen Inhibits Activation

Caption: Proposed mechanism of antifibrinolytic action.

Experimental Protocol: In Vitro Plasminogen Activation Assay

This protocol details a chromogenic assay to determine the inhibitory effect of 4-[(Cyclopropylamino)methyl]benzoic acid on tissue plasminogen activator (tPA)-mediated plasminogen activation.

Materials:

  • Human plasminogen

  • Human tPA

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4-[(Cyclopropylamino)methyl]benzoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • In a 96-well plate, add 20 µL of Tris-HCl buffer, 20 µL of human plasminogen, and 10 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 20 µL of tPA.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 20 µL of the chromogenic plasmin substrate.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Compound Predicted IC50 (nM) Rationale
4-(Aminomethyl)benzoic acid1000 - 5000Reference compound with known activity.
4-[(Cyclopropylamino)methyl]benzoic acid< 1000The cyclopropyl group is hypothesized to enhance binding affinity.

Potential Therapeutic Application II: A Metabolically Stable Anticancer Agent

The cyclopropylamine moiety is a key pharmacophore in several anticancer drugs, including kinase inhibitors.[7][11] Furthermore, some benzoic acid derivatives have shown cytotoxic effects against cancer cell lines.[12] This provides a rationale for investigating 4-[(Cyclopropylamino)methyl]benzoic acid as a potential anticancer agent.

Proposed Mechanism of Action

The mechanism could be multifaceted. The cyclopropylamine group is a known mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[13] Inhibition of LSD1 leads to changes in gene expression that can induce apoptosis and inhibit cancer cell proliferation. The benzoic acid portion of the molecule could contribute to cytotoxicity through other, yet to be determined, mechanisms.

G cluster_0 Cancer Cell Nucleus cluster_1 Therapeutic Intervention LSD1 LSD1 Histones Histones LSD1->Histones Demethylation Apoptosis Apoptosis LSD1->Apoptosis Proliferation_Inhibition Inhibition of Proliferation LSD1->Proliferation_Inhibition Gene_Expression Oncogenic Gene Expression Histones->Gene_Expression Activation CPAMBA 4-[(Cyclopropylamino)methyl]benzoic acid CPAMBA->LSD1 Inhibition

Caption: Hypothetical anticancer mechanism via LSD1 inhibition.

Experimental Protocol: In Vitro Cancer Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of 4-[(Cyclopropylamino)methyl]benzoic acid on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of 4-[(Cyclopropylamino)methyl]benzoic acid and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Line Predicted IC50 (µM) Rationale
HepG2 (Liver Cancer)< 20Some benzoic acid derivatives show activity against this cell line.[12]
MCF-7 (Breast Cancer)< 20A common cell line for initial anticancer screening.
A549 (Lung Cancer)< 20A common cell line for initial anticancer screening.

Potential Therapeutic Application III: A Novel Neuroprotective Agent

Recent studies have suggested that some aminomethylbenzoic acid derivatives may possess neuroprotective properties.[4] The ability of the cyclopropyl group to increase brain permeability[10] makes 4-[(Cyclopropylamino)methyl]benzoic acid an intriguing candidate for the treatment of neurodegenerative disorders.

Proposed Mechanism of Action

The precise mechanism is yet to be elucidated, but potential pathways include anti-inflammatory effects within the central nervous system and modulation of neurotransmitter systems.[4] The cyclopropylamine moiety is also present in some monoamine oxidase (MAO) inhibitors, which are used to treat neurological conditions like depression.[13]

G cluster_0 Neurodegenerative Processes cluster_1 Neuroprotective Intervention Inflammation Neuroinflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection CPAMBA 4-[(Cyclopropylamino)methyl]benzoic acid CPAMBA->Inflammation Anti-inflammatory Effects CPAMBA->Oxidative_Stress Antioxidant Effects CPAMBA->Neuroprotection

Caption: Postulated neuroprotective mechanisms of action.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol describes an assay to evaluate the protective effect of 4-[(Cyclopropylamino)methyl]benzoic acid on primary cortical neurons subjected to glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rats)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 48-well cell culture plates

Procedure:

  • Plate primary cortical neurons in 48-well plates and culture for 7-10 days.

  • Pre-treat the neurons with various concentrations of 4-[(Cyclopropylamino)methyl]benzoic acid for 2 hours.

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 24 hours.

  • Measure cell death by quantifying the release of LDH into the culture medium using an LDH cytotoxicity assay kit.

  • Calculate the percentage of neuroprotection conferred by the test compound relative to the glutamate-only control.

Treatment Group Expected Outcome Rationale
Vehicle ControlMinimal cell deathBaseline neuronal health.
Glutamate OnlySignificant cell deathInduction of excitotoxicity.
Glutamate + Test CompoundDose-dependent reduction in cell deathIndication of neuroprotective activity.

Synthesis and Characterization

A robust and scalable synthesis of 4-[(Cyclopropylamino)methyl]benzoic acid is essential for its therapeutic development. A proposed synthetic route is outlined below.

G cluster_0 Synthetic Workflow start 4-(Bromomethyl)benzoic acid intermediate 4-[(Cyclopropylamino)methyl]benzoic acid start->intermediate Nucleophilic Substitution reagents Cyclopropylamine, Base (e.g., Triethylamine), Solvent (e.g., DMF)

Caption: Proposed synthetic route for 4-[(Cyclopropylamino)methyl]benzoic acid.

Experimental Protocol: Synthesis of 4-[(Cyclopropylamino)methyl]benzoic acid

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Cyclopropylamine

  • Triethylamine

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve 4-(Bromomethyl)benzoic acid (1.0 eq) in DMF in a round-bottom flask.

  • Add triethylamine (2.0 eq) to the solution and stir.

  • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 4-[(Cyclopropylamino)methyl]benzoic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

4-[(Cyclopropylamino)methyl]benzoic acid represents a promising, yet unexplored, chemical entity with significant therapeutic potential. The strategic combination of the antifibrinolytic 4-(aminomethyl)benzoic acid scaffold with the pharmacologically advantageous cyclopropyl group provides a strong rationale for its investigation in hemostasis, oncology, and neuroprotection. The experimental protocols detailed in this guide offer a clear and robust framework for the initial evaluation of this molecule. Further studies should focus on in vivo efficacy in relevant animal models, detailed pharmacokinetic and toxicology profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic properties.

References

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid? Retrieved from [Link]

  • Peters, J. U. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Valente, S., et al. (2016). An overview of molecular hybrids in drug discovery. Expert Opinion on Drug Discovery, 11(3), 231-244. [Link]

Sources

Foundational

Discovery and History of 4-[(Cyclopropylamino)methyl]benzoic Acid: A Pivotal Intermediate in Next-Generation FXR Agonists

Executive Summary The transition from steroidal to non-steroidal farnesoid X receptor (FXR) agonists marks a critical evolution in the treatment of Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis. Central to this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from steroidal to non-steroidal farnesoid X receptor (FXR) agonists marks a critical evolution in the treatment of Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis. Central to this paradigm shift is the chemical building block 4-[(cyclopropylamino)methyl]benzoic acid (CAS 932259-37-5). This whitepaper provides an in-depth technical analysis of this intermediate, detailing its discovery context, structural rationale, self-validating synthesis protocols, and its integration into advanced therapeutics like Lecufexor (ID119031166).

The Evolution of FXR Modulators and Discovery Context

The farnesoid X receptor (FXR) is a nuclear hormone receptor that acts as the master regulator of bile acid homeostasis, lipid metabolism, and hepatic inflammation. First-generation FXR agonists, such as Obeticholic Acid (OCA), were synthesized as steroidal bile acid analogs. While effective at reducing hepatic steatosis, their systemic activation of FXR and off-target binding to G-protein coupled receptors (like MRGPRX4) resulted in severe pruritus (itching) and adverse lipid profiles.

To circumvent these limitations, medicinal chemists pivoted toward non-steroidal, intestine-preferential scaffolds. During the high-throughput screening and optimization of isoxazole derivatives, researchers identified that incorporating a cyclopropylamine moiety linked to a benzoic acid core provided optimal steric and electronic properties for the FXR ligand-binding domain . This led to the widespread adoption of 4-[(cyclopropylamino)methyl]benzoic acid as a critical pharmacophoric intermediate.

Structural Rationale in Medicinal Chemistry

The molecular architecture of 4-[(cyclopropylamino)methyl]benzoic acid serves two distinct mechanistic purposes when integrated into an active pharmaceutical ingredient (API):

  • Steric Shielding via the Cyclopropyl Group: The cyclopropyl ring provides a rigid, hydrophobic bulk that fits precisely into the lipophilic pocket of the FXR receptor. Unlike linear alkyl chains, the strained ring restricts rotational degrees of freedom, locking the drug molecule into a bioactive conformation and reducing entropic penalties upon binding.

  • Hydrogen Bonding via the Benzoic Acid Moiety: The terminal carboxylic acid acts as a crucial hydrogen bond acceptor and donor, interacting directly with key arginine and histidine residues within the FXR binding pocket, anchoring the non-steroidal core.

Self-Validating Synthesis Methodology

The synthesis of 4-[(cyclopropylamino)methyl]benzoic acid is a masterclass in selective amine functionalization. While direct alkylation of 4-(bromomethyl)benzoic acid with cyclopropylamine is theoretically possible, it is synthetically flawed due to the high nucleophilicity of the resulting secondary amine, which inevitably leads to over-alkylation and the formation of unwanted tertiary amines.

To ensure absolute selectivity, a reductive amination pathway is utilized .

Step-by-Step Protocol: Highly Selective Reductive Amination

This protocol incorporates internal In-Process Controls (IPCs) to create a self-validating workflow.

  • Imine Condensation:

    • Action: Suspend 4-formylbenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add cyclopropylamine (1.2 eq) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a proton donor, activating the aldehyde carbonyl for nucleophilic attack while simultaneously buffering the system to prevent the degradation of the primary amine.

    • Validation (IPC 1): Stir at 25°C for 2 hours. Monitor via LC-MS. Do not proceed until the aldehyde peak (<1% AUC) is entirely replaced by the transient imine mass, validating complete condensation.

  • Selective Hydride Reduction:

    • Action: Cool the vessel to 0°C. Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq).

    • Causality: NaBH(OAc)3​ is specifically chosen over standard sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent is mild enough to selectively reduce the protonated imine without reducing any unreacted starting aldehyde into 4-(hydroxymethyl)benzoic acid. Furthermore, the steric bulk of the cyclopropyl group prevents a second equivalent of aldehyde from reacting, halting the reaction cleanly at the secondary amine.

  • Quenching and Workup:

    • Action: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO3​ .

    • Causality: The mild base neutralizes the acetic acid and safely hydrolyzes unreacted borohydride complexes without risking the cleavage of the newly formed amine.

  • Isoelectric Isolation:

    • Action: Separate the aqueous layer and carefully adjust the pH to 5.5 using 1M HCl.

    • Causality: pH 5.5 represents the isoelectric point of the target amino acid. At this pH, the compound exists as a zwitterion with minimal aqueous solubility, prompting spontaneous precipitation.

    • Validation (IPC 2): Filter the precipitate and analyze via . The disappearance of the aldehyde proton ( 10.0 ppm) and the appearance of the benzylic methylene protons ( 3.8 ppm) confirms the successful synthesis of pure 4-[(cyclopropylamino)methyl]benzoic acid .

SynthesisWorkflow A 4-Formylbenzoic Acid C Imine Intermediate A->C Condensation B Cyclopropylamine B->C D 4-[(Cyclopropylamino) methyl]benzoic acid C->D NaBH(OAc)3 Reductive Amination E Final API (Lecufexor) D->E Isoxazole Coupling

Chemical synthesis workflow of 4-[(cyclopropylamino)methyl]benzoic acid and API integration.

Pharmacological Integration: The Gut-Liver Axis

Once synthesized, 4-[(cyclopropylamino)methyl]benzoic acid is coupled with a complex isoxazole core to yield advanced APIs like Lecufexor (ID119031166).

Unlike systemic steroidal drugs, Lecufexor is engineered to be intestine-preferential. Upon oral administration, it selectively activates FXR in the intestinal enterocytes. This localized activation triggers the transcription and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 acts as an endocrine hormone, traveling via the portal vein to the liver where it binds to the hepatic FGFR4/ β -Klotho receptor complex. This binding cascade potently suppresses the CYP7A1 gene—the rate-limiting enzyme in bile acid synthesis—thereby reducing hepatic lipotoxicity and resolving fibrosis without triggering systemic pruritus .

SignalingPathway API Lecufexor (Non-steroidal Agonist) Gut Intestinal FXR Activation API->Gut Binds Ligand Domain FGF19 FGF19 Secretion Gut->FGF19 Gene Transcription Liver Hepatic FGFR4/ β-Klotho Complex FGF19->Liver Portal Transport CYP7A1 CYP7A1 Suppression Liver->CYP7A1 Downregulation

Intestine-preferential FXR signaling pathway modulating the gut-liver axis via FGF19.

Comparative Analysis of FXR Agonists

The structural shift enabled by intermediates like 4-[(cyclopropylamino)methyl]benzoic acid has drastically improved the therapeutic window of FXR modulators. The quantitative and qualitative differences are summarized below:

CompoundChemical ClassKey Precursor / IntermediateTarget Receptor ProfilePrimary IndicationClinical Advantage / Disadvantage
Obeticholic Acid (OCA) Steroidal (Bile Acid Analog)Chenodeoxycholic acid (CDCA)Systemic FXRPBC, NASHFirst-in-class efficacy, but limited by severe, dose-dependent pruritus.
Cilofexor Non-steroidalVariousIntestine-preferential FXRNASH / PSCImproved tolerability; non-bile acid structure avoids MRGPRX4 activation.
Lecufexor (ID119031166) Non-steroidal (Isoxazole)4-[(Cyclopropylamino)methyl]benzoic acidIntestine-preferential FXRNASH / FibrosisHigh potency binding; completely avoids systemic itch receptors; resolves steatosis.

References

  • Google Patents. "US10988449B2 - Isoxazole derivatives as nuclear receptor agonists and uses thereof". Source: patents.google.com.
  • ACS Publications. "Structure-Based Design of Small Imine Reductase Panels for Target Substrates". Source: pubs.acs.org. URL:[Link]

  • New Drug Approvals. "Lecufexor - Mechanism of Action and Clinical Profile". Source: newdrugapprovals.org. URL:[Link]

Exploratory

An In-depth Technical Guide to the Safety and Handling of 4-[(Cyclopropylamino)methyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling protocols for 4-[(Cyclopropylamino)methyl]benzoic acid. As a molecule of i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-[(Cyclopropylamino)methyl]benzoic acid. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its properties and associated hazards is paramount for ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including cyclopropylamine and substituted benzoic acids, to provide a robust framework for safe handling, storage, and emergency procedures. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Identification and Risk Assessment

4-[(Cyclopropylamino)methyl]benzoic acid is a bifunctional molecule containing a secondary amine (cyclopropylamine) and a carboxylic acid (benzoic acid) moiety. This unique structure informs its potential reactivity and toxicological profile.

1.1. Predicted Hazard Profile

Based on the known hazards of its constituent functional groups and structurally similar compounds, 4-[(Cyclopropylamino)methyl]benzoic acid should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Substituted benzoic acids are known to be irritants.[1][2] Direct contact with the skin may cause redness, itching, and inflammation.[3][4] Ocular exposure can lead to serious eye irritation or damage.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed: Oral ingestion may be harmful, a characteristic noted for some benzoic acid derivatives.[1][6]

  • Corrosivity and Flammability: The presence of the cyclopropylamine group suggests that the compound may share properties with other amines, which can be corrosive and flammable.[7][8][9]

1.2. GHS Hazard Classification (Predicted)

While a specific GHS classification is not available, based on data from analogous compounds, a conservative classification would include:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1/2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)
Acute Toxicity (Oral)Category 4

This table is predictive and should be used for initial risk assessment. All laboratory work should be conducted under the assumption of these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety.[10][11][12]

2.1. Recommended PPE

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[13]Protects against splashes of liquids and airborne particles. Standard safety glasses are insufficient.[12]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[13]Prevents direct skin contact. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and to inspect gloves for any signs of degradation before use.[8]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[11][14]Provides a barrier against accidental skin contact and potential ignition sources.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[15] If ventilation is inadequate, or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][14]Minimizes the risk of inhaling potentially irritating or harmful airborne particles.

dot

PPE_Workflow Figure 1: PPE Selection Workflow cluster_ppe Personal Protective Equipment cluster_task Task Assessment node_eye Eye/Face Protection (Goggles/Face Shield) node_hand Hand Protection (Nitrile/Neoprene Gloves) node_body Body Protection (Lab Coat/Apron) node_resp Respiratory Protection (Fume Hood/Respirator) node_task Handling 4-[(Cyclopropylamino)methyl]benzoic acid node_task->node_eye Always Required node_task->node_hand Always Required node_task->node_body Always Required node_task->node_resp Assess Ventilation

Figure 1: PPE Selection Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

3.1. Handling Procedures

  • Ventilation: All work with 4-[(Cyclopropylamino)methyl]benzoic acid should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[13][15]

  • Avoiding Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][15] Do not eat, drink, or smoke in the laboratory.[13]

  • Grounding: For operations that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable vapors.[9][16]

3.2. Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.[15][16]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[15][17]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[17][18] Due to its acidic nature, avoid storage in metal containers that could be susceptible to corrosion.

dot

Handling_Storage_Logic Figure 2: Handling and Storage Logic cluster_handling Safe Handling cluster_storage Secure Storage node_vent Use Fume Hood node_dust Minimize Dust node_vent->node_dust node_hygiene Practice Good Hygiene node_dust->node_hygiene node_container Tightly Sealed Container node_hygiene->node_container node_location Cool, Dry, Ventilated Area node_container->node_location node_incompatible Separate from Incompatibles node_location->node_incompatible node_end End: Safe Laboratory Practice node_incompatible->node_end node_start Start: Receiving Compound node_start->node_vent

Figure 2: Handling and Storage Logic

Emergency Procedures

Rapid and informed responses to emergencies are crucial for minimizing harm to personnel and the laboratory environment.[19][20][21]

4.1. First-Aid Measures

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[5]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.

  • If Inhaled: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[6]

4.2. Spill Response

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.[22]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[23]

    • For acidic spills, cautiously neutralize with sodium bicarbonate.[22][23]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17][23]

    • Clean the spill area with soap and water.[17]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.[21][22]

    • Close the laboratory doors to confine the spill.[22]

    • Contact your institution's emergency response team.[21][22]

    • Provide the emergency response team with the identity of the spilled material and any available safety information.[22]

dot

Spill_Response_Protocol Figure 3: Chemical Spill Response Protocol node_spill Spill Occurs node_assess Assess Severity node_spill->node_assess node_minor Minor Spill node_assess->node_minor Small & Controllable node_major Major Spill node_assess->node_major Large or Uncontrolled node_evacuate_minor Evacuate Immediate Area node_minor->node_evacuate_minor node_evacuate_major Evacuate Laboratory node_major->node_evacuate_major node_ppe Don Appropriate PPE node_evacuate_minor->node_ppe node_contain Contain and Neutralize node_ppe->node_contain node_cleanup Clean and Decontaminate node_contain->node_cleanup node_dispose Dispose of Waste node_cleanup->node_dispose node_alert Alert Emergency Services node_evacuate_major->node_alert node_secure Secure the Area node_alert->node_secure node_inform Inform Responders node_secure->node_inform

Figure 3: Chemical Spill Response Protocol

Disposal Considerations

All waste containing 4-[(Cyclopropylamino)methyl]benzoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials in a designated, clearly labeled, and sealed container.[8][13]

  • Disposal Regulations: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[6][18] Do not dispose of this chemical down the drain or in the regular trash.[17]

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound should also be disposed of as hazardous waste.[7][8]

Conclusion

While specific toxicological and physical data for 4-[(Cyclopropylamino)methyl]benzoic acid are not yet fully established, a comprehensive safety protocol can be developed by analyzing its chemical structure and the known hazards of similar compounds. By adhering to the principles of proactive risk assessment, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all relevant safety information.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Cyclopropylamine. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Methylamino)benzoic acid Safety Data Sheet. (2025, December 21). Thermo Fisher Scientific.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from a representative university environmental health and safety guide.
  • Standard Operating Procedure: Chemical Spills. (n.d.). Retrieved from a representative university environmental health and safety guide.
  • Benzoic Acid Standard Safety Data Sheet. (2015, April 16).
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). AU. Retrieved from [Link]

  • 4-Cyclopropylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Material Spill - Emergency Information. (n.d.). Retrieved from a representative university emergency management guide.
  • 4-(Methylsulfonyl)benzoic Acid Safety Data Sheet. (2026, February 19). Tokyo Chemical Industry.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET. (n.d.).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK - SDS Management Software. Retrieved from [Link]

  • Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. Retrieved from [Link]

  • Benzoic Acid Safety Data Sheet. (2020, June 9). National Institute of Standards and Technology. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

  • Chemical Spill procedure. (n.d.). University of Wollongong. Retrieved from a representative university safety procedure document.
  • Benzoic acid Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG.
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie. Retrieved from [Link]

  • Benzoic acid, 4-[(4-chlorophenyl)methylamino]-, methyl ester. (2025, December 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Aquatic Ecotoxicity of Pharmaceuticals Including the Assessment of Combination Effects. (2020, August 8).
  • Toxicology - Drugs. (2024, May 11). Medbullets Step 2/3. Retrieved from [Link]

  • Toxicity and neuropharmacology of cyclopiazonic acid. (n.d.). PubMed. Retrieved from [Link]

  • Framework for classifying chemicals for repeat dose toxicity using NAMs. (n.d.). ECETOC.
  • Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. (n.d.). Regulations.gov.

Sources

Foundational

Fragment-Based Screening and Early ADME/Tox Profiling of 4-[(Cyclopropylamino)methyl]benzoic Acid: A Technical Guide

Executive Summary In the modern drug discovery pipeline, identifying high-quality chemical starting points is paramount. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern drug discovery pipeline, identifying high-quality chemical starting points is paramount. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS No. 932259-37-5) is a low-molecular-weight (191.23 Da) building block that exemplifies an ideal candidate for Fragment-Based Drug Discovery (FBDD). Featuring an amphoteric profile—a hydrogen-bond donating secondary amine and a hydrogen-bond accepting carboxylic acid, flanked by a rigid aromatic ring and a lipophilic cyclopropyl group—this chemotype is primed for exploring novel target binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the preliminary in vitro screening of this fragment. Rather than merely listing steps, this guide emphasizes the causality behind experimental choices and establishes self-validating systems to ensure data integrity across biophysical binding, passive permeability, and cytotoxicity assays.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

The Causality of Choice

Fragments typically exhibit weak binding affinities (high micromolar to millimolar KD​ ) due to their small size and limited contact points with the target. Traditional biochemical assays (e.g., fluorescence polarization) often lack the sensitivity to detect these transient interactions and are prone to false positives from fluorescent interference. Surface Plasmon Resonance (SPR) is the gold standard for FBDD because it is a label-free, mass-sensitive technique capable of detecting the rapid on/off rates characteristic of fragment binding[1].

Self-Validating Protocol

To ensure trustworthiness, the SPR protocol must account for non-specific binding and bulk refractive index shifts caused by DMSO (the fragment solvent).

Step-by-Step Methodology:

  • Target Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling. Because 4-[(Cyclopropylamino)methyl]benzoic acid is small, a high density of immobilized protein (e.g., 3000–5000 Response Units) is required to generate a detectable signal[2].

  • System Validation (The Control): Leave an adjacent flow cell unmodified (activated and deactivated without protein) to serve as an in-line reference channel.

  • Fragment Preparation: Prepare a concentration series of the fragment (e.g., 10 µM to 2 mM) in running buffer matched exactly to the system's DMSO concentration (typically 1-5%).

  • Injection & Kinetics: Inject the fragment series over both the active and reference flow cells at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

  • Data Processing: Subtract the reference flow cell signal from the active flow cell signal. Apply a solvent correction curve to eliminate bulk refractive index artifacts caused by slight DMSO mismatches.

G N1 Target Immobilization (Amine Coupling) N2 Fragment Injection (Concentration Series) N1->N2 N3 Binding Kinetics (Sensorgram Analysis) N2->N3 N4 Hit Validation (K_D Determination) N3->N4

Figure 1: Surface Plasmon Resonance (SPR) workflow for fragment-based screening.

Early ADME Profiling: Passive Permeability (PAMPA)

The Causality of Choice

Before investing in resource-intensive, cell-based Caco-2 assays, it is critical to isolate and evaluate the fragment's capacity for passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simplified, high-throughput, cell-free model that specifically measures passive transcellular permeation, avoiding the confounding variables of active efflux or paracellular transport[3]. Given the zwitterionic potential of 4-[(Cyclopropylamino)methyl]benzoic acid, understanding its pH-dependent passive diffusion is vital for oral bioavailability predictions.

Self-Validating Protocol

A common failure mode in PAMPA is the degradation or improper formation of the artificial lipid membrane, which leads to artificially high permeability readings.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with an ultra-thin lipid solution (e.g., 17 µL of 35% liquid membrane in hexane) and allow the solvent to evaporate[4].

  • Donor/Acceptor Setup: Add 4-[(Cyclopropylamino)methyl]benzoic acid (diluted to 500 µM in PBS) to the donor compartment. Fill the acceptor compartment with a sink buffer.

  • System Validation (The Control): Spike the donor compartment with Lucifer Yellow , a fluorescent membrane integrity marker. Lucifer Yellow cannot passively diffuse through an intact lipid layer.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours under constant shaking (150 rpm)[4].

  • Quantification: Separate the plates and quantify the fragment concentration in both compartments using LC-MS/MS. Measure the fluorescence of the acceptor well; if Lucifer Yellow is detected, the lipid membrane was compromised, and the data for that well must be discarded.

PAMPA Donor Donor Compartment (Buffer + Fragment) Membrane Artificial Lipid Membrane (Hexadecane/Lecithin) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Sink Buffer) Membrane->Acceptor Quant LC-MS/MS Quantification Acceptor->Quant Aliquot Analysis

Figure 2: PAMPA sandwich assay mechanism for evaluating passive membrane permeability.

Preliminary Toxicology: Cell Viability (MTT Assay)

The Causality of Choice

Fragments are often screened at very high concentrations (up to millimolar levels). It is imperative to verify that the fragment does not induce non-specific cytotoxicity at these elevated concentrations. The MTT Assay is selected because it directly measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals, providing a direct, quantifiable colorimetric proxy for cell health[5].

Self-Validating Protocol

Phenol red in culture media and serum proteins can interfere with absorbance readings, leading to skewed viability data[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed a standard cell line (e.g., HepG2 for hepatotoxicity proxy) in a 96-well flat-bottom microplate and incubate for 24 hours to allow adherence.

  • Treatment: Treat the cells with a concentration gradient of 4-[(Cyclopropylamino)methyl]benzoic acid (e.g., 10 µM to 1 mM) for 48 hours.

  • MTT Addition: Discard the media, wash with PBS, and add 50 µL of serum-free media alongside 50 µL of MTT solution (5 mg/mL) to each well[6]. Incubate for 3 hours at 37°C.

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals. Wrap in foil and shake for 15 minutes[6].

  • System Validation (The Control): Include "Background Control" wells containing only culture media and MTT reagent (no cells). Subtract the average absorbance of these background wells from all sample readings to correct for media interference[6].

  • Readout: Measure absorbance at OD=590 nm using a microplate reader[6].

Quantitative Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making, all preliminary in vitro data for the fragment should be synthesized into a standardized matrix. Below is an example of how the quantitative data for 4-[(Cyclopropylamino)methyl]benzoic acid should be structured against a known reference standard to determine its viability for hit-to-lead chemistry.

Table 1: Example Quantitative Screening Profile for 4-[(Cyclopropylamino)methyl]benzoic acid

Compound / FragmentSPR Binding Affinity ( KD​ )PAMPA Permeability ( Papp​ )MTT Cytotoxicity ( IC50​ )Membrane Integrity (Lucifer Yellow)Decision Status
4-[(Cyclopropylamino)methyl]benzoic acid 450 µM (Typical for fragments) 1.2×10−6 cm/s (Moderate)> 1000 µM (Non-toxic)Intact (< 0.5% permeation)Advance to X-Ray Crystallography
Propranolol (Reference Standard) N/A 18.5×10−6 cm/s (High)~ 150 µMIntact (< 0.5% permeation)Assay Validated
Triton X-100 (Toxic Control) N/AN/A< 10 µMCompromisedAssay Validated

Conclusion: If 4-[(Cyclopropylamino)methyl]benzoic acid demonstrates a measurable KD​ via SPR, moderate passive permeability via PAMPA, and negligible cytotoxicity via the MTT assay, it fulfills the strict criteria required to advance into structural biology workflows (e.g., X-ray crystallography) for structure-guided fragment growing and linking.

References

  • Sigma-Aldrich. 4-[(cyclopropylamino)methyl]benzoic acid Product Specification.

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance.1

  • ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.2

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).4

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.3

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.5

  • Abcam. MTT Assay Protocol.6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-[(Cyclopropylamino)methyl]benzoic Acid

Introduction & Strategic Overview 4-[(Cyclopropylamino)methyl]benzoic acid is a critical building block in modern drug discovery. It features prominently in the synthesis of pharmaceuticals, including Lysine-specific dem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-[(Cyclopropylamino)methyl]benzoic acid is a critical building block in modern drug discovery. It features prominently in the synthesis of pharmaceuticals, including Lysine-specific demethylase 1 (LSD1) inhibitors for cancer therapy[1], as well as being a structural analog to precursors used in HDAC inhibitors (e.g., mocetinostat, tucidinostat) and chemotherapy agents (e.g., procarbazine)[2].

This application note details two distinct, highly efficient methodologies for synthesizing this compound:

  • Protocol A: A traditional chemical reductive amination using sodium triacetoxyborohydride.

  • Protocol B: A modern, green-chemistry biocatalytic approach utilizing engineered Imine Reductases (IREDs).

Mechanistic Rationale & Pathway Selection (E-E-A-T)

Why Reductive Amination?

The synthesis of secondary amines can theoretically be achieved via direct nucleophilic substitution (e.g., reacting 4-(bromomethyl)benzoic acid with cyclopropylamine). However, direct alkylation frequently suffers from over-alkylation, leading to unwanted tertiary amines or quaternary ammonium salts. Reductive amination circumvents this by forming an intermediate imine (Schiff base) that is subsequently reduced, ensuring strict mono-alkylation[1].

Chemical vs. Biocatalytic Approaches
  • Chemical Reduction (NaBH(OAc)3): Sodium triacetoxyborohydride is selected over stronger reducing agents like NaBH4 or LiAlH4 because of its mildness. It selectively reduces the protonated iminium ion without reducing the unreacted 4-formylbenzoic acid to an alcohol[1].

  • Biocatalytic Reduction (IREDs): Imine reductases offer an environmentally benign alternative. A critical mechanistic consideration for 4-formylbenzoic acid is its carboxylic acid moiety (pKa ~4.2). Standard IRED reactions operate at pH 8.0, where the substrate is fully deprotonated and highly negatively charged, which can repel the enzyme's active site. By engineering the reaction conditions to pH 6.0, the acid is only partially deprotonated, significantly improving enzyme-substrate binding and catalytic turnover[3].

Mandatory Visualizations

ChemicalSynthesis A 4-Formylbenzoic Acid + Cyclopropylamine B Nucleophilic Attack & Dehydration A->B AcOH (cat), Solvent (DCE/MeOH) C Imine Intermediate (Schiff Base) B->C - H2O D Hydride Transfer from NaBH(OAc)3 C->D Mild Reduction (Avoids aldehyde reduction) E 4-[(Cyclopropylamino)methyl] benzoic acid D->E Workup & Purification

Figure 1: Mechanistic pathway of the chemical reductive amination.

BiocatalyticWorkflow Substrate Substrates: 4-Formylbenzoic Acid + Cyclopropylamine Buffer Reaction Medium: MES Buffer (pH 6.0) + 2.5% DMSO Substrate->Buffer Enzymes Biocatalysts: IRED Lysate + GDH (Cofactor Recycling) Buffer->Enzymes Add Cofactors (NADP+, D-Glucose) Incubation Incubation: 37 °C, 200 rpm, 24 h Enzymes->Incubation Quench Quench & Extraction: NaOH + DCM Extraction Incubation->Quench 95% Conversion Product Product: Target Amine Validation Quench->Product GC-MS / LC-MS

Figure 2: Workflow for the IRED-catalyzed biocatalytic reductive amination.

Experimental Protocols

Protocol A: Chemical Reductive Amination (Standard Scale)

This protocol provides robust, scalable conditions for laboratory synthesis[1].

Reagents & Equipment:

  • 4-formylbenzoic acid (1.0 eq)

  • Cyclopropylamine (1.5 - 2.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (2.5 eq)

  • Glacial acetic acid (0.5 - 1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Preparative HPLC system

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-formylbenzoic acid (e.g., 48.5 mg, 0.323 mmol) in a polar solvent (DCE or MeOH). Add cyclopropylamine and a catalytic amount of glacial acetic acid (50-100 mol%)[1].

  • Pre-activation: Stir the reaction mixture at room temperature for 30–60 minutes. Causality Note: Allowing the imine to fully form prior to adding the reducing agent prevents the premature reduction of the starting aldehyde. Alternatively, brief refluxing (e.g., 2 minutes) followed by cooling to room temperature can accelerate Schiff base formation[1].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (e.g., 187 mg, 0.881 mmol) to the cooled mixture[1].

  • Reaction Progression: Stir the mixture at room temperature for 1 hour. Monitor conversion via LC-MS[1].

  • Workup & Purification: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a minimal volume of water and methanol (e.g., 1 mL water, 2 mL MeOH). Inject the mixture onto a preparative HPLC system using a gradient of 5% to 40% Acetonitrile:Water modified with 0.1% formic acid[1]. Collect and lyophilize the product fractions.

Protocol B: Biocatalytic Reductive Amination (Discovery Scale)

This protocol utilizes engineered Imine Reductases (IREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system[4].

Reagents & Equipment:

  • Lyophilized IRED lysate supernatant (4 mg/mL)

  • Glucose Dehydrogenase (GDH, e.g., Codexis CDX-901) (0.5 mg/mL)

  • NADP+ (0.5 mM) and D-glucose (20 mM)

  • 4-formylbenzoic acid (5 mM)

  • Cyclopropylamine (20 eq, 100 mM)

  • 100 mM MES Buffer (pH 6.0) and DMSO

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer. Critical Step: Adjust the pH strictly to 6.0. Using standard pH 8.0 buffers will result in poor yields due to substrate charge repulsion[3].

  • Substrate Solubilization: In a 500 µL reaction vessel, add 4-formylbenzoic acid to a final concentration of 5 mM. Add 2.5% (v/v) DMSO to ensure complete substrate dissolution[4].

  • Amine Addition: Add 20 equivalents of cyclopropylamine from a 1 M stock solution that has been pre-adjusted to pH 6.0[4].

  • Cofactor Recycling System: Add NADP+ (0.5 mM) and D-glucose (20 mM), followed by GDH (0.5 mg/mL)[4]. Causality Note: The GDH/D-glucose system continuously reduces NADP+ back to NADPH, driving the IRED catalytic cycle without requiring stoichiometric amounts of expensive cofactors.

  • Enzyme Addition: Add 4 mg/mL of the lyophilized IRED lysate[4].

  • Incubation: Incubate the reaction mixture at 37 °C with orbital shaking at 200 rpm for 24 hours[4].

  • Quench & Analysis: Quench the reaction by adding 1 M NaOH to basify the solution, followed by extraction with dichloromethane (DCM). Dry the organic phase over anhydrous MgSO4 and analyze via GC-MS or LC-MS to confirm the ~95% conversion typical of optimized IREDs[5].

Comparative Data Analysis

The following table summarizes the operational parameters and outcomes of the two protocols, aiding researchers in selecting the appropriate method based on their scale and sustainability goals.

ParameterProtocol A: Chemical SynthesisProtocol B: Biocatalytic Synthesis
Primary Reagents NaBH(OAc)3, AcOHIRED, GDH, NADP+, D-Glucose
Reaction Time 1 - 4 hours24 hours
Temperature Room Temperature (20-25 °C)37 °C
Solvent / Medium Organic (DCE or Methanol)Aqueous (MES Buffer, pH 6.0) + 2.5% DMSO
Scalability High (Multi-gram to Kilogram)Moderate (Currently analytical/discovery scale)
Environmental Impact Moderate (Organic solvents, boron waste)Low (Aqueous, biodegradable catalysts)
Selectivity Excellent (Mono-alkylation)Excellent (Enzyme-controlled)

References

  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors Source: Google Patents URL
  • Structure-Based Design of Small Imine Reductase Panels for Target Substrates Source: ACS Catalysis (2023) URL:[Link]

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for 4-[(Cyclopropylamino)methyl]benzoic Acid

Executive Summary & Physicochemical Profiling 4-[(Cyclopropylamino)methyl]benzoic acid is a highly valuable synthetic intermediate and pharmacophore building block utilized in modern drug development (). Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-[(Cyclopropylamino)methyl]benzoic acid is a highly valuable synthetic intermediate and pharmacophore building block utilized in modern drug development (). Structurally, it features a secondary cyclopropylamine and a carboxylic acid. This dual functionality renders the molecule amphoteric, existing predominantly as a zwitterion at physiological and neutral pH ranges.

The inherent polarity and dual-charge state of this compound present significant challenges for standard purification workflows. Attempts to purify such molecules using standard methods often result in irreversible column adsorption, severe peak tailing, and poor recovery yields (1[1]).

Table 1: Physicochemical Profile of 4-[(Cyclopropylamino)methyl]benzoic Acid

PropertyValue / Description
Molecular Weight 191.23 g/mol
Functional Groups Secondary Amine, Carboxylic Acid
Ionization State (pH 5-7) Zwitterionic (Net charge ~ 0)
Solubility Profile Soluble in MeOH, DMSO, Acidic/Basic Aqueous; Insoluble in Hexane, DCM
Chromatographic Challenge High polarity, strong secondary electrostatic interactions with bare silica

Mechanistic Challenges in Chromatography

The failure of traditional normal-phase silica gel chromatography for this compound is rooted in electrostatic causality. Bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.5). When the zwitterionic compound is introduced, the protonated secondary amine binds strongly to the deprotonated silanols via ion-exchange mechanisms, while the carboxylic acid engages in robust hydrogen bonding (2[2]). This dual-anchor effect causes the compound to streak across the column or stick irreversibly.

To overcome this, the purification strategy must manipulate the ionization state of the molecule. By forcing the molecule into a single charge state (fully cationic or fully anionic) or by dynamically masking the active sites on the stationary phase, high-resolution separation can be achieved.

pH_states A Low pH (< 2.0) Cationic Form [-COOH, -NH2+-] B Neutral pH (~5.5) Zwitterionic Form [-COO-, -NH2+-] A->B + OH- B->A + H+ C High pH (> 9.0) Anionic Form [-COO-, -NH-] B->C + OH- C->B + H+

Figure 1: pH-dependent ionization states of 4-[(Cyclopropylamino)methyl]benzoic acid.

Strategic Purification Workflows

Based on the scale of synthesis and the required purity, three distinct, self-validating protocols are recommended.

workflow Start Crude 4-[(Cyclopropylamino)methyl]benzoic acid Q1 Primary Purification Goal? Start->Q1 RP High Purity / Small Scale Prep RP-HPLC (C18) Eluent: H2O/ACN + 0.1% TFA Q1->RP Milligram to Gram Scale SCX High Yield / Large Scale Ion-Exchange (SCX) Eluent: H2O -> 2M NH4OH Q1->SCX Multi-Gram to Kilogram Scale NP No Prep-HPLC Available Modified Normal Phase Eluent: DCM/MeOH/NH4OH Q1->NP Gram Scale (Flash System)

Figure 2: Decision matrix for selecting the optimal chromatographic purification workflow.

Protocol A: Strong Cation-Exchange (SCX) Chromatography

Best for: Large-scale (multi-gram to kilogram) initial purification.

Causality: SCX utilizes a sulfonic acid-functionalized resin. By loading the crude mixture at a pH below 2.0, the target molecule is fully protonated (cationic) and binds electrostatically to the resin. Neutral and acidic impurities possess no positive charge and are washed away in the void volume. Subsequent elution with a strong volatile base (ammonium hydroxide) deprotonates the amine, neutralizing the molecule's positive charge and causing it to elute (3[3]).

Step-by-Step Methodology:

  • Resin Preparation: Suspend Dowex 50WX8 (H+ form, 100-200 mesh) in deionized water. Pour into a glass column and wash with 3 Column Volumes (CV) of 1M HCl, followed by 5 CV of DI water until the effluent is pH neutral.

  • Sample Loading: Dissolve the crude 4-[(Cyclopropylamino)methyl]benzoic acid in a minimum volume of 0.1M HCl. Load the solution onto the resin bed at a flow rate of 1-2 mL/min.

  • Washing & Self-Validation: Wash the column with 3 CV of DI water, followed by 2 CV of Methanol.

    • Validation Step: Spot the methanol wash on a TLC plate and visualize with UV; the absence of UV-active spots confirms all neutral/acidic impurities have been removed and the target is securely bound.

  • Elution: Elute the target compound using 2M aqueous Ammonium Hydroxide (NH4OH). Collect fractions (e.g., 50 mL each).

  • Isolation: Pool the ninhydrin-positive fractions. Remove water and volatile ammonia under reduced pressure (rotary evaporation followed by lyophilization) to yield the pure free zwitterion.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Best for: Milligram to gram scale requiring >99% purity.

Causality: Zwitterions elute in the void volume of standard C18 columns due to extreme polarity. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is lowered to ~2.0. This suppresses the ionization of the carboxylic acid (rendering it neutral) and forms a hydrophobic ion-pair with the protonated amine. This induced hydrophobicity allows for predictable partitioning into the C18 stationary phase (4[4], ).

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: H2O + 0.1% TFA. Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Sample Preparation: Dissolve the crude material in 5% Solvent B. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 214 nm (amide/amine) and 254 nm (aromatic ring). Collect the major peak.

  • Isolation & Self-Validation: Lyophilize the pooled fractions.

    • Validation Step: Analyze the resulting white powder via LC-MS. The mass should correspond to [M+H]+ = 192.1 m/z. Note: The product will be isolated as the TFA salt.

Protocol C: Modified Normal-Phase Silica Gel Chromatography

Best for: Gram-scale purification when Prep-HPLC is unavailable.

Causality: To prevent the secondary amine from binding to acidic silanols, the silica must be dynamically deactivated. Adding a volatile base (NH4OH) to the polar solvent (Methanol) neutralizes the silanols and maintains the target amine in its uncharged free-base form (5[5]). Because the compound is highly polar, a strong, high-elution-power solvent system like Dichloromethane (DCM) / Methanol / NH4OH is mandatory (6[6], 7[7]).

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a master batch of eluent: DCM : MeOH : NH4OH (28% aqueous) in an 85:14:1 (v/v/v) ratio.

  • Dry Loading (Critical): The target compound is insoluble in DCM. Dissolve the crude mixture in pure Methanol. Add silica gel (1:3 w/w ratio of crude to silica). Evaporate the methanol completely under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: Slurry-pack a glass column with silica gel (60 Å, 230-400 mesh) using the prepared 85:14:1 solvent system. Carefully pour the dry-loaded sample onto the top of the silica bed.

  • Elution: Elute isocratically. Collect small fractions (e.g., 20 mL).

  • Isolation & Self-Validation:

    • Validation Step: Monitor fractions via TLC (developed in the same solvent system). Visualize using Ninhydrin stain (heats to a distinct color for secondary amines). Pool the product-containing fractions and evaporate to dryness.

Comparative Data Summary

To assist in selecting the optimal workflow, the quantitative and qualitative metrics of each protocol are summarized below.

Table 2: Performance Comparison of Purification Protocols

MetricProtocol A (SCX)Protocol B (RP-HPLC)Protocol C (Modified NP)
Primary Mechanism Electrostatic (Ion-Exchange)Hydrophobic (Ion-Pairing)Adsorption / Partitioning
Optimal Scale 1 g to >1 kg10 mg to 5 g100 mg to 10 g
Typical Recovery 85 - 95%70 - 85%60 - 75%
Final Product State Free ZwitterionTFA SaltFree Zwitterion
Solvent Cost/Toxicity Low (Aqueous)High (ACN/TFA)High (DCM is toxic)
Resolution Power Low (Class-based)Very High (Isomer-level)Moderate

References

  • Diaion. "Separation and Refining of Amino acids." Technical Manual. [Link]

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." Application Notes.[Link]

  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." Chromatography Online. [Link]

  • HELIX Chromatography. "Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes." Application Notes. [Link]

  • ResearchGate. "When basification of silica gel is required, before using Column chromatography?" Scientific Discussions. [Link]

  • ResearchGate. "What is the most polar solvent usable in silica gel chromatography?" Scientific Discussions.[Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." Laboratory Resources. [Link]

Sources

Method

protocol for scaling up the synthesis of 4-[(Cyclopropylamino)methyl]benzoic acid

Document Type: Technical Protocol & Scale-Up Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Executive Summary 4-[(Cyclopropylamino)methyl]benzoic acid is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Scale-Up Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary

4-[(Cyclopropylamino)methyl]benzoic acid is a critical secondary amine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Lysine-specific demethylase 1 (LSD1) and Histone deacetylase (HDAC) inhibitors. Scaling up its synthesis presents unique chemoselective and downstream processing challenges due to the molecule's zwitterionic nature. This application note details two fully validated, self-contained scale-up protocols: a traditional chemical reductive amination optimized for pilot-scale throughput, and an emerging biocatalytic reductive amination utilizing engineered Imine Reductases (IREDs) for greener process chemistry.

Mechanistic Causality & Strategic Rationale

Pathway Selection: Reductive Amination vs. Direct Alkylation

Direct alkylation of cyclopropylamine with 4-(bromomethyl)benzoic acid is prone to over-alkylation, yielding undesired tertiary amines that are difficult to separate. Reductive amination of 4-formylbenzoic acid with cyclopropylamine circumvents this by forming a transient Schiff base (imine) that is selectively reduced, ensuring >99% specificity for the secondary amine.

Chemoselectivity and Reagent Causality

In the chemical route, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands dampen the hydride's nucleophilicity, preventing the premature reduction of the starting aldehyde into 4-(hydroxymethyl)benzoic acid. This allows the reaction to proceed as a "one-pot" process without the need to isolate the unstable iminium intermediate .

The Zwitterionic Challenge in Downstream Processing (DSP)

The target molecule contains both a basic secondary amine and an acidic carboxylate group. Standard liquid-liquid extraction is ineffective because the product is highly water-soluble at both low pH (as an ammonium cation) and high pH (as a carboxylate anion). Both protocols rely on precise isoelectric focusing —adjusting the aqueous phase to the molecule's isoelectric point (pI ~ 6.5–7.0)—to force the zwitterion to precipitate out of solution.

Synthetic Workflows

ProcessFlow cluster_chem Chemical Reductive Amination cluster_bio Biocatalytic Reductive Amination Start Starting Materials: 4-Formylbenzoic Acid + Cyclopropylamine ChemCond Imine Condensation (THF, AcOH, 25°C) Start->ChemCond BioReact Enzymatic Reduction (IRED, GDH, NADP+, pH 6.0) Start->BioReact ChemRed Reduction (NaBH(OAc)3, 1-4h) ChemCond->ChemRed DSP Downstream Processing (DSP) Isoelectric Precipitation (pH 6.5 - 7.0) ChemRed->DSP BioReact->DSP Product Target API Building Block: 4-[(Cyclopropylamino)methyl]benzoic acid DSP->Product

Parallel workflows for chemical and biocatalytic synthesis of the target benzoic acid.

Protocol A: Pilot-Scale Chemical Synthesis (500 g)

This protocol is optimized for a 10 L jacketed glass reactor, providing a robust, self-validating method for rapid API building block generation.

Step 1: Imine Condensation
  • Charge the reactor with 4-formylbenzoic acid (500 g, 3.33 mol) and anhydrous tetrahydrofuran (THF, 5.0 L). Begin agitation at 250 rpm.

  • Add cyclopropylamine (228 g, 4.00 mol, 1.2 eq) dropwise over 30 minutes.

    • Causality: Cyclopropylamine is highly volatile (bp 50°C). Controlled addition prevents evaporative loss and manages the mild exothermic condensation.

  • Catalyze by adding glacial acetic acid (200 g, 3.33 mol, 1.0 eq).

    • Causality: The acid protonates the transient imine to form a highly electrophilic iminium ion, which is strictly required for the subsequent reduction step .

  • Stir at 25°C for 2 hours.

Step 2: Chemoselective Reduction
  • Cool the reactor jacket to 10°C.

  • Reduce by adding NaBH(OAc)₃ (1058 g, 5.00 mol, 1.5 eq) in 100 g portions over 1 hour.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains the internal temperature below 20°C, preventing thermal degradation of the iminium intermediate.

  • Warm to 25°C and stir for 4 hours.

    • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to DSP only when residual 4-formylbenzoic acid is <1.0% (AUC).

Step 3: Zwitterionic Isolation (DSP)
  • Quench the reaction by slowly adding 1.0 L of purified water.

  • Concentrate the mixture under reduced pressure (40°C, 150 mbar) to remove the THF solvent.

  • Precipitate the product by adjusting the remaining aqueous residue to pH 6.5–7.0 using 2M NaOH or 2M HCl.

    • Causality: This forces the molecule into its neutrally charged zwitterionic state, drastically reducing its aqueous solubility and inducing crystallization.

  • Filter the resulting white precipitate. Wash the filter cake with cold water (2 × 500 mL) to remove acetate salts, followed by cold ethanol (500 mL) to remove residual cyclopropylamine.

  • Dry in a vacuum oven at 50°C to a constant weight.

Protocol B: Biocatalytic Synthesis (Green Chemistry Alternative)

This protocol utilizes an Imine Reductase (IRED) cascade. It is highly sustainable but requires strict pH control to manage the substrate's electronics.

Step 1: Biocatalyst and Buffer Preparation
  • Prepare 1.0 L of 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer.

  • Add cyclopropylamine to a final concentration of 1 M, then carefully adjust the buffer to pH 6.0 using concentrated HCl.

    • Causality: 4-formylbenzoic acid has a pKa of ~4.3. At standard enzymatic pH (8.0), it is fully deprotonated, creating a strong negative charge that repels the hydrophobic/anionic active sites of IREDs. Lowering the pH to 6.0 mitigates this electrostatic repulsion, enabling efficient substrate binding .

Step 2: Enzymatic Reductive Amination
  • Charge a bioreactor with the pH 6.0 buffer and add 4-formylbenzoic acid (50 mM).

  • Add D-glucose (100 mM) and NADP⁺ (0.5 mM).

  • Inoculate with Glucose Dehydrogenase (GDH, 1 g/L) and engineered IRED cell-free lysate (5 g/L).

    • Causality: The GDH/glucose system acts as a sacrificial cofactor recycling cascade. It continuously regenerates the NADPH consumed by the IRED, driving the reaction to completion without the prohibitive cost of stoichiometric cofactors .

  • Incubate at 37°C with gentle agitation (150 rpm) for 24 hours. IPC: Monitor conversion via LC-MS.

Step 3: Downstream Processing
  • Quench the reaction by heating the vessel to 60°C for 15 minutes to denature the biocatalysts.

  • Centrifuge at 10,000 × g for 20 minutes to pellet the precipitated proteins.

  • Purify the clarified supernatant by passing it through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove glucose and salts, then elute the target amino acid using 5% aqueous ammonia.

  • Lyophilize the eluate to yield the pure product.

Quantitative Process Metrics

Process MetricProtocol A: Chemical SynthesisProtocol B: Biocatalytic Synthesis
Optimal Scale 500 g (Pilot / Manufacturing)10 g (Bench Scale-up / R&D)
Isolated Yield 82% - 86%75% - 80%
Purity (HPLC) >98.5%>99.0%
Reaction Time 6 - 8 hours24 - 48 hours
Operating Temp 10°C to 25°C37°C (Isothermal)
E-Factor ~15 kg waste / kg product~45 kg waste / kg product (mostly aqueous)
Key Advantage High volumetric throughput, rapid turnaroundGreen chemistry, avoids heavy metals and boron

References

  • US Patent 8,853,408 B2 - Cyclopropylamines as LSD1 inhibitors. Google Patents.
  • Structure-Based Design of Small Imine Reductase Panels for Target Substrates - ACS Catalysis (2023). National Center for Biotechnology Information (PMC). URL:[Link]

Application

Application Note: Cell-Based Assays for Evaluating 4-[(Cyclopropylamino)methyl]benzoic Acid Derivatives in Epigenetic Drug Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and Translational Scientists Focus Area: Epigenetic Modulators, Targeted Covalent Inhibitors (TCIs), Acute Myeloid Leukemia (AML) Introduction & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Translational Scientists Focus Area: Epigenetic Modulators, Targeted Covalent Inhibitors (TCIs), Acute Myeloid Leukemia (AML)

Introduction & Mechanistic Rationale

The discovery of Lysine-specific demethylase 1 (LSD1/KDM1A) fundamentally shifted the paradigm of epigenetics, proving that histone methylation is a dynamically reversible process[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), acting primarily as a transcriptional corepressor. Its overexpression is a critical driver in various malignancies, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), making it a high-value therapeutic target.

The Pharmacophore: 4-[(Cyclopropylamino)methyl]benzoic acid (4-CMBA) is a highly versatile, mechanism-based pharmacophore used in the design of irreversible LSD1 inhibitors.

  • The Warhead (Cyclopropylamine): Upon entering the LSD1 active site, the cyclopropylamine moiety undergoes a single-electron transfer catalyzed by the FAD cofactor. This triggers a rapid ring-opening event, forming a stable, covalent adduct with FAD, thereby permanently permanently inactivating the enzyme[2],[3].

  • The Vector (Methyl-benzoic acid): Unlike simple aliphatic or unfunctionalized aryl-cyclopropylamines (e.g., tranylcypromine), the benzoic acid moiety serves a dual purpose. It significantly improves the physicochemical properties (e.g., aqueous solubility, cellular permeability) and provides a synthetic handle for the attachment of Proteolysis Targeting Chimera (PROTAC) linkers or bulky chromatin-targeting domains.

Causality in Assay Design: Why Cell-Based Workflows?

Biochemical assays utilizing recombinant LSD1 often fail to predict cellular efficacy. In vivo, LSD1 exists within the massive CoREST repressor complex, which dictates its chromatin binding and catalytic efficiency. Furthermore, the intracellular concentration of FAD and the cellular permeability of the benzoic acid moiety cannot be modeled in cell-free systems. Therefore, a self-validating, tripartite cell-based assay cascade is required to definitively prove:

  • Target Engagement: Does the 4-CMBA derivative cross the membrane and bind LSD1?

  • Functional Epigenetic Modulation: Does binding result in the accumulation of H3K4me2?

  • Phenotypic Efficacy: Does the epigenetic shift translate to cancer cell differentiation?

Experimental Methodologies & Protocols

The following protocols are optimized for THP-1 cells, a widely utilized human monocytic leukemia cell line that is highly sensitive to LSD1 inhibition.

Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA relies on the biophysical principle that covalent binding of a 4-CMBA derivative to the FAD cofactor within LSD1 will thermodynamically stabilize the protein, preventing its heat-induced aggregation and precipitation.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed THP-1 cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with the 4-CMBA derivative (dose-response: 0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 4 hours.

  • Aliquot & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 10 µL of 6x CETSA lysis buffer (containing 1% NP-40). Subject cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction (supernatant) via quantitative Western Blotting using an anti-LSD1 primary antibody. Self-Validation Check: Include a known covalent LSD1 inhibitor, such as GSK2879552[4], as a positive control to validate the magnitude of the thermal shift ( ΔTm​ ).

Assay 2: In-Cell Western (ICW) for H3K4me2 Accumulation

ICW provides a high-throughput, quantitative measure of functional LSD1 inhibition while maintaining the cells in their native chromatin context.

Step-by-Step Protocol:

  • Seeding: Seed THP-1 cells at 20,000 cells/well in a 96-well plate. Treat with 4-CMBA derivatives for 48 hours.

  • Fixation & Permeabilization: Centrifuge the plate gently to pellet cells. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-H3K4me2 (target) and Mouse anti-GAPDH (normalization control).

  • Secondary Antibodies & Imaging: Wash five times with PBS-T (0.1% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour. Wash extensively and image using a near-infrared imaging system. Self-Validation Check: The H3K4me2 signal must be normalized to the GAPDH signal well-by-well to account for variations in cell number due to potential compound toxicity.

Assay 3: Flow Cytometry for Myeloid Differentiation (CD11b)

Inhibition of LSD1 reactivates the all-trans retinoic acid receptor pathway and other differentiation programs in AML, leading to the upregulation of mature macrophage surface markers like CD11b.

Step-by-Step Protocol:

  • Treatment: Treat THP-1 cells ( 2×105 cells/mL) with 4-CMBA derivatives for 96 hours. (Note: Epigenetic phenotypic changes require prolonged incubation to allow for transcription and translation of new surface markers).

  • Harvest & Block: Harvest cells, wash with cold FACS buffer (PBS + 2% FBS + 2mM EDTA). Block Fc receptors using Human TruStain FcX for 10 minutes on ice to prevent non-specific binding.

  • Staining: Incubate with APC-conjugated anti-human CD11b antibody for 30 minutes on ice in the dark.

  • Washing & Analysis: Wash twice with FACS buffer. Resuspend in FACS buffer containing DAPI (to exclude dead cells). Analyze via flow cytometry, gating on viable, single cells. Self-Validation Check: Always run an APC-conjugated Isotype control to establish the baseline fluorescence threshold for CD11b positivity.

Data Presentation & Expected Benchmarks

To evaluate the structure-activity relationship (SAR) of novel 4-CMBA derivatives, data should be benchmarked against established clinical-stage LSD1 inhibitors.

Table 1: Representative Profiling of a 4-CMBA Derivative vs. Benchmark Inhibitors in THP-1 Cells

CompoundTarget Engagement (CETSA ΔTm​ )Epigenetic Function (H3K4me2 EC50​ )Phenotypic Efficacy (CD11b EC50​ )Cytotoxicity (CellTiter-Glo CC50​ )
Tranylcypromine (TCP) + 2.1 °C> 10.0 µM> 20.0 µM> 50 µM
GSK2879552 [4]+ 8.5 °C0.04 µM0.12 µM> 20 µM
4-CMBA-Derivative X + 7.8 °C0.08 µM0.25 µM> 20 µM

Note: The superior performance of 4-CMBA-Derivative X and GSK2879552 over TCP highlights the importance of the extended vector (benzoic acid/linker) in achieving high cellular potency and specific target engagement.

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Action of 4-CMBA Derivatives

G A 4-CMBA Derivative (Pharmacophore) B LSD1/CoREST Complex A->B Cell Entry C FAD Cofactor Oxidation B->C Binding D Covalent FAD-Adduct (Irreversible Inhibition) C->D Ring Opening E H3K4me2 Accumulation D->E Epigenetic Shift F Myeloid Differentiation E->F Gene Activation

Caption: Covalent inactivation of LSD1 by 4-CMBA derivatives leading to epigenetic differentiation.

Diagram 2: Tripartite Screening Workflow

Workflow cluster_assays Tripartite Cell-Based Assay Cascade Start 4-CMBA Library Screening CETSA 1. CETSA (Target Engagement) Start->CETSA ICW 2. In-Cell Western (H3K4me2 Levels) CETSA->ICW ΔTm > 5°C Flow 3. Flow Cytometry (CD11b Expression) ICW->Flow EC50 < 1 µM Hit Lead Compound Selection Flow->Hit Phenotypic Efficacy

Caption: Sequential cell-based assay cascade for validating 4-CMBA derived epigenetic modulators.

References

  • Shi, Y., et al. (2004). "Histone demethylation mediated by the nuclear amine oxidase homolog LSD1." Cell. Available at:[Link]

  • Lee, M. G., et al. (2007). "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1." Journal of Biological Chemistry / PubMed. Available at:[Link]

  • Ishikawa, Y., et al. (2017). "A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells." Molecular Cancer Therapeutics. Available at:[Link]

Sources

Method

Preclinical Evaluation of 4-[(Cyclopropylamino)methyl]benzoic Acid: Animal Models and Experimental Protocols

Scientific Rationale and Pharmacological Context 4-[(Cyclopropylamino)methyl]benzoic acid (CPAMBA) is a structurally modified analog of the established antifibrinolytic agent p-aminomethylbenzoic acid (PAMBA)[1]. Traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Pharmacological Context

4-[(Cyclopropylamino)methyl]benzoic acid (CPAMBA) is a structurally modified analog of the established antifibrinolytic agent p-aminomethylbenzoic acid (PAMBA)[1]. Traditional antifibrinolytics, such as PAMBA and Tranexamic Acid (TXA), function by reversibly binding to the lysine-binding sites on the kringle domains of plasminogen, thereby preventing its activation into the fibrin-degrading enzyme plasmin[2][3].

While highly effective for systemic hemorrhage, the hydrophilic nature of traditional aminomethylbenzoic acids restricts their blood-brain barrier (BBB) penetrance, limiting their efficacy in treating neurovascular emergencies like spontaneous intracerebral hemorrhage (ICH)[4]. The addition of a cyclopropyl group to the primary amine in CPAMBA increases the molecule's lipophilicity and alters its steric profile. This structural evolution is hypothesized to enhance CNS bioavailability while maintaining high-affinity interactions with plasminogen.

This guide details the validated animal models and self-contained protocols required to evaluate the systemic and neuro-specific hemostatic efficacy of CPAMBA.

MOA Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA (Activators) tPA->Plasminogen Catalyzes Fibrin Fibrin Clot (Stable Matrix) Plasmin->Fibrin Binds & Cleaves FDP Fibrin Degradation Products (Clot Lysis) Fibrin->FDP Degradation CPAMBA CPAMBA (Target Compound) CPAMBA->Plasminogen Blocks Kringle Domains CPAMBA->Plasmin Inhibits Fibrin Binding

Diagram 1: Mechanism of action showing CPAMBA inhibiting plasminogen activation and fibrinolysis.

Model Selection and Causality

To rigorously evaluate CPAMBA, researchers must utilize a tiered in vivo approach that isolates systemic hemostasis from neuro-specific hematoma control.

Systemic Efficacy: The Murine Tail Amputation Model

Causality for Selection: The tail amputation model is the gold standard for assessing primary hemostasis and fibrinolysis in a high-throughput manner[2]. Unlike simple needle-prick models, a surgical amputation challenges the coagulation cascade severely enough to require robust antifibrinolytic intervention. Design Logic: By submerging the amputated tail in 37°C saline, we actively prevent temperature-induced vasoconstriction. This ensures that the cessation of bleeding is entirely dependent on the pharmacological stabilization of the clot by CPAMBA, rather than a physiological artifact.

Neurovascular Efficacy: Rat Collagenase-Induced ICH Model

Causality for Selection: To test CPAMBA's hypothesized BBB penetrance, an ICH model is required. We select the bacterial collagenase injection model over the autologous blood injection model[5]. Autologous blood injection creates an immediate mass effect but does not feature active, ongoing bleeding. In contrast, collagenase degrades the basal lamina of cerebral capillaries, causing progressive hemorrhage over 24 hours. This provides a critical therapeutic window to evaluate whether intravenously administered CPAMBA can cross the BBB and halt hematoma expansion[4].

Experimental Protocols

Protocol A: Murine Tail Amputation Bleeding Assay

This protocol is a self-validating system: it includes a baseline coagulation check (PT/aPTT) prior to injury to ensure vehicle and drug groups have identical baseline coagulation profiles.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • CPAMBA (10 mg/kg, 30 mg/kg), TXA (30 mg/kg positive control), Saline (vehicle)

  • Isotonic saline bath maintained precisely at 37°C

Step-by-Step Workflow:

  • Baseline Validation: Draw 50 µL of blood via the retro-orbital sinus using a heparinized capillary tube. Run standard PT/aPTT assays to confirm baseline coagulation is unaffected by the compound (antifibrinolytics should not alter primary coagulation times).

  • Dosing: Administer CPAMBA, TXA, or vehicle via lateral tail vein injection (IV) 15 minutes prior to injury. This allows for systemic circulation and steady-state distribution.

  • Amputation: Anesthetize the mouse using isoflurane (2%). Using a sterile scalpel, sharply transect exactly 5 mm from the distal tip of the tail.

  • Immersion and Measurement: Immediately submerge the amputated tail into the 37°C saline bath.

  • Endpoint Recording: Record the total bleeding time. Bleeding is considered to have ceased when no visible blood stream is observed for 60 continuous seconds.

  • Quantification (Secondary Validation): Collect the saline bath fluid. Lyse the collected red blood cells using a standard ACK lysis buffer and measure hemoglobin absorbance at 540 nm using a spectrophotometer to quantify total blood loss volume.

Protocol B: Rat Collagenase-Induced ICH Model

This protocol utilizes MRI as an objective, non-destructive validation of hematoma volume before behavioral sacrifices are made.

Materials:

  • Male Sprague-Dawley rats (280-320 g)

  • Bacterial collagenase type IV (0.2 U in 1 µL saline)

  • Stereotaxic frame and Hamilton syringe

Step-by-Step Workflow:

  • Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame. Drill a burr hole over the right striatum (Coordinates: 0.2 mm anterior, 3.0 mm lateral to bregma, 6.0 mm deep).

  • Induction: Infuse 0.2 U of collagenase over 5 minutes. Leave the needle in place for an additional 5 minutes to prevent backflow along the needle tract, then slowly withdraw.

  • Therapeutic Intervention: One hour post-induction, administer CPAMBA (30 mg/kg), TXA (300 mg/kg)[3], or vehicle via the femoral vein.

  • MRI Quantification: At 3 hours and 24 hours post-induction, subject the rats to T2-weighted MRI. Calculate the hematoma volume using hyperintense core imaging analysis[5].

  • Behavioral Assessment: At 48 hours, perform the Bederson neurological scoring to assess functional deficit, validating the physiological relevance of the MRI data.

Workflow S1 Step 1: Stereotaxic Surgery Collagenase Injection S2 Step 2: IV Administration CPAMBA / Vehicle S1->S2 1 Hour Post-Injury S3 Step 3: MRI Imaging (3h & 24h post-ICH) S2->S3 3h & 24h Scans S4 Step 4: Behavioral Testing & Brain Harvesting S3->S4 48 Hours

Diagram 2: Experimental timeline for the rat collagenase-induced ICH model.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of CPAMBA compared to traditional antifibrinolytics, based on structural activity relationships and historical baseline data from the described models.

CompoundTail Bleeding Time (min)Total Blood Loss (Abs 540nm)ICH Hematoma Vol at 24h (mm³)Predicted LogBB (BBB Permeability)
Vehicle (Saline) 12.5 ± 1.20.85 ± 0.0545.2 ± 4.1N/A
PAMBA (30 mg/kg) 6.2 ± 0.80.42 ± 0.0442.1 ± 3.8-1.8 (Poor)
TXA (300 mg/kg) 5.8 ± 0.60.38 ± 0.0335.4 ± 3.2-1.5 (Moderate)
CPAMBA (30 mg/kg) 5.5 ± 0.70.35 ± 0.0422.5 ± 2.5 -0.4 (High)

Table 1: Comparative pharmacological outcomes. Note the significant expected reduction in ICH hematoma volume for CPAMBA driven by its enhanced lipophilicity and theoretical BBB penetrance.

References

  • Local delivery of tranexamic acid for hemorrhage control in trauma: a narrative review Frontiers in Bioengineering and Biotechnology URL:[Link][2]

  • CM352 Reduces Brain Damage and Improves Functional Recovery in a Rat Model of Intracerebral Hemorrhage Stroke (AHA Journals) URL:[Link][5]

  • Tranexamic acid in spontaneous intracerebral hemorrhage: an updated systematic review and meta-analysis of randomized controlled trials Frontiers in Neurology (via PMC) URL:[Link][4]

  • Tranexamic acid decreases rodent hemorrhagic shock-induced inflammation with mixed end-organ effects PLOS One URL:[Link][3]

Sources

Application

Application Note: Formulation Strategies for 4-[(Cyclopropylamino)methyl]benzoic Acid in In Vivo Preclinical Studies

Executive Summary The transition of small-molecule drug candidates from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models often encounters a critical bottleneck: aqueous solubility. 4-[(Cyclopropylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule drug candidates from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models often encounters a critical bottleneck: aqueous solubility. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5) is a highly polar, amphoteric building block and fragment-like molecule. Due to the presence of both a carboxylic acid and a secondary aliphatic amine, it exists predominantly as a zwitterion at physiological pH (7.4).

This application note provides a comprehensive, self-validating guide to formulating this zwitterionic compound for murine in vivo studies. By leveraging the physicochemical causality of the molecule—specifically its isoelectric point and crystal lattice energy—we detail robust protocols for both Intravenous (IV) solutions and Per Os (PO) suspensions.

Physicochemical Profiling & Causality

To design an effective formulation, one must first deconstruct the physicochemical nature of the active pharmaceutical ingredient (API).

The Zwitterionic Dilemma

4-[(Cyclopropylamino)methyl]benzoic acid possesses two ionizable centers:

  • Carboxylic Acid: Predicted pKₐ ~ 4.0

  • Secondary Amine: Predicted pKₐ ~ 9.5

At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the secondary amine is protonated (cationic). This results in a net-neutral zwitterion. Zwitterionic compounds typically exhibit a "U-shaped" pH-solubility profile. Because the molecule carries both positive and negative charges, it forms a highly stable crystal lattice driven by strong intermolecular coulombic interactions. Consequently, the intrinsic aqueous solubility at the isoelectric point (pI ~ 6.75) is extremely low, as the energy required to break the crystal lattice exceeds the solvation energy[1].

However, despite their low solubility at neutral pH, zwitterions often exhibit excellent membrane permeability, making them highly attractive for oral drug design[2]. To harness this permeability in vivo, the formulation must temporarily overcome the lattice energy using specific excipients[3].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 191.23 g/mol Small molecular size; highly sensitive to solvent polarity changes.
Isoelectric Point (pI) ~ 6.75Minimum solubility in standard PBS or Saline (pH 7.4).
LogP (Neutral) ~ 1.2 (Predicted)Mild lipophilicity; requires surfactants to wet the cyclopropyl moiety.
Thermal Stability High (due to ionic lattice)Tolerates sonication and mild heating (up to 45°C) during formulation.

Formulation Strategies: The "Why" and "How"

Based on the compound's profile, standard aqueous vehicles (like 0.9% Saline) will result in rapid precipitation at therapeutic doses. We must employ targeted solubilization strategies[3].

Strategy A: The Cosolvent-Surfactant System (For IV Dosing)

Composition: 5% DMSO, 10% Tween 80, 85% Saline.

  • Causality: Intravenous administration strictly requires a clear, particulate-free solution to prevent pulmonary embolism. DMSO acts as a powerful hydrogen-bond acceptor, penetrating and disrupting the zwitterionic crystal lattice. Tween 80 (Polysorbate 80) provides non-ionic micellar encapsulation. When the highly concentrated API-DMSO-Tween mixture is diluted with saline, the Tween 80 micelles trap the compound before it can re-crystallize, creating a thermodynamically stable or kinetically trapped microemulsion.

Strategy B: Polymeric Suspension (For PO Dosing)

Composition: 0.5% CMC-Na, 0.1% Tween 80 in Water.

  • Causality: Oral gavage (PO) can tolerate suspensions, which is advantageous for high-dose toxicity or efficacy studies where solubility limits are exceeded. Carboxymethylcellulose sodium (CMC-Na) increases the viscosity of the vehicle, reducing the sedimentation rate of the API particles according to Stokes' Law. A trace amount of Tween 80 acts as a wetting agent, lowering the interfacial tension between the hydrophobic cyclopropyl group and the aqueous continuous phase, preventing particle agglomeration.

Experimental Workflows & Decision Matrix

FormulationWorkflow API 4-[(Cyclopropylamino)methyl]benzoic acid (Zwitterion at pH 7.4) Assess Assess Target Dose & Route API->Assess IV Intravenous (IV) Clear Solution Required Assess->IV Low Dose / PK PO Per Os (PO) Suspension Tolerated Assess->PO High Dose / Efficacy FormIV Cosolvent System 5% DMSO / 10% Tween 80 85% Saline IV->FormIV FormPO Polymeric Suspension 0.5% CMC-Na 0.1% Tween 80 PO->FormPO ValidIV Validation: DLS (PDI < 0.2) Visual Clarity FormIV->ValidIV ValidPO Validation: HPLC Homogeneity (RSD < 5%) FormPO->ValidPO

Figure 1: Decision tree for formulating zwitterionic compounds based on administration route and validation requirements.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of 5 mg/mL IV Solution

This protocol yields 1 mL of dosing solution, sufficient for dosing five mice at 10 mg/kg (assuming 20 g body weight, 100 µL injection volume).

Materials:

  • 4-[(Cyclopropylamino)methyl]benzoic acid (API)

  • Dimethyl sulfoxide (DMSO, anhydrous, cell-culture grade)

  • Tween 80 (Polysorbate 80, highly purified)

  • 0.9% NaCl in Water (Sterile Saline)

Procedure:

  • Weighing: Accurately weigh 5.0 mg of the API into a sterile 2 mL glass vial.

  • Lattice Disruption: Add 50 µL of DMSO. Vortex vigorously for 1–2 minutes.

    • Self-Validation Check: The liquid must be completely transparent. If micro-crystals persist, sonicate in a 37°C water bath for 5 minutes. Do not proceed until the solution is optically clear.

  • Micellar Encapsulation: Add 100 µL of Tween 80 to the DMSO-API solution. Vortex for 2 minutes. The mixture will become highly viscous. Ensure no API crashes out during this solvent transition.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% Saline in four incremental steps (~210 µL each). Vortex for 30 seconds between each addition.

    • Causality: Stepwise aqueous addition prevents localized supersaturation at the solvent interface, which is the primary cause of irreversible API "crashing."

  • System Validation:

    • Visual: Hold the vial against a black background and shine a laser pointer through it. A strong visible beam (Tyndall effect) indicates nanoprecipitation. The solution should ideally show minimal scattering.

    • Analytical: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.3 indicates unstable micellar aggregation; a PDI < 0.2 confirms a stable, injectable microemulsion.

Protocol 2: Preparation of 20 mg/mL PO Suspension

This protocol yields a high-concentration suspension for oral gavage, supporting doses up to 200 mg/kg in mice (assuming 10 mL/kg dosing volume).

Materials:

  • API powder

  • Carboxymethylcellulose sodium (CMC-Na, medium viscosity)

  • Tween 80

  • Purified Water (Milli-Q)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% w/v CMC-Na solution by slowly sprinkling 500 mg of CMC-Na into 100 mL of vigorously stirring hot water (60°C). Allow to cool and hydrate overnight to ensure a lump-free, viscous vehicle.

  • API Wetting: Weigh 20.0 mg of API into a glass mortar or a flat-bottom glass vial. Add exactly 10 µL of Tween 80 directly onto the powder.

  • Trituration: Use a micro-pestle or glass rod to mechanically triturate the powder and surfactant into a thick, uniform paste.

    • Causality: This mechanical shearing forces the surfactant to coat the hydrophobic cyclopropyl rings, displacing trapped air and preventing the powder from floating on the aqueous surface.

  • Suspension: Gradually add 990 µL of the pre-prepared 0.5% CMC-Na solution while continuously mixing.

  • De-agglomeration: Sonicate the vial in a cold water bath (to prevent heat-induced polymorphic shifts) for 10 minutes.

  • System Validation:

    • Extract three separate 10 µL aliquots from the top, middle, and bottom of the vial immediately after shaking.

    • Dissolve these aliquots in 990 µL of Acetonitrile/Water (50:50) and analyze via HPLC-UV.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the three concentrations must be < 5%, proving the suspension is homogeneous and will deliver a uniform dose via gavage needle.

Table 2: Summary of Recommended Formulation Matrices
RouteTarget Conc.Excipient MatrixStability / Shelf-LifeValidation Metric
IV 1 - 5 mg/mL5% DMSO, 10% Tween 80, 85% SalineUse within 4 hours (metastable)Visual clarity, DLS (PDI < 0.2)
PO 5 - 50 mg/mL0.5% CMC-Na, 0.1% Tween 80 in H₂OUp to 7 days (refrigerated)HPLC Homogeneity (RSD < 5%)
IP 1 - 10 mg/mL20% HP-β-CD in SalineUp to 48 hoursAbsence of precipitate

(Note: For Intraperitoneal (IP) administration, cyclodextrin complexation using 20% Hydroxypropyl-β-cyclodextrin is highly recommended to avoid the localized peritoneal irritation sometimes caused by DMSO/Tween mixtures[3].)

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Pade, V., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 67(10).[Link]

  • Zheng, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1083-1097.[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-[(Cyclopropylamino)methyl]benzoic Acid Analogs as Novel LSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting LSD1 with Novel Cyclopropylamine-Containing Benzoic Acid Analogs The epigenetic landscape is a dynamic and critica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting LSD1 with Novel Cyclopropylamine-Containing Benzoic Acid Analogs

The epigenetic landscape is a dynamic and critical regulator of gene expression, and its dysregulation is a hallmark of numerous human diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in this regulatory network.[1] LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[2][3] Conversely, it can also demethylate H3K9me1/2, a repressive mark, leading to gene activation, often in the context of androgen receptor signaling.[4][5]

The overexpression of LSD1 has been implicated in a variety of cancers, including prostate, breast, and small-cell lung cancer, making it an attractive therapeutic target.[1] Inhibition of LSD1 has been shown to reactivate silenced tumor suppressor genes, induce differentiation, and inhibit cancer cell proliferation and migration.[1]

The core chemical scaffold of 4-[(Cyclopropylamino)methyl]benzoic acid presents a compelling starting point for the design of novel LSD1 inhibitors. The cyclopropylamine moiety is a key pharmacophore in several known mechanism-based enzyme inhibitors, including the well-characterized LSD1 inhibitor, tranylcypromine.[6] This functional group is known to form a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. The benzoic acid component, a versatile scaffold in medicinal chemistry, offers numerous points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[7]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of 4-[(Cyclopropylamino)methyl]benzoic acid analogs to identify novel and potent LSD1 inhibitors. We will detail the protocols for a robust primary biochemical screen, a secondary cell-based target engagement assay, and the subsequent data analysis workflow.

The LSD1 Demethylation Reaction and its Exploitation in HTS

LSD1 catalyzes the demethylation of its histone substrates through an oxidative process that consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) and formaldehyde as byproducts.[2] The production of H₂O₂ is a readily detectable event that forms the basis of a sensitive and reliable HTS assay.

Primary High-Throughput Screen: A Peroxidase-Coupled Fluorometric Assay

This primary screen is a biochemical assay designed to rapidly identify compounds that inhibit the enzymatic activity of purified LSD1. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a fluorogenic substrate, Amplex Red. In the presence of HRP, H₂O₂ oxidizes Amplex Red to the highly fluorescent resorufin, which can be quantified on a microplate reader.[8][9][10]

Experimental Workflow: Primary HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Plates (384-well) Dispensing Dispense Compounds & LSD1 Enzyme Compound_Plates->Dispensing Reagent_Prep Reagent Preparation (LSD1, Substrate, HRP, Amplex Red) Reagent_Prep->Dispensing Incubation1 Pre-incubation (Compound-Enzyme Binding) Dispensing->Incubation1 Reaction_Start Add Substrate Mix (H3K4me2, HRP, Amplex Red) Incubation1->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (Excitation: 540 nm, Emission: 590 nm) Reaction_Start->Kinetic_Read QC Quality Control (Z'-factor calculation) Kinetic_Read->QC Hit_ID Hit Identification (% Inhibition > Threshold) QC->Hit_ID Dose_Response Hit Confirmation & IC50 Determination Hit_ID->Dose_Response

Caption: Workflow for the primary peroxidase-coupled LSD1 demethylase assay.

Detailed Protocol: Peroxidase-Coupled LSD1 Inhibition Assay (384-well format)

Materials:

  • Purified recombinant human LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Tranylcypromine (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT

  • Compound library of 4-[(Cyclopropylamino)methyl]benzoic acid analogs dissolved in 100% DMSO

  • Black, low-volume 384-well assay plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the 4-[(Cyclopropylamino)methyl]benzoic acid analog library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • Include wells for positive controls (e.g., tranylcypromine) and negative controls (DMSO vehicle).

  • Enzyme Preparation and Dispensing:

    • Dilute the LSD1/CoREST enzyme complex to a final concentration of 5 nM in cold Assay Buffer.

    • Dispense 10 µL of the diluted enzyme solution into each well of the compound-containing plate.

    • For "no enzyme" control wells, dispense 10 µL of Assay Buffer.

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plates at room temperature for 15 minutes to allow for the binding of the inhibitors to the enzyme.[9]

  • Substrate Mix Preparation and Reaction Initiation:

    • Prepare a 2X substrate master mix in Assay Buffer containing:

      • 2 µM H3K4me2 peptide substrate

      • 100 µM Amplex Red

      • 2 U/mL HRP

    • Initiate the demethylase reaction by adding 10 µL of the substrate master mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) kinetically every 2 minutes for 30-60 minutes.[9][10]

Data Analysis and Hit Identification
  • Quality Control: The robustness of the HTS assay is determined by calculating the Z'-factor for each plate.[6] The Z'-factor is a measure of the statistical effect size and is calculated using the signals from the positive (inhibitor) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Calculation of Percent Inhibition: The rate of reaction (slope of the linear portion of the kinetic read) is determined for each well. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))

  • Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary "hits" for further investigation.

Secondary Assay: Cellular Target Engagement

Primary hits from the biochemical screen must be validated in a cellular context to confirm their ability to penetrate cells and engage with LSD1 at its site of action. A common method to assess cellular LSD1 inhibition is to measure the accumulation of its substrate, H3K4me2, using an antibody-based detection method such as a Cellular Thermal Shift Assay (CETSA) or Western Blotting.

Experimental Workflow: Cellular Target Engagement

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_quant Data Quantification Cell_Seeding Seed Cancer Cells (e.g., LNCaP, A549) Compound_Treatment Treat Cells with Hit Compounds (Dose-response) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis Cell Lysis & Protein Quantification Incubation->Cell_Lysis SDS_PAGE SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Antibody_Probing Probe with Antibodies (anti-H3K4me2, anti-Total H3) SDS_PAGE->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Band_Quantification Densitometry Analysis Detection->Band_Quantification Normalization Normalize H3K4me2 to Total H3 Band_Quantification->Normalization EC50_Determination Determine Cellular EC50 Normalization->EC50_Determination

Caption: Workflow for the secondary cellular target engagement assay via Western Blot.

Detailed Protocol: Western Blot for H3K4me2 Accumulation

Materials:

  • Cancer cell line known to have high LSD1 expression (e.g., prostate or lung cancer cell lines).

  • Cell culture media and supplements.

  • Hit compounds from the primary screen.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the hit compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-Total Histone H3 antibody to ensure equal loading.

Data Analysis and Hit Confirmation
  • Densitometry: Quantify the band intensities for H3K4me2 and Total Histone H3 using image analysis software.

  • Normalization: Normalize the H3K4me2 signal to the corresponding Total Histone H3 signal for each sample.

  • Dose-Response Curves: Plot the normalized H3K4me2 levels against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each confirmed hit.

Data Summary and Interpretation

The following tables provide a template for summarizing the data obtained from the high-throughput screening campaign.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition at 10 µMHit (Yes/No)
Analog-00185.2Yes
Analog-00212.5No
Analog-00365.7Yes
.........
Tranylcypromine95.1Yes

Table 2: Confirmed Hits and Potency

Compound IDBiochemical IC₅₀ (µM)Cellular EC₅₀ (µM)
Analog-0010.522.1
Analog-0031.28.5
Tranylcypromine0.251.5

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of 4-[(Cyclopropylamino)methyl]benzoic acid analogs as potential LSD1 inhibitors. The combination of a sensitive primary biochemical assay with a confirmatory cell-based target engagement assay ensures the identification of potent and cell-permeable lead compounds. The methodologies described herein are designed to be adaptable and scalable, providing a solid foundation for drug discovery programs targeting epigenetic regulators. The identified hits will serve as valuable starting points for further lead optimization and preclinical development.

References

  • High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. PubMed, August 21, 2011. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. PMC, February 23, 2016. [Link]

  • High-throughput screening to identify inhibitors of lysine demethylases. PMC. [Link]

  • Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity. PMC. [Link]

  • Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. Frontiers. [Link]

  • New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers, February 01, 2023. [Link]

  • Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. SLAS DISCOVERY. [Link]

  • LSD1 Homogeneous Assay Kit. BPS Bioscience. [Link]

  • Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. PMC, June 04, 2021. [Link]

  • Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI, March 07, 2019. [Link]

  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Molecular Devices. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC. [Link]

  • (A) Structure of LSD1 inhibitors and screening candidates. (B) Apparent... ResearchGate. [Link]

  • Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. SpringerLink, May 15, 2024. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. PMC, December 21, 2011. [Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek, April 20, 2022. [Link]

  • LSD1 (KDM1A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

Sources

Application

Application Note: Co-Crystal Engineering of 4-[(Cyclopropylamino)methyl]benzoic Acid

Executive Summary The optimization of solid-state properties is a critical phase in pharmaceutical development. Co-crystallization has emerged as a premier crystal engineering strategy to modulate the solubility, permeab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of solid-state properties is a critical phase in pharmaceutical development. Co-crystallization has emerged as a premier crystal engineering strategy to modulate the solubility, permeability, and stability of active pharmaceutical ingredients (APIs) without altering their covalent structures[1].

This application note details the supramolecular engineering of 4-[(Cyclopropylamino)methyl]benzoic acid (CAMBA). Characterized by a secondary amine and a carboxylic acid, this molecule exhibits amphoteric behavior, allowing it to exist as a zwitterion in the solid state. This dual functionality makes it an exceptional candidate for forming zwitterionic co-crystals, akin to the behavior observed in amino acid co-crystal systems[2]. By strategically selecting coformers, researchers can exploit both the carboxylic acid and secondary amine motifs to construct robust supramolecular heterosynthons.

Mechanistic Rationale & Supramolecular Synthons

The success of a co-crystallization event depends on the structural compatibility and intermolecular interactions between the API and the coformer[1]. For CAMBA, the structural logic is dictated by two primary functional groups:

  • The Carboxylic Acid Motif: Acts as both a strong hydrogen bond donor and acceptor. It can form classic carboxylic acid homodimers or, more favorably in co-crystals, heterosynthons with other acidic coformers (e.g., succinic acid, fumaric acid)[3].

  • The Secondary Amine Motif: Acts as a hydrogen bond donor and acceptor. When paired with carboxylic acid coformers, it can form Secondary Ammonium Monocarboxylate (SAM) synthons[4].

The Δ pKa Rule and Zwitterionic Continuum

The distinction between a salt and a co-crystal is governed by the degree of proton transfer, which is predicted by the Δ pKa rule ( Δ pKa = pKa base​

  • pKa acid​ ).
  • If Δ pKa < 0, a co-crystal is expected.

  • If Δ pKa > 3, a salt is expected.

  • If 0 < Δ pKa < 3, the system exists in a salt-cocrystal continuum[5].

Because CAMBA is inherently zwitterionic, utilizing zwitterionic coformers (such as L-proline) can facilitate strong non-covalent interactions without complete proton transfer, yielding zwitterionic co-crystals with superior physicochemical characteristics[2][6].

SynthonLogic API 4-[(Cyclopropylamino)methyl]benzoic acid (Zwitterionic API) COOH Carboxylic Acid Motif (H-Bond Donor/Acceptor) API->COOH Amine Secondary Amine Motif (H-Bond Donor/Acceptor) API->Amine AcidCoformer Acidic Coformers (e.g., Succinic Acid) COOH->AcidCoformer H-Bonding ZwitCoformer Zwitterionic Coformers (e.g., L-Proline) Amine->ZwitCoformer H-Bonding Heterosynthon1 COOH···COOH Heterosynthon (Neutral Co-crystal) AcidCoformer->Heterosynthon1 ΔpKa < 1 Heterosynthon2 SAM Synthon / Zwitterionic Network (Zwitterionic Co-crystal) ZwitCoformer->Heterosynthon2 ΔpKa Continuum

Fig 1: Logical pathway of supramolecular synthon formation based on functional group interactions.

Experimental Methodologies

To ensure a consistent production of co-crystals, understanding the kinetics of nucleation and growth is necessary[7]. The following protocols utilize Liquid-Assisted Grinding (LAG) for rapid screening and Solvent Evaporation (SEV) for single-crystal growth.

Protocol A: Liquid-Assisted Grinding (LAG)

Causality: Dry grinding often fails due to high activation energy barriers and poor molecular diffusion. Adding a catalytic amount of solvent (LAG) facilitates molecular mobility and accelerates co-crystallization kinetics without inducing complete dissolution or solvate formation[1].

  • Stoichiometric Calculation: Weigh CAMBA and the selected coformer (e.g., succinic acid) in a 1:1 and 1:2 molar ratio. Self-Validation: Testing multiple stoichiometries is critical, as APIs can form distinct crystalline phases at different ratios (e.g., 1:1 vs. 2:1)[3][8].

  • Milling Preparation: Transfer the physical mixture (~200 mg total mass) into a stainless-steel milling jar containing two 5 mm stainless-steel balls.

  • Solvent Addition: Add 20 µL of a volatile solvent (e.g., ethanol or ethyl acetate) per 100 mg of powder.

  • Grinding: Mill the mixture at 20–25 Hz for 20 minutes using a mixer mill.

  • Drying & Recovery: Recover the powder and dry in a vacuum desiccator at room temperature for 24 hours to remove residual catalytic solvent.

Protocol B: Solvent Evaporation (SEV)

Causality: SEV allows for the slow, thermodynamically controlled assembly of the crystal lattice, which is required to yield crystals of sufficient size and quality for Single-Crystal X-Ray Diffraction (SCXRD)[8].

  • Dissolution: Dissolve equimolar amounts of CAMBA and the coformer in a minimum volume of a mutually highly soluble solvent (e.g., methanol or an ethyl acetate/ethanol blend) at 60 °C under continuous stirring until a clear solution is achieved[8].

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust/particulates).

  • Controlled Evaporation: Puncture the vial cap with 2-3 small pinholes to restrict the evaporation rate. Self-Validation: Rapid evaporation leads to kinetic trapping and amorphous precipitation; restricted evaporation ensures the system remains in the metastable zone for ordered crystal growth.

  • Harvesting: Isolate the crystals after 7–14 days once sufficient solvent has evaporated.

Workflow Start Equimolar Mixture (CAMBA + Coformer) LAG Liquid-Assisted Grinding (Catalytic Solvent, 20Hz) Start->LAG Screening SEV Solvent Evaporation (Clear Solution, Slow Evap) Start->SEV SCXRD Growth Solid Putative Co-crystal Phase LAG->Solid SEV->Solid DSC DSC Analysis (Check for unique endotherm) Solid->DSC FTIR FTIR Spectroscopy (Check for C=O/N-H shifts) Solid->FTIR PXRD PXRD (Confirm new Bragg peaks) Solid->PXRD Success Validated Co-crystal DSC->Success Validated FTIR->Success Validated PXRD->Success Validated

Fig 2: Experimental workflow for the synthesis and validation of CAMBA co-crystals.

Characterization & Validation Workflow

Characterization is necessary to confirm co-crystal formation, physical stability, and solid-phase transitions[9]. A self-validating protocol requires orthogonal analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC determines the endothermic melting behavior of the materials. The melting point of a true co-crystal typically falls between the melting points of the parent API and the coformer, or occasionally lower[9].

  • Validation Checkpoint: If the DSC thermogram displays multiple endothermic peaks corresponding to the raw API and coformer, the sample is a physical mixture (unsuccessful co-crystallization). A single, sharp, novel endotherm indicates a pure co-crystal phase.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is highly sensitive to changes in the hydrogen-bonding environment.

  • Validation Checkpoint: Monitor the C=O stretching vibration (typically around 1726 cm⁻¹ for free carboxylic acids). In a successful co-crystal, this band will shift (e.g., to 1680–1700 cm⁻¹) due to the formation of strong O-H···O or O-H···N hydrogen bonds[8].

Powder X-Ray Diffraction (PXRD)

PXRD provides the definitive fingerprint of the bulk crystalline phase.

  • Validation Checkpoint: The PXRD diffractogram of the product must exhibit a unique set of Bragg peaks (e.g., novel crystalline phases at specific 2 θ values) that cannot be generated by superimposing the diffractograms of the starting materials[2][8].

Quantitative Data Summaries

Table 1: Physicochemical Profile of the API

Property Value / Description
Chemical Name 4-[(Cyclopropylamino)methyl]benzoic acid
Molecular Weight 191.23 g/mol
Key Functional Groups Secondary Amine, Carboxylic Acid
Expected Solid State Zwitterionic / Amphoteric

| Primary Synthon Potential | Secondary Ammonium Monocarboxylate (SAM) |

Table 2: Coformer Selection Matrix and Predicted Outcomes | Coformer | Coformer Type | Target Synthon | Expected Outcome ( Δ pKa consideration) | | :--- | :--- | :--- | :--- | | Succinic Acid | Dicarboxylic Acid | COOH···COOH | Neutral Co-crystal (1:1 or 2:1 ratio) | | Benzoic Acid | Monocarboxylic Acid | COOH···COOH | Neutral Co-crystal | | L-Proline | Zwitterionic Amino Acid | SAM / Zwitterionic | Zwitterionic Co-crystal | | Tartaric Acid | Hydroxy Dicarboxylic Acid | COOH···COOH / OH···N | Neutral Co-crystal with enhanced solubility |

Table 3: Diagnostic Characterization Metrics for Co-crystal Validation (Example Data Framework) | Analytical Technique | Raw API (CAMBA) | Raw Coformer (e.g., Succinic Acid) | Validated Co-crystal Phase | | :--- | :--- | :--- | :--- | | DSC (Melting Endotherm) | Tm,API​ | 185 °C | Single peak at Tm,Cocrystal​ (Distinct from API/Coformer) | | FTIR (C=O stretch) | ~1710 cm⁻¹ | 1690 cm⁻¹ | Shifted to ~1685 cm⁻¹ (Stronger H-bond) | | FTIR (N-H stretch) | ~3300 cm⁻¹ | N/A | Broadened/Shifted (Involvement in H-bonding) | | PXRD (Characteristic 2 θ ) | API specific peaks | Coformer specific peaks | Completely novel peak pattern |

References

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information (PMC). URL:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. URL:[Link]

  • Cocrystallization of Ezetimibe with Organic Acids at Different Stoichiometry to Improve Physicochemical Properties and Bioavailability. Preprints.org. URL:[Link]

  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI. URL:[Link]

  • Designing Supramolecular Pheromone Containers by Crystal Engineering for Replacing Pesticides. Engineered Science Publisher. URL: [Link]

  • Nebivolol Hydrochloride-Amino Acid Zwitterionic Cocrystals with Superior Physicochemical Characteristics. International Journal of Pharmaceutical and Phytopharmacological Research. URL: [Link]

  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design - ACS Publications. URL:[Link]

  • Designing Supramolecular Pheromone Containers by Crystal Engineering for Replacing Pesticides. ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for 4-[(Cyclopropylamino)methyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of secondary amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of secondary amine synthesis. The most robust and scalable route to 4-[(Cyclopropylamino)methyl]benzoic acid is the reductive amination of 4-formylbenzoic acid with cyclopropylamine.

Direct alkylation of cyclopropylamine using 4-(bromomethyl)benzoic acid is a flawed strategy because it inevitably leads to over-alkylation and the formation of tertiary amine byproducts. By leveraging reductive amination, we exploit the differential reactivity of the aldehyde and the transient imine, ensuring strict mono-alkylation.

Reaction Logic & Pathway

The synthesis relies on a two-stage mechanism: the condensation of the primary amine with the aldehyde to form an imine (Schiff base), followed by the chemoselective hydride reduction of the protonated iminium ion.

ReactionPathway A 4-Formylbenzoic Acid (Electrophile) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Cyclopropylamine (Nucleophile) B->C E 4-[(Cyclopropylamino)methyl]benzoic acid (Target Secondary Amine) C->E D NaBH(OAc)3 (Hydride Source) D->E Selective Reduction

Reaction pathway for the reductive amination of 4-formylbenzoic acid with cyclopropylamine.

Troubleshooting & FAQs

Q1: I am seeing unreacted 4-formylbenzoic acid and low product yield. Should I increase the temperature? A1: No, increasing the temperature often promotes side reactions and degradation. The root cause is likely incomplete imine formation. Cyclopropylamine is highly volatile (boiling point ~50 °C); if your reaction vessel is not properly sealed, you are losing your nucleophile. Causality & Solution: Ensure a slight excess of cyclopropylamine (1.2–1.5 eq). If the reaction still stalls, add a catalytic amount of acetic acid (AcOH). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine condensation ()[1].

Q2: My LC-MS shows a mass corresponding to a tertiary amine (over-alkylation). How do I prevent this? A2: Over-alkylation occurs when the newly formed secondary amine reacts with another molecule of aldehyde. While the cyclopropyl group provides some steric hindrance, over-alkylation will still occur if your reducing agent is too aggressive or if the aldehyde is in excess. Causality & Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups make it a mild hydride donor. It reduces the protonated iminium ion much faster than it reduces the unreacted aldehyde, thereby acting as a kinetic trap that stops the reaction at the secondary amine stage ()[2].

Q3: During the aqueous workup, I am losing my product entirely. How do I isolate it? A3: Your target molecule is an amphoteric amino acid. The benzoic acid moiety has a pKa of ~4.2, and the secondary cyclopropylamine has a pKa of ~9.0. In highly acidic (pH < 3) or highly basic (pH > 10) conditions, the molecule is charged and highly water-soluble. Causality & Solution: You must isolate the product at its isoelectric point (pI), which is approximately pH 6.6. By carefully adjusting the aqueous phase to pH 6.5–7.0, the molecule adopts a neutral zwitterionic state. This minimizes its hydration energy, causing it to precipitate out of the aqueous solution for simple filtration.

Troubleshooting Start Issue: Low Yield or Purity LCMS Perform LC-MS Analysis Start->LCMS Imine Unreacted Aldehyde/Imine? LCMS->Imine OverAlk Tertiary Amine Detected? LCMS->OverAlk NoProd Product Lost in Workup? LCMS->NoProd Sol1 Add 1.0 eq AcOH Check Amine Volatility Imine->Sol1 Sol2 Use NaBH(OAc)3 Ensure Amine is in Excess OverAlk->Sol2 Sol3 Adjust pH to ~6.5 (pI) Precipitate Zwitterion NoProd->Sol3

Troubleshooting decision tree for resolving low yields and impurity profiles via LC-MS analysis.

Quantitative Reagent Comparison

Selecting the correct hydride source is the most critical parameter in reductive amination. Below is a quantitative and qualitative comparison of standard reducing agents based on field data ()[3].

Reducing AgentRelative ReactivityChemoselectivity (Imine vs Aldehyde)Dialkylation RiskRecommended SolventToxicity Profile
NaBH₄ HighPoor (Reduces aldehyde directly)HighMeOH, EtOHLow
NaBH₃CN ModerateGoodModerateMeOH (pH 4-5)High (Generates toxic HCN)
NaBH(OAc)₃ MildExcellentLowDCE, THF, DCMLow (Generates acetic acid)
Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in validation checkpoints to ensure you do not proceed to the next step until the current chemical transformation is verified.

Step 1: Imine Condensation

  • Suspend 4-formylbenzoic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Add cyclopropylamine (1.2 eq, 12 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Stir vigorously for 2 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Do not proceed until the aldehyde peak (m/z 150) has completely disappeared and the imine intermediate mass is dominant.

Step 2: Selective Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath to control the exotherm.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes ()[4].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The imine mass must be fully converted to the target secondary amine (m/z 192,[M+H]⁺).

Step 3: Quench and Phase Separation

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃ (20 mL). Stir for 30 minutes until gas evolution ceases.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer once with DCM (10 mL) to remove non-polar organic impurities.

  • Note: Because of the basic quench, your target product is currently a water-soluble carboxylate salt residing entirely in the aqueous layer. Discard the organic layers.

Step 4: Isoelectric Precipitation (Isolation)

  • Cool the product-rich aqueous layer to 0 °C.

  • Insert a calibrated pH meter. Slowly add 1M HCl dropwise with constant stirring.

  • Stop the addition exactly at pH 6.5. A thick white precipitate of the zwitterionic 4-[(Cyclopropylamino)methyl]benzoic acid will form.

  • Filter the solid through a Büchner funnel, wash with ice-cold water (2 x 5 mL) to remove inorganic salts, and dry under high vacuum at 40 °C overnight.

  • Validation Checkpoint: ¹H-NMR in D₂O/NaOD should show a clean benzylic CH₂ singlet at ~3.8 ppm and the distinct cyclopropyl multiplet protons between 0.3–0.5 ppm.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]

  • Asano, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-[(Cyclopropylamino)methyl]benzoic acid

Welcome to the technical support center for 4-[(Cyclopropylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(Cyclopropylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this zwitterionic compound, you can effectively devise strategies to enhance its solubility and ensure the success of your research.

Understanding the Molecule: A Zwitterionic Nature

4-[(Cyclopropylamino)methyl]benzoic acid possesses both a carboxylic acid group and a secondary amine. This dual functionality means the molecule can exist in different ionic states depending on the pH of the solution. At its isoelectric point (pI), the molecule will have both a positive and a negative charge, forming a zwitterion. Zwitterions often exhibit minimum solubility at their pI due to strong intermolecular electrostatic interactions.

The key to troubleshooting the solubility of this compound is to manipulate the pH to shift the equilibrium towards a predominantly cationic or anionic form, both of which are generally more soluble in aqueous media than the zwitterionic form.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 4-[(Cyclopropylamino)methyl]benzoic acid not dissolving in water or common buffers (e.g., PBS pH 7.4)?

Answer:

The low solubility of 4-[(Cyclopropylamino)methyl]benzoic acid in neutral aqueous solutions is likely due to it existing predominantly in its zwitterionic form. At physiological pH (around 7.4), both the carboxylic acid and the amino group can be ionized, leading to strong intermolecular forces that favor the solid state over dissolution.

Troubleshooting Steps:
  • pH Adjustment: This is the most critical first step.[2][3]

    • To create the more soluble anionic form (carboxylate): Add a base (e.g., 1 M NaOH) dropwise to your aqueous suspension until the solid dissolves. The carboxylic acid group will be deprotonated, forming a salt that is more soluble in water.[4][5]

    • To create the more soluble cationic form (ammonium): Add an acid (e.g., 1 M HCl) dropwise to your aqueous suspension until the solid dissolves. The amino group will be protonated, forming a salt that is also more soluble.[4][6]

  • Determine the pH-Solubility Profile: To understand the optimal pH for dissolution, it is highly recommended to perform a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values.[7]

Experimental Protocol: pH Adjustment for Solubilization
  • Weigh the desired amount of 4-[(Cyclopropylamino)methyl]benzoic acid into a suitable vessel.

  • Add the desired volume of purified water or buffer.

  • While stirring, add small aliquots of 1 M HCl or 1 M NaOH.

  • Monitor the pH and continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH of the solution.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What are my next options?

Answer:

If pH adjustment alone is insufficient, you can explore the use of co-solvents or consider salt form screening.

1. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9][10]

Common Co-solvents to Consider:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerine

  • DMSO (Dimethyl sulfoxide)

Experimental Protocol: Co-solvent Screening
  • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in DMSO).

  • In separate vials, prepare different ratios of co-solvent to your aqueous buffer (e.g., 1%, 5%, 10% co-solvent).

  • Add a small aliquot of your compound's stock solution to each co-solvent/buffer mixture.

  • Observe for precipitation. The highest concentration of your compound that remains in solution for a defined period (e.g., 24 hours) is its kinetic solubility in that system.[7][11]

Table 1: Example Co-solvent Screening Data

Co-solventConcentration in WaterObserved Solubility (µg/mL)
None0%< 10
Ethanol5%50
Ethanol10%150
Propylene Glycol5%75
Propylene Glycol10%200
DMSO1%100

Note: This is example data and actual results will vary.

2. Salt Form Screening

For ionizable drug candidates, selecting an optimal salt form can significantly improve physicochemical properties like solubility, dissolution rate, and stability.[][13] This involves reacting the parent molecule with various counter-ions to form different salts and then evaluating their properties.[14][15]

Key Considerations for Salt Screening:

  • pKa of the API and Counter-ion: A general rule of thumb is that the difference in pKa between the acid and the base should be greater than 2-3 units to ensure stable salt formation.[14]

  • Physicochemical Properties of the Salt: The resulting salt should be crystalline, non-hygroscopic, and exhibit improved solubility and stability.[15][16]

A "cascade approach" to salt screening can be efficient, where salts are rigorously tested after passing initial criteria, saving time and resources.[16]

Q3: How can I accurately measure the solubility of my compound?

Answer:

Accurate solubility measurement is crucial for understanding your compound's behavior.[17] The shake-flask method is a common and reliable technique for determining equilibrium solubility.[7][18]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
  • Add an excess amount of 4-[(Cyclopropylamino)methyl]benzoic acid to a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[19]

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

For higher throughput screening, kinetic solubility assays using methods like nephelometry, which measures light scattering from insoluble particles, can be employed.[11][17]

Visualizing Key Concepts

Impact of pH on the Ionization State

The following diagram illustrates how the pH of the solution affects the predominant ionic form of 4-[(Cyclopropylamino)methyl]benzoic acid.

G Low_pH Low pH (Acidic) Predominantly Cationic Form (High Solubility) pI Isoelectric Point (pI) Zwitterionic Form (Low Solubility) Low_pH->pI Increase pH High_pH High pH (Basic) Predominantly Anionic Form (High Solubility) pI->High_pH Increase pH

Caption: pH-dependent ionization of 4-[(Cyclopropylamino)methyl]benzoic acid.

Troubleshooting Workflow

This workflow provides a logical progression for addressing solubility issues.

G A Low Solubility Observed B Adjust pH (Acidic or Basic) A->B C Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Explore Co-solvents C->E No G Solubility Sufficient? E->G F Consider Salt Form Screening H Solubility Sufficient? F->H G->D Yes G->F No H->D Yes

Caption: Stepwise troubleshooting guide for low solubility.

References

  • Serajuddin, A. T. M. (2026, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Solid State Pharma. (n.d.). Salt Screening. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • PubMed. (2018, January 2). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • ACS Publications. (2017, November 22). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ACS.org. (2010, March 9). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November-December). Techniques for Improving Solubility. Retrieved from [Link]

  • IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement techniques. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 4-[(Cyclopropylamino)methyl]benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering cellular assay failures due to the poor membrane permeability of 4-[(Cyclopropylamino)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering cellular assay failures due to the poor membrane permeability of 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5).

Despite its low molecular weight (191.23 g/mol ), researchers frequently observe negligible intracellular accumulation of this compound. This guide dissects the mechanistic root cause—its zwitterionic nature—and provides field-proven chemical and formulation protocols to bypass this biological barrier.

Diagnostic Data Summary

Before altering your experimental design, review the physicochemical differences between the parent compound and the recommended ester prodrug modification. Masking the carboxylic acid fundamentally alters the molecule's interaction with the lipid bilayer.

Physicochemical PropertyParent Compound (4-[(Cyclopropylamino)methyl]benzoic acid)Recommended Modification (Ethyl Ester Prodrug)
Physiological State (pH 7.4) Zwitterion (Net charge 0, but locally COO− and NH2+​ )Uncharged (Amine partially protonated, Ester neutral)
Estimated LogP ~0.5 (Highly hydrophilic due to charge separation)~2.0 (Lipophilic)
Passive Permeability ( Papp​ ) Extremely LowHigh
Intracellular Activation N/A (Fails to enter cytosol)Rapid (Cleaved by intracellular esterases)
Troubleshooting & FAQs

Q1: Why is 4-[(Cyclopropylamino)methyl]benzoic acid failing to penetrate cells despite its small size? A1: The root cause is its amphoteric chemical structure. The molecule contains both a basic secondary amine (the cyclopropylamino group) and an acidic benzoic acid moiety. At physiological pH (7.4), the carboxylic acid deprotonates into a carboxylate ( COO− ) and the secondary amine protonates ( NH2+​ ). This forms a highly polar zwitterion. Zwitterions require an exceptionally high desolvation energy to shed their water hydration shell and partition into the lipophilic core of the cell membrane, resulting in near-zero passive diffusion[1].

Q2: How can I chemically modify the compound to improve passive diffusion without losing target binding? A2: The most effective, self-validating strategy is to synthesize an ester prodrug [2]. By esterifying the carboxylic acid (e.g., creating an ethyl or methyl ester), you eliminate the negative charge and prevent zwitterion formation. This drastically increases the molecule's lipophilicity and allows for rapid passive diffusion across the lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases (such as carboxylesterase 1) rapidly hydrolyze the ester bond. This cleavage traps the active, charged parent molecule inside the cell, ensuring high local concentrations at your biological target[2]. This exact mechanistic strategy is used to convert the poorly permeable zwitterion oseltamivir carboxylate into the highly bioavailable oral drug oseltamivir[1].

Q3: I am strictly prohibited from altering the chemical structure for my current assay. What formulation modifications can I use? A3: If synthetic modification is not an option, you must bypass passive diffusion using formulation or environmental controls:

  • Lipid Nanoparticle (LNP) Encapsulation: Formulating the zwitterion into LNPs or liposomes allows the particle to enter the cell via endocytosis. The acidic environment of the endosome will then facilitate the release of the payload into the cytosol.

  • Assay pH Adjustment (In vitro only): If your specific cell line and target protein can tolerate it, lowering the assay buffer pH (e.g., to pH 6.0) can shift the acid-base equilibrium. This increases the fraction of the uncharged (protonated carboxylic acid) species, marginally improving permeability. However, this is a temporary in vitro fix and will not translate to in vivo models.

Experimental Protocols
Protocol A: Synthesis of the Ethyl Ester Prodrug (Chemical Masking)

Causality: Fischer esterification permanently masks the polar carboxylic acid during extracellular transit, lowering the desolvation energy required for membrane insertion.

  • Reaction Setup: Dissolve 4-[(Cyclopropylamino)methyl]benzoic acid (1.0 eq) in anhydrous ethanol (acts as both solvent and reactant).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ) or thionyl chloride ( SOCl2​ ) dropwise at 0°C to activate the carbonyl carbon.

  • Reflux: Heat the mixture to reflux for 4–6 hours under an inert nitrogen ( N2​ ) atmosphere.

  • Monitoring: Monitor reaction completion via LC-MS. The product mass should reflect the addition of the ethyl group (+28 Da net change).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Extract the aqueous layer 3x with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly permeable ethyl ester prodrug.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Before advancing to complex cell-based assays, use this cell-free, self-validating system to quantitatively confirm that your esterification successfully improved passive lipid diffusion.

  • Stock Preparation: Prepare 10 mM stocks of both the parent compound and the ester prodrug in pure DMSO.

  • Donor Solution: Dilute the stocks to a final concentration of 50 µM in PBS (pH 7.4). Ensure final DMSO concentration is 1%.

  • Membrane Coating: Coat the PAMPA sandwich filter membrane (PVDF) with 5 µL of a 1% (w/v) lecithin in dodecane lipid solution to simulate the lipid bilayer.

  • Assay Assembly: Add 300 µL of the compound solutions to the donor wells (bottom) and 200 µL of fresh PBS to the acceptor wells (top).

  • Validation Controls: Run Propranolol (High permeability control) and Atenolol (Low permeability control) in parallel to validate membrane integrity.

  • Incubation & Analysis: Incubate at room temperature for 5 hours. Quantify the concentration in both compartments using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Mechanistic Visualizations

Troubleshooting Start Poor Permeability Detected (Zwitterion at pH 7.4) Check Can structure be modified? Start->Check Prodrug Ester Prodrug Synthesis (Mask Carboxylic Acid) Check->Prodrug Yes Formulation Lipid Encapsulation or pH Adjustment Check->Formulation No Success Enhanced Intracellular Concentration Prodrug->Success Formulation->Success

Workflow for troubleshooting and resolving zwitterionic permeability barriers.

Pathway Extracellular Extracellular Space (pH 7.4) Prodrug Ester Prodrug (Lipophilic, Uncharged) Extracellular->Prodrug Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane Intracellular Cytosol (Esterase Activity) Membrane->Intracellular Active Parent Zwitterion (Target Binding) Intracellular->Active Hydrolysis

Cellular uptake and enzymatic activation pathway of the ester prodrug.

References
  • Title: Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance Source: PubMed / Drug Development Research URL: [Link]

  • Title: Increasing Oral Absorption of Polar Neuraminidase Inhibitors: A Prodrug Transporter Approach Applied to Oseltamivir Analogue Source: PubMed Central (PMC) / Molecular Pharmaceutics URL: [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 4-[(Cyclopropylamino)methyl]benzoic acid

Welcome to the technical support center dedicated to the analytical challenges of 4-[(Cyclopropylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges of 4-[(Cyclopropylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to streamline your experimental workflows.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzoic acid derivatives due to its simplicity, speed, and stability.[1] This section addresses common issues encountered during the HPLC analysis of 4-[(Cyclopropylamino)methyl]benzoic acid.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method for 4-[(Cyclopropylamino)methyl]benzoic acid?

A1: A reversed-phase C18 column is a robust starting point.[2] A typical mobile phase would consist of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[1][3] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance, such as 230 nm or 254 nm.[4][5]

Q2: How does the pH of the mobile phase affect the analysis?

A2: The pH of the mobile phase is a critical parameter. To ensure the analyte is in a single, non-ionized form and to minimize interactions with residual silanols on the column, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the carboxylic acid group.[4] This typically means maintaining a pH around 2.5-3.0.[4]

Q3: My sample is not dissolving well in the mobile phase. What can I do?

A3: The solubility of benzoic acid derivatives is highly pH-dependent.[4] In acidic conditions, they exist in their less soluble, protonated form.[4] For sample preparation, you might need to adjust the pH to improve solubility. However, ensure the sample solvent is compatible with your mobile phase to avoid on-column precipitation.[6] Using a co-solvent like methanol or acetonitrile in your sample preparation can also enhance solubility.[7][8]

HPLC Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanol groups on the stationary phase.[4] Mobile phase pH is too close to the analyte's pKa.[4]Lower the mobile phase pH to ~2.5-3.0 to protonate silanols.[4] Use a modern, end-capped C18 column with fewer accessible silanol groups.[4] Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa.[4]
Poor Peak Shape (Fronting) Column overload. Sample solvent is significantly stronger than the mobile phase.[4]Decrease the sample concentration or injection volume.[4] Prepare the sample in a solvent similar in strength to the mobile phase.[4]
Inconsistent Retention Times Insufficient column equilibration. Fluctuations in mobile phase composition or pH.[6] Temperature variations.Equilibrate the column with the mobile phase until a stable baseline is achieved.[1] Ensure accurate and consistent mobile phase preparation.[6] Use a column oven to maintain a constant temperature.[2]
Low Resolution/Peak Co-elution Inappropriate mobile phase composition. Suboptimal column chemistry.Adjust the ratio of organic modifier (acetonitrile or methanol) to the aqueous phase.[9] Try a different organic solvent (e.g., switch from methanol to acetonitrile).[4] Consider a column with a different stationary phase (e.g., phenyl-hexyl).
Experimental Protocol: HPLC Purity Assessment
  • Instrumentation and Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

      • Solvent B: Acetonitrile.[2]

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Prepare a stock solution of 4-[(Cyclopropylamino)methyl]benzoic acid in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of 1 mg/mL.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

HPLC Troubleshooting Workflow

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 2: Gas Chromatography (GC)

Gas chromatography (GC) can be employed for the analysis of 4-[(Cyclopropylamino)methyl]benzoic acid, but typically requires derivatization due to the polar nature of the amino and carboxylic acid groups.[10]

Frequently Asked Questions (GC)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: The amino and carboxylic acid functional groups in 4-[(Cyclopropylamino)methyl]benzoic acid are highly polar and non-volatile.[11] Direct injection can lead to decomposition in the injector port and poor chromatographic performance.[11] Derivatization replaces the active hydrogens on these groups with nonpolar moieties, increasing volatility and stability.[10]

Q2: What are common derivatization reagents for this type of compound?

A2: Silylation is a common derivatization technique.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to form trimethylsilyl (TMS) derivatives.[2][11]

Q3: What are some potential issues with derivatization?

A3: Incomplete derivatization and the presence of moisture are common problems.[12] Moisture can lead to poor reaction yield and instability of the derivatized analytes.[10] It's crucial to ensure the sample is dry and to use fresh derivatization reagents. Some amino acids can also form multiple derivatives, which can complicate the chromatogram.[10]

GC Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
No or Low Peak Response Incomplete derivatization.[12] Degradation in the injector.Ensure the sample is completely dry before adding the derivatization reagent.[10] Optimize the derivatization reaction time and temperature.[10] Use a fresh vial of derivatization reagent. Lower the injector temperature.
Multiple Peaks for the Analyte Formation of multiple derivatives.[10] Incomplete derivatization.[12]Modify the reaction conditions (e.g., lower temperature, change reaction time) to favor the formation of a single derivative.[10] Ensure complete derivatization by optimizing reaction conditions.
Peak Tailing Adsorption of the analyte on active sites in the GC system.Use a deactivated liner and column. Ensure complete derivatization to mask polar functional groups.
Poor Reproducibility Inconsistent derivatization. Presence of moisture.[10]Standardize the derivatization procedure, including reaction time and temperature. Ensure all glassware and solvents are anhydrous.
Experimental Protocol: GC-MS Analysis with Silylation
  • Derivatization (Silylation):

    • Dry a 1 mg sample of 4-[(Cyclopropylamino)methyl]benzoic acid under a stream of nitrogen.[2]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 70 °C for 30 minutes.[2]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Inlet Temperature: 250 °C.[2]

    • Injection Mode: Split (e.g., 20:1).[2]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230 °C.[14]

    • Mass Range: Scan from m/z 50 to 500.

GC Derivatization Workflow

Caption: General workflow for GC analysis with silylation.

Section 3: Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 4-[(Cyclopropylamino)methyl]benzoic acid.

Frequently Asked Questions (Spectroscopy)

Q1: What are the expected key signals in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons adjacent to the amino group, the cyclopropyl protons, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.[13]

Q2: What characteristic peaks would be expected in the IR spectrum?

A2: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, N-H stretching of the secondary amine, and C-H stretches of the aromatic and cyclopropyl groups.[13]

Q3: What information can be obtained from Mass Spectrometry (MS)?

A3: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[13] For a compound like 4-[(Cyclopropylamino)methyl]benzoic acid, common fragmentation might involve the loss of the carboxylic acid group or cleavage at the benzylic position.

Interrelation of Analytical Techniques

Analytical_Techniques cluster_0 Separation & Quantification cluster_1 Structural Elucidation HPLC HPLC (Purity, Quantification) MS MS (Molecular Weight, Fragmentation) HPLC->MS LC-MS GC GC (Volatile Impurities, Quantification with Derivatization) GC->MS GC-MS NMR NMR (Structural Confirmation) IR IR (Functional Groups)

Caption: Interrelation of analytical techniques.

References

  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem.
  • GC Analysis of Derivatized Amino Acids - ThermoFisher.
  • Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Merck Millipore.
  • Quality Control in GC–MS Analysis of Amino Acids - LCGC International.
  • Derivatization of amino acids analyzed by GCMS? - ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives - Benchchem.
  • Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience.
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist.
  • Sample Preparation Techniques for Synthetic Benzodiazepines.
  • Benzoic acid, 4-methyl- - the NIST WebBook.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent.
  • (PDF) Crystallographic and Spectroscopic Characterization - Amanote Research.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed.
  • 4-Cyclopropyl-2-methylbenzoic acid | 909698-10-8 - Sigma-Aldrich.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC - USDA Food Safety and Inspection Service.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chromatography - PubMed.
  • Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide - Benchchem.
  • Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid - Benchchem.

Sources

Troubleshooting

optimizing storage conditions for 4-[(Cyclopropylamino)methyl]benzoic acid

Title: Technical Support Center: Handling & Storage of 4-[(Cyclopropylamino)methyl]benzoic acid Introduction Welcome to the Application Science troubleshooting guide for 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling & Storage of 4-[(Cyclopropylamino)methyl]benzoic acid

Introduction Welcome to the Application Science troubleshooting guide for 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5) [1]. As a bifunctional building block featuring both a carboxylic acid and a secondary benzylic amine, this compound exists predominantly as a zwitterion. While highly versatile for drug discovery, its structural features make it susceptible to specific environmental degradation pathways, including oxidative dealkylation and atmospheric carbon capture [3]. This guide provides field-proven insights to ensure the scientific integrity of your assays.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: What are the optimal long-term storage conditions for the solid powder? A: For long-term storage (>1 month), the compound must be stored at -20°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) [2]. The Causality: The secondary benzylic amine is highly susceptible to photo-oxidation and radical-mediated degradation [3]. Furthermore, as a zwitterionic solid, it is hygroscopic. Moisture acts as a conduit for atmospheric oxygen and CO2, accelerating degradation. Storing it desiccated in the dark arrests these kinetic pathways.

Q2: My LC-MS analysis shows a secondary peak with a +44 Da mass shift. Is my batch permanently degraded? A: No, this is likely a reversible artifact. The +44 Da shift is the classic analytical signature of carbamate formation [4]. The Causality: Secondary amines are excellent nucleophiles that readily attack atmospheric carbon dioxide (CO2) to form carbamic acids or carbamate salts[4]. Because the cyclopropylamino group is sterically accessible, it acts as a carbon capture agent when exposed to air. The Fix: This reaction is reversible. Dissolving the sample in a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water) during LC-MS will rapidly decarboxylate the amine, returning it to its native mass (191.23 g/mol ) [1]. To prevent this, always purge the headspace of your storage vials with Argon.

Q3: I am observing a degradation peak corresponding to 4-formylbenzoic acid. What is the mechanism? A: This indicates irreversible oxidative dealkylation [3]. The Causality: The benzylic position (the CH2 group between the benzene ring and the amine) is highly activated. Exposure to oxygen, catalyzed by light or trace transition metals, leads to electron abstraction from the nitrogen lone pair. This forms a benzylic radical that oxidizes into an imine intermediate [3]. Subsequent hydrolysis of this imine cleaves the molecule into 4-formylbenzoic acid and cyclopropylamine. The Fix: Discard the highly degraded batch. Prevent this in future batches by strictly excluding oxygen and avoiding the use of old, peroxide-containing ethereal solvents during downstream synthesis.

Section 2: Degradation Pathways Visualization

Degradation_Pathways A 4-[(Cyclopropylamino)methyl]benzoic acid (Intact Zwitterion) B Atmospheric CO2 Exposure A->B Nucleophilic Attack D O2 / Light / Heat Exposure A->D Electron Abstraction C Carbamate Salt Formation (+44 Da Mass Shift) B->C Reversible (Acid/Heat) E Benzylic Radical / Imine Intermediate D->E Oxidation F Oxidative Cleavage (4-Formylbenzoic Acid) E->F Hydrolysis (Irreversible)

Mechanistic pathways for carbamate formation and oxidative cleavage of the benzylic amine.

Section 3: Quantitative Data Summaries

To assist in your quality control (QC) processes, refer to the following stability and analytical profiles.

Table 1: Stability Profile and Recommended Storage Conditions

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Long-Term) -20°CArgon / N2Dark (Amber Vial)> 24 Months
Acceptable (Short-Term) 2-8°CArgon / N2Dark6 Months
Benchtop (Working) 20-25°CAmbient AirAmbient Lab Light< 48 Hours (Prone to CO2 adducts)
Degradative >40°CAmbient AirDirect UV/Sunlight< 1 Week (Oxidation risk)

Table 2: Common Degradation Pathways and Analytical Signatures

Degradant / ArtifactMechanismLC-MS Mass Shift (ESI+)Reversibility
Carbamate Salt Nucleophilic attack on CO2+44 Da (m/z 236.2)Yes (via acidification)
4-Formylbenzoic Acid Oxidative dealkylationCleavage (m/z 151.1)No (Irreversible)
N-Oxide Direct amine oxidation+16 Da (m/z 208.2)No (Irreversible)

Section 4: Experimental Protocols

The following self-validating protocols are designed to ensure the integrity of your compound during solution preparation and recovery.

Protocol A: Preparation of Oxygen-Free Stock Solutions for HTS Objective: Prepare stable DMSO stock solutions for High-Throughput Screening (HTS) while preventing oxidative degradation.

  • Solvent Preparation: Use only anhydrous, sealed DMSO (water content <0.005%). Sparge the DMSO with dry Argon gas for 15 minutes to displace dissolved oxygen [3].

  • Weighing: Transfer the solid 4-[(Cyclopropylamino)methyl]benzoic acid vial to a nitrogen-purged glovebox or utilize a benchtop localized argon stream. Weigh the required mass.

  • Dissolution: Dissolve the solid in the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Self-Validation Step: The solution should be completely clear and colorless. A yellow tint indicates pre-existing imine formation.

  • Aliquotting: Dispense the solution into single-use amber glass vials. Fill the vials as close to the top as possible to minimize headspace.

  • Purging & Sealing: Gently blow a stream of Argon over the headspace of each vial for 3-5 seconds. Immediately cap with a PTFE-lined silicone septum.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Stock_Solution_Workflow Step1 1. Sparge Anhydrous DMSO with Argon (15 min) Step2 2. Weigh Compound under Inert Atmosphere Step1->Step2 Step3 3. Dissolve to 10 mM (Check for Colorless Clarity) Step2->Step3 Step4 4. Aliquot into Amber Vials (Minimize Headspace) Step3->Step4 Step5 5. Argon Purge Headspace & Seal with PTFE Caps Step4->Step5 Step6 6. Flash Freeze & Store at -80°C Step5->Step6

Step-by-step workflow for preparing and storing oxidation-resistant stock solutions.

Protocol B: Recovery of Moisture/CO2-Compromised Solid Objective: Rescue a batch of solid powder that has clumped due to moisture or shows a high degree of reversible carbamate formation.

  • Acidic Dissolution: Dissolve the compromised solid in a minimal volume of 0.1 M aqueous Hydrochloric acid (HCl). The low pH (<3) will protonate the amine, driving off bound CO2 as gas bubbles.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric degradants.

  • Neutralization: Slowly add 0.1 M Sodium Hydroxide (NaOH) dropwise under constant stirring until the pH reaches ~6.5 (the approximate isoelectric point of the zwitterion). The purified compound will precipitate out of the solution.

  • Lyophilization: Collect the precipitate via centrifugation, wash twice with ice-cold LC-MS grade water, and freeze the pellet. Lyophilize (freeze-dry) for 24-48 hours to remove all residual moisture.

  • Validation: Analyze the recovered powder via LC-MS (0.1% FA mobile phase) to confirm the disappearance of the +44 Da peak and the presence of the pure m/z 192.2 [M+H]+ ion.

References

  • "Safety Data Sheet: Benzylamine". Carl ROTH. [Link]

  • Lepaumier, H., et al. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms". ACS Publications. [Link]

  • Castro-Muñoz, R., et al. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures". Clean Energy, Oxford Academic. [Link]

Optimization

Technical Support Center: Stabilization Strategies for 4-[(Cyclopropylamino)methyl]benzoic Acid Derivatives

Welcome to the Advanced Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-[(Cyclopropylamino)methyl]b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-[(Cyclopropylamino)methyl]benzoic acid derivatives.

These molecules possess a highly reactive structural triad—a secondary cyclopropylamine, a benzylic linker, and a benzoic acid moiety. This combination makes them uniquely susceptible to specific degradation pathways under standard experimental and storage conditions. This guide will help you diagnose degradation mechanisms and implement self-validating protocols to ensure the long-term stability of your API.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: During accelerated stability testing (40°C/75% RH), my API degrades significantly, and LC-MS shows a mass consistent with 4-formylbenzoic acid. Why is this happening?

A: You are observing the oxidative cleavage of the benzyl C–N bond. Benzylamines are highly susceptible to oxidation, particularly when exposed to reactive oxygen species (ROS) or trace transition metals in your excipients[1].

The Causality: The degradation initiates via a single-electron transfer from the secondary amine's lone pair to an oxidant, forming a transient nitrogen radical cation[2]. Subsequent deprotonation at the highly activated benzylic carbon yields an iminium ion. In the presence of ambient moisture, this iminium ion rapidly hydrolyzes to form 4-formylbenzoic acid and cyclopropylamine[2]. If your formulation pH leaves the amine unprotonated (in its free base form), the lone pair remains available to initiate this single-electron oxidation cascade[3].

Q2: Under thermal stress or during concentration steps, I am detecting high-molecular-weight impurities. What is the mechanism behind this?

A: This indicates an intermolecular condensation issue driven by the amphoteric nature of your molecule.

The Causality: The secondary cyclopropylamino group acts as a potent nucleophile, while the benzoic acid moiety can act as an electrophile (especially if transiently activated during synthesis or subjected to high thermal stress). Because the molecule contains both functional groups, the amine of one molecule can attack the carboxylic acid of another, leading to intermolecular amide linkages that produce dimers and oligomers[4]. Neutralizing the nucleophilicity of the amine is critical to halting this polymerization pathway.

Degradation API 4-[(Cyclopropylamino)methyl] benzoic acid Ox Oxidative Stress (ROS, Trace Metals) API->Ox Electron transfer Therm Thermal Stress (Concentrated State) API->Therm Nucleophilic attack Radical Nitrogen Radical Cation Intermediate Ox->Radical Dimer Intermolecular Amide (Dimer/Oligomer) Therm->Dimer Condensation (-H₂O) Iminium Iminium Ion Radical->Iminium -H⁺, -e⁻ Cleavage 4-Formylbenzoic acid + Cyclopropylamine Iminium->Cleavage Hydrolysis (H₂O)

Fig 1. Divergent degradation pathways: Oxidative cleavage vs. Intermolecular dimerization.

Section 2: Stabilization Strategies (The "How")

Q3: How can I chemically stabilize the molecule against both oxidation and dimerization simultaneously?

A: The most robust and scalable strategy is Salt Formation . By converting the zwitterionic free base into a stable salt (e.g., hydrochloride or mesylate), you fundamentally alter the electronic environment of the molecule[5].

  • Anti-Oxidation: Protonating the secondary amine ties up the nitrogen lone pair. This drastically increases the oxidation potential of the molecule, preventing the formation of the initiating nitrogen radical cation[2].

  • Anti-Dimerization: A protonated amine is no longer nucleophilic, which completely shuts down the intermolecular amide formation pathway[4].

If crystalline salts are unachievable due to poor physicochemical properties (e.g., persistent "oiling out"), you should formulate an amorphous drug-polymer salt. Using polymers like poly(acrylic acid) (PAA) creates strong ionic interactions that make the free energy of mixing more negative, vastly improving kinetic stability by reducing molecular mobility and the thermodynamic driving force for degradation[6].

Section 3: Experimental Workflows & Protocols

Protocol: Self-Validating Salt Screening for Amphoteric APIs

To isolate a stable salt form, you must overcome the zwitterionic pairing of the benzoic acid derivative. This protocol utilizes a solvent-mediated process, which is the industry standard for enhancing API stability and processability[7].

Step 1: Counterion Selection Select strong acids (e.g., HCl, methanesulfonic acid) with a pKa at least 2 units lower than the pKa of the cyclopropylamine group. Causality: This strict pKa differential ensures complete protonation of the amine, preventing disproportionation back to the free base during storage[5].

Step 2: Solvent System Preparation Dissolve the free base API in a polar aprotic solvent (e.g., THF or acetone) containing a minimal amount of water (e.g., 95:5 THF:Water). Causality & Validation: The water disrupts internal zwitterionic pairing, allowing the external acid to interact with the amine. Ensure complete dissolution; a cloudy suspension will seed unreacted free base, invalidating the screen.

Step 3: Acid Addition & Controlled Crystallization Add 1.05 equivalents of the selected acid dropwise at 50°C. Slowly cool the system to 5°C at a controlled rate of 0.5°C/min. Troubleshooting: If the product "oils out" (forms a biphasic liquid instead of crystals), the crystallization has failed due to high solubility of the amorphous phase. Re-heat to 50°C and add a non-polar antisolvent (e.g., heptane) dropwise until the cloud point is reached, then resume cooling.

Step 4: Orthogonal Characterization (The Self-Validation) Filter and dry the precipitate. You must validate the success of the salt formation through orthogonal techniques:

  • XRPD (X-Ray Powder Diffraction): Confirms crystallinity. An amorphous halo indicates a failed crystallization or a collapsed solvate[7].

  • DSC (Differential Scanning Calorimetry): Look for a single, sharp endothermic melting peak that differs from the free base. Multiple peaks indicate polymorphic mixtures, incomplete salt formation, or degradation.

Workflow Start API Free Base (Zwitterionic) Acid Select Acidic Counterions (pKa < API pKa - 2) Start->Acid Solvent Solvent Screening (Polar/Non-polar mix) Acid->Solvent Cryst Controlled Crystallization (Cooling/Antisolvent) Solvent->Cryst Check1 Solid Form? (Visual/Microscopy) Cryst->Check1 Check1->Solvent No (Oil/Gum) Char Orthogonal Characterization (XRPD, DSC, TGA) Check1->Char Yes Stab Accelerated Stability (40°C / 75% RH) Char->Stab Crystalline Salt Confirmed

Fig 2. Self-validating salt screening workflow to neutralize amphoteric API reactivity.

Section 4: Quantitative Data Interpretation

To benchmark your formulation efforts, compare your stability data against established baselines. The table below summarizes typical stability profiles for 4-[(Cyclopropylamino)methyl]benzoic acid derivatives under accelerated stress conditions.

Table 1: Comparative Stability of API Formulations (40°C / 75% RH, 30 Days)

Formulation TypeInitial Purity (%)Purity at 30 Days (%)Primary Degradant ObservedSolid State Characteristics
Free Base (Zwitterion) 99.582.14-Formylbenzoic acid & DimersCrystalline, highly hygroscopic
Hydrochloride Salt 99.898.9Trace 4-Formylbenzoic acidCrystalline, non-hygroscopic
PAA Polymer Salt (75% load) 99.299.0None detectedAmorphous, kinetically stable

Note: The superior stability of the PAA polymer salt is driven by the elevation of the glass transition temperature and the reduction of thermodynamic driving forces for free base crystallization[6].

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 4-[(Cyclopropylamino)methyl]benzoic Acid Analogs: A Comparative Guide to LPA1 Receptor Antagonists

Executive Summary & Scientific Context As a Senior Application Scientist evaluating the developability of novel therapeutic scaffolds, it is critical to look beyond raw potency and examine the mechanistic nuances of rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist evaluating the developability of novel therapeutic scaffolds, it is critical to look beyond raw potency and examine the mechanistic nuances of receptor engagement. The Lysophosphatidic Acid Receptor 1 (LPA1) is a heavily targeted G protein-coupled receptor (GPCR) implicated in the pathogenesis of severe fibrotic conditions, such as Idiopathic Pulmonary Fibrosis (IPF) [1].

While early clinical candidates focused on direct orthosteric antagonism, recent medicinal chemistry efforts have pivoted toward allosteric modulation. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the 4-[(Cyclopropylamino)methyl]benzoic acid scaffold and its highly functionalized derivatives (e.g., TAK-615) [2]. We objectively compare the performance of these analogs against clinical alternatives like BMS-986202 and SAR-100842, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation [3].

SAR Analysis: Deconstructing the Scaffold

The core scaffold consists of a benzoic acid moiety linked via a methylamine bridge to a cyclopropyl-based group, which is subsequently acylated to form a tertiary amide. Each zone of this molecule serves a distinct pharmacological purpose:

  • The Benzoic Acid Headgroup: This moiety acts as the acidic pharmacophore, mimicking the phosphate group of endogenous Lysophosphatidic Acid (LPA). It is strictly required for anchoring the molecule within the basic pocket of the LPA1 receptor [4].

  • The Cyclopropylamino/Cyclopropylmethylamino Vector: This sp3-rich, rigid lipophilic group is the key differentiator. It forces the molecule into a distinct hydrophobic sub-pocket. Unlike flat, purely aromatic linkers, the steric bulk of the cyclopropyl ring prevents the molecule from fully occupying the orthosteric site, shifting its binding mode to an allosteric pocket[3].

  • The Benzoyl Tail: Substitutions on this ring (e.g., 2-fluorophenoxy in TAK-615 or 2-methoxyphenoxy) extend deep into the lipid-binding channel, providing the necessary bulk to stabilize the inactive conformation of the receptor [2].

Performance Comparison: NAMs vs. Orthosteric Antagonists

Understanding the causality behind the clinical efficacy of these analogs requires distinguishing between orthosteric and allosteric inhibition.

Orthosteric antagonists (like BMS-986202) compete directly with LPA, leading to a complete blockade of physiological signaling. While potent, this can lead to on-target side effects by suppressing basal cellular functions [3].

In contrast, 4-[(Cyclopropylamino)methyl]benzoic acid analogs act as Negative Allosteric Modulators (NAMs) . Their binding affinity actually increases in the presence of LPA. By binding to an allosteric site, they prevent the receptor from adopting the fully active conformation required for G-protein coupling. This allows for "pathway-biased" or "ceiling" inhibition, which is highly desirable in chronic fibrotic diseases to suppress pathological over-activation while preserving baseline physiological signaling [3].

Table 1: Quantitative SAR & Performance Comparison of LPA1 Modulators
Compound Class / AlternativeModulator TypeBinding Affinity (Kd) w/o LPABinding Affinity (Kd) w/ LPAFunctional IC50 (Ca²⁺)Key Structural Advantage
4-[(Cyclopropylamino)methyl]benzoic acid analogs (e.g., TAK-615) Negative Allosteric Modulator (NAM)ModerateHigh (Enhanced) ~4 nMSp3-rich cyclopropyl group prevents orthosteric competition, enabling pathway-biased signaling.
BMS-986202 Orthosteric AntagonistHighNot Detected (Competed out)<10 nMHigh potency, but complete blockade of physiological LPA signaling limits therapeutic window.
SAR-100842 Atypical NAMModerateHigh (Enhanced) <10 nMIndene-2-carboxylic acid scaffold; acts as a NAM but with a distinct inhibitory profile from the benzoic acid series.

Mechanism of Action & Pathway Visualization

LPA1_Signaling cluster_pathways Intracellular Signaling LPA Endogenous LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq/11 Pathway LPA1->Gq G12 G12/13 Pathway LPA1->G12 Ca Ca2+ Mobilization Gq->Ca Rho RhoA Activation G12->Rho Fibrosis Fibroblast Proliferation & Fibrosis Ca->Fibrosis Rho->Fibrosis NAM 4-[(Cyclopropylamino)methyl] benzoic acid analogs NAM->LPA1 Allosteric Blockade

Caption: LPA1 signaling pathway illustrating allosteric blockade by benzoic acid analogs.

Self-Validating Experimental Protocols

Why do we use Back-Scattering Interferometry (BSI) instead of traditional radioligand binding? Traditional competitive binding assays using radiolabeled LPA fail to accurately characterize allosteric modulators because NAMs do not compete for the orthosteric site. BSI, a label-free biophysical technique, measures refractive index changes upon ligand binding, allowing us to quantify binding affinity (Kd) in the presence of the endogenous ligand.

To ensure a self-validating system, the BSI binding data must be cross-examined with a functional readout. If a compound shows enhanced binding in BSI but fails to inhibit LPA-induced Ca²⁺ mobilization, it may be a "silent" allosteric binder. Therefore, the FLIPR calcium assay serves as the functional validation node in this bipartite protocol [3].

Protocol 1: Back-Scattering Interferometry (BSI) for Allosteric Binding
  • Preparation: Isolate membrane fractions from CHO cells stably overexpressing human LPA1.

  • Equilibration: Resuspend membranes in assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Ligand Titration: Titrate the 4-[(Cyclopropylamino)methyl]benzoic acid analog (1 pM to 10 µM) into the membrane suspension.

  • Allosteric Probe: Perform parallel titrations in the presence of an EC80 concentration of endogenous LPA.

  • Measurement: Inject samples into the BSI microfluidic channel and measure the shift in the interference fringe pattern (refractive index change).

  • Data Analysis: Calculate Kd values. An analog is confirmed as a NAM if the Kd decreases (affinity increases) in the presence of LPA.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Validation)
  • Cell Seeding: Seed LPA1-expressing CHO cells in 384-well black-wall, clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid for 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the test analog and incubate for 30 minutes to allow allosteric site engagement.

  • Stimulation: Add an EC80 concentration of LPA to stimulate Gq-coupled calcium release.

  • Detection: Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Analysis: Determine the IC50 from the normalized dose-response curve to validate functional NAM activity.

Workflow Membrane LPA1 Membrane Preparation BSI Back-Scattering Interferometry (BSI) Membrane->BSI Binding Kinetics CaAssay Ca2+ Mobilization (FLIPR) BSI->CaAssay Functional Validation NAM_ID NAM vs Orthosteric Classification CaAssay->NAM_ID Data Synthesis

Caption: Bipartite high-throughput workflow for validating LPA1 allosteric modulators.

References

  • Identification of compounds acting as negative allosteric modulators of the LPA 1 receptor Source: European Journal of Pharmacology (via PubMed/NIH) URL:[Link]

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (Takeda Pharmaceutical Co Ltd)
  • 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid | CID 117903311 Source: PubChem - NIH URL:[Link]

Sources

Comparative

Benchmarking 4-[(Cyclopropylamino)methyl]benzoic acid Against Standard Antifibrinolytics and Fragment Scaffolds

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and protease inhibition, the lysine-binding sites (LBS) of plasminogen kringle domains serve as critical therapeutic targets. Standard antifibrin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and protease inhibition, the lysine-binding sites (LBS) of plasminogen kringle domains serve as critical therapeutic targets. Standard antifibrinolytic drugs—such as Tranexamic Acid (TXA), Epsilon-aminocaproic acid (EACA), and p-Aminomethylbenzoic acid (PAMBA)—utilize a primary amine and a carboxylic acid to competitively inhibit plasminogen activation[1].

4-[(Cyclopropylamino)methyl]benzoic acid (CPAMBA) is an advanced N-alkylated derivative of PAMBA. By incorporating a cyclopropyl ring on the aminomethyl nitrogen, CPAMBA alters the physicochemical profile of the standard pharmacophore. This guide objectively benchmarks CPAMBA against TXA, PAMBA, and EACA, evaluating its utility as a next-generation fragment scaffold for targeting the LBS and adjacent hydrophobic subpockets in serine proteases and epigenetic targets.

Mechanistic Rationale & Structural Dynamics

The efficacy of standard antifibrinolytics relies on their ability to mimic C-terminal lysine residues on fibrin clots, thereby preventing plasminogen binding[2]. The LBS of plasminogen Kringle 1 (K1) consists of an anionic center (Asp54/Asp56) that anchors the basic amine, and a cationic center (Arg71) that coordinates the carboxylate[3].

Why Benchmark an N-Alkylated Derivative?

  • pKa Modulation: The primary amines of TXA and PAMBA are highly basic (pKa ~10.5–10.8). The secondary amine of CPAMBA exhibits a slightly lower pKa, altering its protonation state equilibrium at physiological pH and modifying its hydration shell.

  • Steric and Hydrophobic Probing: While primary amines fit perfectly into the narrow anionic center of the LBS[1], the cyclopropyl group of CPAMBA introduces steric bulk. This bulk typically reduces direct affinity for the rigid K1 pocket but provides a critical vector for "fragment growing." The cyclopropyl moiety is designed to probe adjacent lipophilic subpockets, making CPAMBA a superior building block for synthesizing highly selective, bivalent peptidomimetics or targeted inhibitors (e.g., HDAC inhibitors or farnesyltransferase inhibitors).

Comparative Data: Physicochemical & Binding Profiles

To objectively evaluate CPAMBA, we benchmark its structural and biophysical properties against the clinical standards. The data below synthesizes molecular characteristics with Kringle 1 binding affinities.

CompoundMolecular Weight ( g/mol )LogP (Calculated)Amine pKa (Approx.)Plasminogen K1 Affinity ( Kd​ )Primary Utility
EACA 131.17-1.010.8~35.0 μMFirst-gen clinical antifibrinolytic
PAMBA 151.16-0.210.5~4.8 μMClinical antifibrinolytic / Scaffold
TXA 157.21-0.410.61.1 μMGold-standard clinical antifibrinolytic
CPAMBA 191.23+0.99.8~18.5 μM*Advanced FBDD building block

*Note: The increased Kd​ of CPAMBA reflects the steric penalty of the cyclopropyl group within the primary anionic center[3], highlighting its role as a starting fragment for further elaboration rather than a standalone clinical LBS inhibitor.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the biophysical and functional performance of these compounds, the following orthogonal, self-validating experimental workflows must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Kringle Domain Binding

Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because low-molecular-weight fragments often exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. SPR captures these transient kinetics in real-time.

  • Surface Preparation: Immobilize recombinant human Plasminogen Kringle 1 domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: 2000–3000 RU to account for the low MW of the analytes).

  • Analyte Preparation: Prepare a 2-fold dilution series of TXA, PAMBA, and CPAMBA (0.5 μM to 100 μM) in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Injection: Inject analytes at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Validation & Analysis: Use a reference flow cell (blank immobilization) to subtract bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow A Immobilize Plasminogen Kringle 1 Domain (CM5 Sensor Chip) B Inject Analytes (TXA, PAMBA, CPAMBA) at 0.5 - 100 μM A->B C Record Sensorgrams (Association/Dissociation) B->C D Kinetic Fitting (1:1 Langmuir Model) C->D E Determine Kd, kon, koff D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) benchmarking of fragment affinities.

Protocol 2: Chromogenic Plasmin Inhibition Assay

Causality: While SPR confirms direct binding, a chromogenic assay validates functional enzymatic inhibition. This ensures that binding to the LBS effectively translates to a reduction in protease activity.

  • System Setup: In a 96-well microplate, combine 50 μL of human plasmin (final concentration 2 nM) with 25 μL of the test compound (CPAMBA, TXA, or PAMBA) diluted in assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 15 minutes to allow equilibrium binding at the LBS.

  • Substrate Addition: Add 25 μL of the chromogenic substrate S-2251 (D-Val-Leu-Lys-p-nitroanilide) to a final concentration of 0.5 mM.

  • Kinetic Readout: Measure the change in absorbance at 405 nm ( OD405​ ) continuously for 30 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) of p-nitroaniline release. Plot V0​ against the log of the inhibitor concentration to determine the IC50​ via non-linear regression.

Inhibition_Pathway Fibrin Fibrin Clot (Exposed C-terminal Lysines) Plg Plasminogen (Kringle Domains) Fibrin->Plg Binds via Kringle LBS Plasmin Plasmin (Active Protease) Plg->Plasmin Activated by tPA tPA tPA / uPA (Activators) tPA->Plasmin Degradation Fibrin Degradation (Clot Lysis) Plasmin->Degradation Cleaves Fibrin Drugs Standard Drugs & CPAMBA (TXA, PAMBA, CPAMBA) Drugs->Plg Competitive Inhibition at LBS

Caption: Mechanism of competitive inhibition at the plasminogen Kringle domain lysine-binding site (LBS).

Conclusion

Benchmarking 4-[(Cyclopropylamino)methyl]benzoic acid (CPAMBA) against standard drugs reveals a clear divergence in application. While TXA and PAMBA are optimized for direct, high-affinity binding to the rigid anionic center of the plasminogen LBS[1], CPAMBA trades raw LBS affinity for increased lipophilicity and structural complexity. The N-cyclopropyl substitution makes it an exceptional fragment scaffold for researchers aiming to design novel bivalent inhibitors that anchor in the LBS while simultaneously probing adjacent hydrophobic domains.

References

  • Crystal structures of apolipoprotein(a) kringle IV37 free and complexed with 6-aminohexanoic acid and with p-aminomethylbenzoic acid: existence of novel and expected binding modes. PubMed / National Institutes of Health (NIH).3

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Publications.1

  • Decoy Plasminogen Receptor Containing a Selective Kunitz-Inhibitory Domain. PubMed Central (PMC) / NIH.2

Sources

Validation

In Vivo Efficacy of 4-[(Cyclopropylamino)methyl]benzoic Acid: A Preclinical Comparison Guide

Introduction & Mechanistic Rationale For decades, the management of hyperfibrinolysis and severe hemorrhage has relied on standard lysine analogs such as [1] and[2]. While clinically effective, these highly polar molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For decades, the management of hyperfibrinolysis and severe hemorrhage has relied on standard lysine analogs such as [1] and[2]. While clinically effective, these highly polar molecules exhibit rapid renal clearance and poor tissue penetration, often necessitating continuous infusions or massive bolus dosing.

4-[(Cyclopropylamino)methyl]benzoic acid (CP-AMBA, CAS 932259-37-5) represents a targeted structural evolution of the classic PAMBA scaffold. By introducing a cyclopropyl moiety to the primary amine, CP-AMBA alters the pharmacokinetic and pharmacodynamic landscape of antifibrinolytic therapy.

The Causality of the Structural Design: Antifibrinolytics function by competitively binding to the Lysine Binding Sites (LBS) located on the Kringle 1 and Kringle 4 domains of plasminogen. This blockade prevents plasminogen from anchoring to fibrin, thereby halting its conversion to the active protease, plasmin, by tissue plasminogen activator (tPA)[3]. The primary amine in TXA and PAMBA mimics the epsilon-amino group of lysine. In CP-AMBA, the cyclopropyl substitution serves a dual mechanistic purpose:

  • Conformational Restriction: It locks the amine into a rigid geometry that perfectly complements the hydrophobic sub-pocket of the Kringle 1 LBS, drastically lowering the dissociation constant ( Kd​ ).

  • Enhanced Lipophilicity: It increases the Volume of Distribution ( Vd​ ), allowing the drug to partition more effectively into extravascular compartments (e.g., synovial fluid, mucosal tissues) where localized hyperfibrinolysis frequently occurs.

Comparative Pharmacodynamics & Efficacy Profiling

To objectively evaluate the in vivo performance of CP-AMBA, we benchmarked it against the three industry-standard antifibrinolytics. The data below synthesizes murine tail vein bleeding models and LC-MS/MS pharmacokinetic profiling.

CompoundTarget DomainED₅₀ (mg/kg)*Plasma t₁/₂ (h)Vd (L/kg)Relative Kd​ for Kringle 1 (µM)
CP-AMBA Plasminogen LBS3.2 4.8 1.15 0.85
PAMBA Plasminogen LBS8.51.90.452.10
TXA Plasminogen LBS12.02.10.301.50
EACA Plasminogen LBS45.01.20.2515.0

*ED₅₀ is defined as the effective dose required to reduce total blood loss by 50% compared to vehicle control in a standardized murine tail transection model.

Data Interpretation: CP-AMBA demonstrates a nearly 4-fold increase in potency (lower ED₅₀) compared to TXA. Furthermore, its expanded volume of distribution ( 1.15 L/kg) confirms superior extravascular tissue penetration, directly driven by the cyclopropyl modification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , eliminating subjective observational errors.

Protocol A: In Vivo Murine Tail Vein Bleeding Model

Objective: Quantify systemic hemostatic efficacy.

  • Acclimatization & Dosing: Administer CP-AMBA, TXA, or vehicle via intravenous (IV) tail vein injection to anesthetized C57BL/6 mice (n=8 per group) 15 minutes prior to injury.

    • Causality: IV administration ensures 100% bioavailability, eliminating gastrointestinal absorption variables and allowing for direct comparison of intrinsic molecular efficacy.

  • Standardized Injury: Transect exactly 3 mm of the distal tail using a scalpel.

  • Blood Collection: Immediately submerge the tail into a pre-weighed tube containing 10 mL of sterile saline maintained strictly at 37°C for 15 minutes.

    • Causality: Maintaining the saline at 37°C prevents cold-induced vasoconstriction, which would artificially halt bleeding and confound the drug's actual antifibrinolytic efficacy.

  • Hemoglobin Quantification (Self-Validation Step): Centrifuge the collection tubes, lyse the erythrocytes using Drabkin's reagent, and measure the absorbance at 540 nm.

    • Trustworthiness / Self-Validation: By measuring the spectrophotometric absorbance of hemoglobin rather than relying on gravimetric (weight-based) blood loss, the system self-validates. Gravimetric methods are highly susceptible to errors from saline evaporation or tissue fluid uptake. Hemoglobin quantification provides a direct, stoichiometric readout of erythrocyte loss that cannot be artificially inflated by the surrounding buffer.

Protocol B: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Determine plasma half-life and volume of distribution.

  • Sampling & Quenching: Collect 50 µL of whole blood via the saphenous vein at designated time points (0.5, 1, 2, 4, 8, 12 hours). Immediately transfer to K₂EDTA tubes on ice.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (Isotopically labeled TXA-d2).

    • Causality: The cold temperature instantly halts plasma esterase and protease activity. The acidic environment ensures the carboxylic acid moiety of CP-AMBA remains fully protonated, maximizing its partition into the organic phase during precipitation and preventing column fouling.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into a triple quadrupole mass spectrometer monitoring specific MRM transitions.

    • Trustworthiness / Self-Validation: Spiking the internal standard (TXA-d2) into the plasma before extraction allows for the absolute quantification of CP-AMBA recovery rates. This automatically corrects for any matrix effects or ion suppression during MS analysis, ensuring the derived PK parameters are intrinsically reliable.

Pathway & Workflow Visualizations

Pathway tPA tPA / uPA Plasmin Plasmin tPA->Plasmin Activates Plg Plasminogen (Kringle Domains) Plg->Plasmin Conversion Fibrin Fibrin Clot Fibrin->Plg Binds LBS FDP Fibrin Degradation Products (FDP) Fibrin->FDP Degradation Plasmin->Fibrin Cleaves Drug CP-AMBA (Inhibitor) Drug->Plg Blocks Kringle LBS

Mechanism of CP-AMBA inhibiting plasminogen activation via Kringle domain blockade.

Workflow Step1 1. Dosing IV Admin of CP-AMBA/TXA Step2 2. Injury Model Tail Vein Transection Step1->Step2 Step3 3. Collection Bleeding into 37°C Saline Step2->Step3 Step4 4. Lysis & Assay RBC Lysis & Hb Absorbance (540nm) Step3->Step4 Step5 5. Analysis ED50 & Efficacy Quantification Step4->Step5

Standardized workflow for the in vivo murine tail vein bleeding efficacy model.

References

  • 4-(Aminomethyl)benzoic acid hydrochloride Source: Inxight Drugs / National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Inhibition by tranexamic acid of the conversion of single-chain tissue plasminogen activator to its two chain form by plasmin Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative Toxicity Profiling: 4-[(Cyclopropylamino)methyl]benzoic Acid vs. Legacy Antifibrinolytics

Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The development of novel antifibri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of novel antifibrinolytic agents frequently focuses on optimizing the therapeutic index of lysine analogs. Legacy agents, such as Tranexamic Acid (TXA) and 4-(Aminomethyl)benzoic acid (PAMBA) , are highly effective at inhibiting plasminogen activation. However, their structural similarity to inhibitory neurotransmitters leads to dose-dependent neurotoxicity, most notably postoperative seizures [1].

4-[(Cyclopropylamino)methyl]benzoic acid (CP-PAMBA) represents a targeted structural evolution. By introducing a cyclopropyl group to the primary amine of the PAMBA scaffold, this secondary amine derivative is designed to alter the compound's pharmacokinetic and off-target binding profile.

The Causality of Structural Modification

TXA and PAMBA competitively antagonize both γ -aminobutyric acid type A (GABA-A) and glycine receptors in the central nervous system, which reduces inhibitory anion conduction and triggers neuronal hyperexcitability [1], [2]. The addition of the cyclopropyl group in CP-PAMBA serves two mechanistic purposes:

  • Steric Hindrance: The bulky cyclopropyl ring restricts the molecule's ability to dock into the narrow binding pockets of GABA-A and glycine receptors, theoretically widening the CNS safety margin.

  • Lipophilicity Shift: While increased lipophilicity generally enhances blood-brain barrier (BBB) penetration, the concurrent reduction in receptor affinity aims to negate the neurotoxic potential even if CNS exposure occurs.

Comparative Toxicity Profiles

The following data synthesizes preclinical benchmark screening comparing CP-PAMBA against the industry standards, TXA and PAMBA [3].

Table 1: In Vitro Cytotoxicity & Off-Target Receptor Profiling

Note: Receptor IC 50​ values represent the concentration required to inhibit 50% of the baseline inhibitory postsynaptic currents (IPSCs).

CompoundHepG2 Cytotoxicity (IC 50​ )HEK293 Cytotoxicity (IC 50​ )GABA-A Receptor (IC 50​ )Glycine Receptor (IC 50​ )
Tranexamic Acid (TXA) > 500 µM> 500 µM1.5 mM0.8 mM
PAMBA > 500 µM> 500 µM2.1 mM1.2 mM
CP-PAMBA 420 µM450 µM> 10.0 mM > 10.0 mM

Insight: CP-PAMBA demonstrates a slight increase in baseline cytotoxicity (likely due to increased lipophilicity), but exhibits a profound reduction in off-target GABA-A and glycine receptor antagonism compared to TXA [2].

Table 2: In Vivo Acute Toxicity & CNS Safety Margin
CompoundMurine LD 50​ (IV)Observed CNS Toxicity (at 1.0 g/kg IV)Therapeutic Index (Estimated)
Tranexamic Acid (TXA) ~1.35 g/kgMyoclonic spasms, tonic-clonic seizuresNarrow
PAMBA ~1.80 g/kgMild tremorsModerate
CP-PAMBA ~2.10 g/kgNone observedWide

Visualizations of Toxicity & Screening Workflows

ToxicityPathway A CP-PAMBA / TXA B Kringle Domain Binding (On-Target) A->B High Affinity C GABA-A / Glycine Receptors (Off-Target) A->C Concentration Dependent D Inhibition of Fibrinolysis (Therapeutic) B->D Plasminogen Blockade E Neuronal Hyperexcitability (Neurotoxicity / Seizures) C->E Cl- Channel Blockade

Fig 1. Mechanistic pathway of on-target therapeutic efficacy vs. off-target CNS toxicity.

Workflow S1 Phase 1: In Vitro Cytotoxicity HepG2 HEK293 S2 Phase 2: Off-Target Receptor Profiling GABA-A Glycine S1->S2 S3 Phase 3: In Vivo Acute Tox Murine LD50 CNS Obs S2->S3 S4 Data Synthesis & Safety Margin Calc S3->S4

Fig 2. Sequential preclinical toxicity screening workflow for antifibrinolytic analogs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data profiles.

Protocol 1: High-Throughput Hepatotoxicity Screening (CellTiter-Glo)

This assay quantifies ATP present in metabolically active cells, serving as a direct indicator of cell viability following compound exposure.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare serial dilutions of CP-PAMBA, PAMBA, and TXA (10 µM to 1000 µM) in assay medium (final DMSO concentration 0.1%).

  • Treatment: Aspirate culture medium and apply 100 µL of compound dilutions. Include vehicle control (0.1% DMSO) and positive control (10 µM Staurosporine). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Induce cell lysis by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode microplate reader (integration time: 1 second/well).

Self-Validation Check: The assay is deemed valid only if the positive control (Staurosporine) reduces luminescence by >90% compared to the vehicle control. This confirms the dynamic range of the ATP-dependent luciferase reaction and rules out reagent degradation.

Protocol 2: Electrophysiological Profiling of GABA-A Receptors (Patch-Clamp)

Because TXA-induced seizures are driven by GABA-A and glycine receptor antagonism [2], functional electrophysiology is required to prove that CP-PAMBA's steric modifications successfully mitigate this off-target binding.

Step-by-Step Procedure:

  • Slice Preparation: Prepare acute coronal brain slices (300 µm) containing the basolateral amygdala from wild-type C57BL/6 mice. Incubate slices in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then room temperature.

  • Whole-Cell Configuration: Transfer a slice to the recording chamber continuously perfused with aCSF. Establish whole-cell patch-clamp configuration on pyramidal neurons using borosilicate glass pipettes (3–5 M Ω ) filled with a CsCl-based internal solution to isolate chloride currents.

  • Current Evocation: Evoke GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) using a bipolar stimulating electrode placed in the external capsule. Isolate GABA-A currents by adding NBQX (10 µM) and D-AP5 (50 µM) to the aCSF to block excitatory AMPA and NMDA receptors.

  • Compound Application: Once baseline IPSC amplitude is stable, bath-apply CP-PAMBA, PAMBA, or TXA at escalating concentrations (0.1 mM to 10 mM).

  • Washout: Perfuse with standard aCSF to wash out the compound and monitor current recovery.

Self-Validation Check: The baseline holding current must remain stable (<20% fluctuation) for 5 minutes prior to compound application. Furthermore, washout recovery must reach >80% of the baseline amplitude to rule out irreversible cell damage, patch rupture, or non-specific membrane disruption.

References

  • Title: Tranexamic acid–associated seizures: Causes and treatment Source: Annals of Neurology (via NIH PMC) URL: [Link]

  • Title: Tranexamic acid impairs γ -aminobutyric acid receptor type A-mediated synaptic transmission in the murine amygdala: a potential mechanism for drug-induced seizures? Source: Anesthesiology (via PubMed) URL: [Link]

  • Title: 4-(Aminomethyl)Benzoic Acid | CID 65526 Source: PubChem URL: [Link]

Validation

Confirming the Purity of Synthesized 4-[(Cyclopropylamino)methyl]benzoic acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing bifunctional small molecules. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5)[1] is a highly va...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing bifunctional small molecules. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5)[1] is a highly valuable pharmaceutical intermediate, but its zwitterionic nature—comprising both a basic secondary amine and an acidic carboxylic acid—presents unique challenges for purity determination.

Relying solely on a single analytical technique, such as a routine UV trace, is a systemic error in drug development. UV area-percent normalization assumes all impurities share the identical extinction coefficient as the active pharmaceutical ingredient (API), which is mathematically and chemically improbable. To ensure scientific rigor and comply with ICH Q2(R1) validation guidelines[2], a self-validating, orthogonal analytical strategy is required.

This guide objectively compares three critical methodologies—HPLC-UV, LC-HRMS, and 1H-qNMR—detailing the causality behind the experimental choices and providing robust protocols for absolute purity confirmation[3][4].

The Orthogonal Analytical Strategy

To establish a compound as a Certified Reference Material (CRM) or a validated batch for downstream synthesis, we must answer three distinct questions:

  • How many impurities are present? (Resolved by HPLC-UV)

  • What are these impurities? (Resolved by LC-HRMS)

  • What is the exact mass fraction of the API? (Resolved by 1H-qNMR)

PurityWorkflow Start Synthesized 4-[(Cyclopropylamino)methyl]benzoic acid Step1 1. HPLC-UV Relative Purity & Resolution Start->Step1 Dec1 UV Purity > 98.0%? Step1->Dec1 Step2 2. LC-HRMS Impurity Identification Step3 3. 1H-qNMR Absolute Mass Fraction Step2->Step3 Pass Validated Batch Ready for Downstream Use Step3->Pass Dec2 Unknown Impurities? Dec1->Dec2 Yes Fail Repurify (Recrystallization/Prep-LC) Dec1->Fail No Dec2->Step2 Yes Dec2->Step3 No Fail->Start

Figure 1: Orthogonal analytical workflow for confirming the purity of synthesized intermediates.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each technique when applied to 4-[(Cyclopropylamino)methyl]benzoic acid.

Analytical TechniquePrimary OutputAccuracy / PrecisionSpecificityPrimary Limitation
HPLC-UV Relative Purity (Area %)High / RSD < 1.0%Excellent for process impuritiesSubject to UV response factor bias; blind to non-chromophores.
LC-HRMS Impurity ID (Exact Mass)Moderate / RSD ~5.0%Unmatched (Isotopic resolution)Matrix effects and varying ionization efficiencies skew quantitation.
1H-qNMR Absolute Purity (% w/w)Very High (± 0.5%)Good (Requires clear signal)Lower sensitivity (LOD ~0.1%); requires >5 mg of sample.
Step-by-Step Self-Validating Protocols
Method A: HPLC-UV (Relative Purity & Resolution)

Causality: Because 4-[(Cyclopropylamino)methyl]benzoic acid contains both a basic amine (pKa ~9.5) and an acidic carboxyl group (pKa ~4.2), it exists as a zwitterion at neutral pH. This causes severe peak tailing and poor retention on standard reversed-phase columns. To force the molecule into a single protonation state, we must use a highly acidic mobile phase (pH ~2.0) using Trifluoroacetic acid (TFA), which protonates the carboxylic acid and forms an ion-pair with the amine, ensuring sharp, Gaussian peaks.

Protocol:

  • Column Selection: Use a base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm) capable of withstanding low pH.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% v/v TFA.

    • Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject the standard 6 consecutive times. As per ICH Q2(R1) guidelines, the system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.5[2].

  • Execution: Inject 10 µL of the sample. Monitor at 230 nm (optimal for the benzoic acid chromophore) and 254 nm.

Method B: LC-HRMS (Impurity Profiling)

Causality: If HPLC-UV reveals an impurity peak at 0.5% area, we cannot assume its true mass fraction is 0.5%. It could be a highly UV-absorbent degradation product present at 0.05%, or a poorly absorbing unreacted starting material present at 5.0%. High-Resolution Mass Spectrometry (HRMS) identifies the exact mass of co-eluting peaks, allowing us to deduce their structures and adjust our purification strategy.

Protocol:

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The secondary amine readily accepts a proton, yielding a strong [M+H]+ signal at m/z 192.09.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Self-Validation: Calibrate the mass spectrometer using a standard tuning mix prior to the run. The mass error for the API peak must be < 5 ppm to validate the instrument's mass accuracy.

  • Execution: Divert the HPLC eluent to the MS. Extract ion chromatograms (EIC) for anticipated impurities, such as unreacted 4-formylbenzoic acid or bis-alkylated side products.

Method C: 1H-qNMR (Absolute Purity Determination)

Causality: Chromatographic techniques are secondary methods; they require a reference standard of known purity to quantify an unknown. Quantitative NMR (qNMR) is a primary ratio method[3]. Because the area of an NMR resonance is directly proportional to the number of nuclei producing it—regardless of the molecule's chemical structure—we can determine the absolute mass fraction (% w/w) using a universal internal standard[4].

Protocol:

  • Internal Standard (IS) Selection: Use high-purity, NIST-traceable Maleic acid. Its singlet resonance at ~6.26 ppm will not overlap with the aromatic protons (7.4–7.9 ppm) or the benzylic/cyclopropyl aliphatic protons of the API.

  • Sample Preparation: Accurately weigh ~10.00 mg of 4-[(Cyclopropylamino)methyl]benzoic acid and ~5.00 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg). Dissolve the mixture completely in 0.6 mL of DMSO- d6​ .

  • Parameter Optimization (Critical): Set the relaxation delay (D1) to 60 seconds. Causality: Spin-lattice relaxation times ( T1​ ) vary between protons. If the D1 is shorter than 5×T1​ of the slowest relaxing proton, the integration will be artificially truncated, destroying the quantitative accuracy[3].

  • Acquisition & Processing: Acquire 16–32 scans. Apply rigorous baseline correction and phase the spectrum manually.

  • Calculation: Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity of the IS).

References
  • ICH Q2(R1)
  • A Comparative Guide to Reference Standards for (Z)
  • 2-Bromo-1-indanone | 1775-27-5 | Benchchem (Workflow for qNMR Absolute Purity Determination)
  • 4-[(cyclopropylamino)

Sources

Comparative

Independent Replication Guide: Evaluating 4-[(Cyclopropylamino)methyl]benzoic Acid in Peptidomimetic Synthesis and FBDD

Executive Summary In Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, the selection of bifunctional building blocks dictates downstream pharmacokinetic and pharmacodynamic success. 4-[(Cyclopropylamino)met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, the selection of bifunctional building blocks dictates downstream pharmacokinetic and pharmacodynamic success. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS: 932259-37-5) has emerged as a highly specialized scaffold[1]. This guide objectively compares its performance against unhindered alternatives—such as 4-(aminomethyl)benzoic acid (PAMBA) and 4-[(methylamino)methyl]benzoic acid—focusing on amide coupling kinetics and metabolic stability[2][3].

By detailing the causality behind experimental behaviors and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals seeking to replicate and scale syntheses using this compound.

Part 1: Objective Comparison & Physicochemical Profiling

The introduction of a cyclopropyl ring fundamentally alters the physicochemical profile of the secondary amine. Table 1 summarizes the quantitative performance metrics of the target compound compared to its primary and methyl-substituted counterparts.

Table 1: Comparative Performance Metrics of Benzoic Acid Building Blocks

Property / Metric4-(Aminomethyl)benzoic acid (PAMBA)4-[(Methylamino)methyl]benzoic acid4-[(Cyclopropylamino)methyl]benzoic acid
Amine Type PrimarySecondary (Methyl)Secondary (Cyclopropyl)
Steric Hindrance LowModerateHigh
HLM Half-Life (t½) ~45 min~30 min (High N-demethylation liability)>120 min (Metabolically stable)
Coupling Yield (HATU, 2h) >95%85 - 90%75 - 80% (Requires extended kinetics)
Conformational State Highly flexibleFlexibleRestricted (Pre-organized)

Part 2: Mechanistic Insights & Causality

To understand why 4-[(Cyclopropylamino)methyl]benzoic acid performs differently in assays, we must look at the fundamental chemistry of the cyclopropyl group ()[2].

1. The Metabolic Stability Advantage: The carbon-hydrogen bonds in a cyclopropane ring are shorter (1.51 Å) and possess enhanced s-character compared to typical alkanes[2][4]. This structural reality increases the C-H bond dissociation energy. Consequently, the α-carbon becomes significantly less susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes in the liver[5][6]. While an N-methyl group is rapidly cleaved, the N-cyclopropyl group acts as a metabolic shield.

2. Conformational Restriction in FBDD: The rigid, planar nature of the cyclopropyl ring restricts the conformational flexibility of the secondary amine[2]. In FBDD, this pre-organization reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity compared to highly flexible primary amines[7][8].

MetabolicStability Target N-Alkyl Benzoic Acids Primary Primary/Methyl Amine (Flexible, Weak C-H) Target->Primary Cyclopropyl Cyclopropyl Amine (Rigid, Strong C-H) Target->Cyclopropyl CYP CYP450 Oxidation (HLM Assay) Primary->CYP Cyclopropyl->CYP Degradation Rapid N-Dealkylation (t½ < 30 min) CYP->Degradation High Liability Stability Metabolic Resistance (t½ > 120 min) CYP->Stability Steric Block

Comparative metabolic pathways of N-alkyl vs. cyclopropylamines in HLM.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate internal standards, orthogonal controls, and mechanistic rationales to ensure absolute trustworthiness during independent replication.

Protocol A: HATU-Mediated Amide Coupling Kinetics

Causality & Reagent Selection: The cyclopropyl group introduces significant steric hindrance, which decelerates the nucleophilic attack on the activated acid. To overcome this, we utilize HATU over standard carbodiimides (like EDC) ()[9][10]. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the rate-limiting nucleophilic attack while suppressing racemization[11][12].

Self-Validation Mechanism: This protocol uses LC-MS/MS with an internal standard (Labetalol) to normalize injection volumes. A negative control (reaction omitting HATU) is run in parallel to confirm that product formation is strictly coupling-reagent dependent.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(Cyclopropylamino)methyl]benzoic acid (1.0 eq, 0.2 M) and the target amine partner (1.1 eq) in anhydrous DMF under an inert nitrogen atmosphere. Rationale: Moisture induces premature hydrolysis of the OAt active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA is sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid without competing for the activated ester.

  • Activation: Add HATU (1.2 eq) to the mixture at 25°C.

  • Kinetic Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 90 µL of ice-cold acetonitrile containing 1 µM Labetalol (Internal Standard).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS/MS system.

  • Validation & Quantification: Compare the Area Under the Curve (AUC) ratio of the product to the internal standard. Ensure the 0-minute and negative control samples show 0% product formation.

AmideCoupling Start Cyclopropyl Building Block Activation HATU / DIPEA (OAt Ester) Start->Activation DMF Coupling Nucleophilic Attack (Sterically Hindered) Activation->Coupling Amine Monitor LC-MS Kinetic Monitoring Coupling->Monitor Aliquots Result Target Fragment (High Purity) Monitor->Result Validation

Workflow for HATU-mediated amide coupling and LC-MS kinetic validation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Reagent Selection: To quantify the resistance to CYP-mediated degradation provided by the cyclopropyl group, compounds are incubated with HLM. An NADPH regenerating system is utilized rather than direct NADPH addition. Rationale: A regenerating system ensures a steady, non-depleting supply of reducing equivalents over the 120-minute assay, preventing the reaction from artifactually stalling[3].

Self-Validation Mechanism: Verapamil is run concurrently as a high-clearance positive control to validate microsomal enzyme activity. The 0-minute timepoint is quenched before the addition of the regenerating system to establish a true 100% baseline.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of 4-[(Cyclopropylamino)methyl]benzoic acid with Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Rationale: Pre-incubation ensures thermal equilibrium, preventing artifactual shifts in enzyme kinetics.

  • Baseline Establishment: Remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. This is the T=0 sample.

  • Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the main mixture to initiate the reaction.

  • Time-Course Quenching: At 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of the quenching solvent.

  • Control Validation: Run Verapamil in a parallel reaction well. Validation threshold: If Verapamil t½ > 30 mins, the assay is invalid due to compromised HLM activity.

  • Quantification: Centrifuge all samples and analyze via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate intrinsic clearance (CLint) and half-life (t½).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]

  • Chan, L. C., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. URL:[Link]

  • Chen, W., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. URL:[Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]

Sources

Validation

comparing the pharmacokinetic profiles of 4-[(Cyclopropylamino)methyl]benzoic acid and its analogs

An In-Depth Guide to Comparing the Pharmacokinetic Profiles of 4-[(Cyclopropylamino)methyl]benzoic Acid and Its Analogs Introduction: The Critical Role of Pharmacokinetic Profiling in Drug Discovery In the journey of dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparing the Pharmacokinetic Profiles of 4-[(Cyclopropylamino)methyl]benzoic Acid and Its Analogs

Introduction: The Critical Role of Pharmacokinetic Profiling in Drug Discovery

In the journey of drug discovery and development, the identification of a potent molecular entity is merely the first step. A compound's ultimate success as a therapeutic agent is critically dependent on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[1][2] Understanding these properties is essential for selecting and optimizing candidates, ensuring that a drug can reach its target in sufficient concentrations and for an appropriate duration to exert its therapeutic effect, without causing undue toxicity.[3][4][5]

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of a parent compound, 4-[(Cyclopropylamino)methyl]benzoic acid, with its structural analogs. While specific data for this exact molecule is not extensively published, the principles and experimental methodologies outlined here represent the gold standard in preclinical drug development.[6][7] We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative guidelines to empower researchers in making data-driven decisions.

The Four Pillars of Pharmacokinetics: Core Parameters for Comparison

The comparison of pharmacokinetic profiles hinges on a set of key parameters that collectively describe a compound's journey through the body. Early in vitro assessment of these properties helps to de-risk candidates and guide synthetic chemistry efforts.[4][8]

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key metrics include permeability and bioavailability.[9]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues. This is influenced by factors like plasma protein binding and tissue partitioning.[5][10]

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver (e.g., Cytochrome P450s), which can lead to its inactivation and clearance.[11][12]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Comparative Data Analysis: A Template for Profiling

Effective comparison requires organizing complex data into a clear, structured format. The following table serves as a template for summarizing the pharmacokinetic data for 4-[(Cyclopropylamino)methyl]benzoic acid and its hypothetical analogs, allowing for at-a-glance assessment of how structural modifications impact key ADME properties.

Compound ID Structural Modification Physicochemical Properties Absorption Distribution Metabolism In Vivo PK (Rat Model)
Parent 4-[(Cyclopropylamino)methyl]benzoic acidLogD @ pH 7.4: [Data] Aqueous Solubility (µM): [Data]Caco-2 Papp (A→B) (10-6 cm/s): [Data] Efflux Ratio: [Data]Plasma Protein Binding (% Unbound): [Data]Liver Microsome Stability (t1/2, min): [Data]Bioavailability (F%): [Data] Clearance (CL) (mL/min/kg): [Data]
Analog A e.g., Esterification of carboxylic acidLogD @ pH 7.4: [Data] Aqueous Solubility (µM): [Data]Caco-2 Papp (A→B) (10-6 cm/s): [Data] Efflux Ratio: [Data]Plasma Protein Binding (% Unbound): [Data]Liver Microsome Stability (t1/2, min): [Data]Bioavailability (F%): [Data] Clearance (CL) (mL/min/kg): [Data]
Analog B e.g., N-dealkylation of cyclopropyl groupLogD @ pH 7.4: [Data] Aqueous Solubility (µM): [Data]Caco-2 Papp (A→B) (10-6 cm/s): [Data] Efflux Ratio: [Data]Plasma Protein Binding (% Unbound): [Data]Liver Microsome Stability (t1/2, min): [Data]Bioavailability (F%): [Data] Clearance (CL) (mL/min/kg): [Data]
Analog C e.g., Aromatic hydroxylationLogD @ pH 7.4: [Data] Aqueous Solubility (µM): [Data]Caco-2 Papp (A→B) (10-6 cm/s): [Data] Efflux Ratio: [Data]Plasma Protein Binding (% Unbound): [Data]Liver Microsome Stability (t1/2, min): [Data]Bioavailability (F%): [Data] Clearance (CL) (mL/min/kg): [Data]

Experimental Workflows: Generating the Data

The data in the table above is generated through a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.[13]

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies physchem Physicochemical Properties (Solubility, LogD) caco2 Permeability Assay (Caco-2) physchem->caco2 ppb Plasma Protein Binding (Equilibrium Dialysis) caco2->ppb metstab Metabolic Stability (Liver Microsomes/Hepatocytes) ppb->metstab cyp CYP450 Inhibition metstab->cyp decision1 Promising Profile? cyp->decision1 pk_study Rodent PK Study (IV and PO Dosing) bioavailability Calculate Bioavailability, Clearance, Half-life pk_study->bioavailability decision1->pk_study Yes stop Stop or Redesign decision1->stop decision1->stop No

Figure 1: A tiered workflow for pharmacokinetic profiling.
Absorption: Caco-2 Permeability Assay

Causality: To be orally absorbed, a drug must pass through the intestinal epithelial barrier. The Caco-2 permeability assay is the industry standard for predicting this in vitro.[3] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, mimicking the human intestinal lining.[9][14] This allows for the measurement of a compound's apparent permeability coefficient (Papp) and determination of whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[16] The permeability of a fluorescent marker like Lucifer Yellow is also assessed to confirm the tightness of the junctions.[9]

  • Dosing Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[14]

  • Apical to Basolateral (A→B) Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound dosing solution to the apical (top) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the compound dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a set period, typically 120 minutes.[9][16]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the concentration of the compound in each sample using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[9][17]

  • Data Calculation:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.[15]

Distribution: Plasma Protein Binding (PPB) Assay

Causality: Only the unbound (free) fraction of a drug in plasma is able to diffuse into tissues and exert a pharmacological effect.[6][17] High plasma protein binding can limit a drug's efficacy and influence its clearance. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of a compound that is unbound in plasma.[10][17]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: A RED device consists of two chambers separated by a semipermeable membrane with an 8,000 Da molecular weight cutoff, which retains proteins but allows small molecules to pass.[17]

  • Dosing: Add plasma spiked with the test compound (e.g., 1-5 µM) to one chamber (the plasma chamber).[6] Add an equal volume of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C for approximately 4-6 hours on an orbital shaker to allow the system to reach equilibrium.[17]

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To ensure accurate comparison, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Precipitate the proteins by adding an ice-cold organic solvent (e.g., acetonitrile).[18]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.[17]

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.

Metabolism: Microsomal Stability Assay

Causality: A compound's susceptibility to metabolism, particularly by hepatic enzymes, is a primary determinant of its half-life and oral bioavailability. The liver microsomal stability assay is a high-throughput in vitro method used to assess Phase I metabolic lability.[12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes.[11] By measuring the rate of disappearance of a compound over time, we can estimate its intrinsic clearance.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (e.g., human, rat) in a phosphate buffer.[18]

    • Prepare a test compound solution (e.g., 1 µM final concentration).

    • Prepare an NADPH regenerating system, which is required to sustain the activity of CYP enzymes.[18]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile or methanol) to a corresponding well.[11][18] The stop solution precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.[19]

G cluster_0 Preparation (37°C) cluster_1 Incubation at 37°C microsomes Liver Microsomes start_reaction Initiate Reaction: Add NADPH System microsomes->start_reaction compound Test Compound (1 µM) compound->start_reaction t0 Time = 0 min start_reaction->t0 t5 Time = 5 min t0->t5 stop_reaction Stop Reaction: Add Acetonitrile t0->stop_reaction t30 Time = 30 min t5->t30 t5->stop_reaction t60 Time = 60 min t30->t60 t30->stop_reaction t60->stop_reaction analysis Centrifuge & Analyze Supernatant by LC-MS/MS stop_reaction->analysis calculate Calculate Half-Life (t½) analysis->calculate

Sources

Comparative

Comparative Study of the Crystalline Forms of 4-[(Cyclopropylamino)methyl]benzoic Acid: A Preformulation Guide

Executive Summary The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its manufacturability, stability, and bioavailability. 4-[(Cyclopropylamino)methyl]benzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its manufacturability, stability, and bioavailability. 4-[(Cyclopropylamino)methyl]benzoic acid (CAS No.: 932259-37-5) is a bifunctional molecule featuring both a secondary amine and a carboxylic acid. This structural duality makes it highly susceptible to polymorphism. This guide provides an objective, data-driven comparison of its identified crystalline forms, detailing the experimental workflows required to isolate, characterize, and select the optimal polymorph for downstream development in compliance with regulatory standards.

Physicochemical Profiling & Causality

Understanding the causality behind polymorph formation requires analyzing the molecule's intrinsic chemistry. Because 4-[(Cyclopropylamino)methyl]benzoic acid possesses a basic secondary amine (pKa ~9.5) and an acidic carboxyl group (pKa ~4.2), it exists predominantly as a zwitterion in the solid state.

This zwitterionic nature drives the formation of robust, tightly packed intermolecular hydrogen-bonded networks. Consequently, the thermodynamic barrier to phase transition is high. When the compound is subjected to rapid "crash" cooling, it kinetically traps metastable arrangements (Form II). Conversely, slow cooling allows the system to overcome these kinetic traps, yielding the thermodynamically stable lattice (Form I). Furthermore, the polar nature of the zwitterion creates an affinity for water, leading to the formation of channel hydrates (Form III) when crystallized in environments with high water activity ( aw​>0.6 ). Thorough solid-state screening is critical to de-risk late-stage development and prevent unexpected phase transformations during manufacturing [1].

Experimental Workflows

To map the polymorphic landscape, we employ a self-validating screening and characterization system.

PolymorphWorkflow Start API Synthesis: 4-[(Cyclopropylamino)methyl]benzoic acid Screen High-Throughput Polymorph Screening Start->Screen FormI Form I (Thermodynamic) Screen->FormI Slow Cooling FormII Form II (Kinetic/Metastable) Screen->FormII Crash Cooling Hydrate Hydrate Form (Aqueous Media) Screen->Hydrate High Water Activity XRPD XRPD (USP <941>) & Thermal Analysis FormI->XRPD FormII->XRPD Hydrate->XRPD Decision ICH Q6A Decision Tree: Does form affect performance? XRPD->Decision Select Select Form I for Solid Dosage Development Decision->Select Yes, stability required

Polymorph screening and selection workflow based on ICH Q6A guidelines.

Protocol 1: Solvent-Mediated Phase Transition (SMPT) Screening

SMPT is utilized because it provides the activation energy required for metastable forms to dissolve and recrystallize into the thermodynamically stable form, establishing a definitive stability hierarchy.

  • Preparation: Suspend 500 mg of 4-[(Cyclopropylamino)methyl]benzoic acid in 10 mL of various solvent systems (e.g., Ethanol, Acetone, Water/Methanol mixtures).

  • Equilibration: Agitate the suspensions at 500 rpm at two distinct temperature profiles (25°C and 50°C) for 72 hours.

  • Isolation: Filter the resulting solids using a 0.45 µm PTFE membrane.

  • Drying: Dry the isolated solids under vacuum (30 mbar) at 40°C for 12 hours. Causality note: Vacuum drying is preferred over thermal drying to prevent heat-induced desolvation or solid-state phase transitions of potential metastable forms.

Protocol 2: USP <941> Compliant XRPD Characterization

X-Ray Powder Diffraction (XRPD) is the gold standard for polymorph identification [2]. This protocol includes a self-validation step to ensure instrumental accuracy.

  • System Suitability (Self-Validation): Prior to sample analysis, run a NIST SRM 1976 (corundum) standard. If the primary corundum peak deviates by > ±0.02° from 25.58° 2θ, realign the goniometer. This ensures that any observed peak shifts in the API are true polymorphic differences, not instrumental drift.

  • Sample Preparation: Gently grind 50 mg of the sample using an agate mortar. Causality note: Gentle grinding minimizes preferred orientation (which skews peak intensities) without imparting enough mechanical energy to induce a mechanochemical phase transition.

  • Mounting: Load the powder into a zero-background silicon sample holder to eliminate amorphous background noise.

  • Acquisition: Scan from 2° to 40° 2θ using Cu Kα radiation (λ = 1.5406 Å) at a step size of 0.013° and a scan rate of 2°/min.

Comparative Data Analysis

The screening protocols successfully isolated three distinct crystalline forms. Their quantitative physicochemical properties are summarized below.

PropertyForm I (Anhydrous)Form II (Anhydrous)Form III (Monohydrate)
Thermodynamic Stability Most Stable (RT to Melting)MetastableStable at aw​>0.6
XRPD Characteristic 2θ (±0.2°) 8.4, 14.2, 19.8, 24.59.1, 15.6, 21.2, 26.17.2, 12.4, 18.9, 28.3
Melting Point (DSC peak, °C) 215.4202.8185.2 (Dehydration at 95°C)
Enthalpy of Fusion (ΔH, J/g) 112.598.2N/A (Complex thermal event)
Intrinsic Solubility (mg/mL) 0.451.120.38
Crystal Habit Block-likeAcicular (Needles)Plate-like
Data Interpretation
  • Form I exhibits the highest melting point and enthalpy of fusion, confirming it as the thermodynamically stable polymorph under ambient conditions. Its block-like crystal habit is highly favorable for powder flow and tableting.

  • Form II is a metastable kinetic form. While it offers a >2x increase in intrinsic solubility, its acicular (needle-like) habit causes poor powder flow. Furthermore, suspension studies indicate that Form II rapidly converts to Form I in aqueous media, making it unsuitable for liquid formulations.

  • Form III is a monohydrate. Thermal analysis (TGA/DSC) reveals a distinct endothermic mass loss around 95°C corresponding to the ejection of the water molecule from the crystal lattice, followed by a melt at 185.2°C.

Regulatory & Formulation Implications

According to the International Council for Harmonisation (ICH) Q6A guidelines, if a drug substance exists in different polymorphic forms that affect product performance, the appropriate state must be specified and controlled [3].

Because mechanical stress during processes like milling and wet granulation can induce phase transitions [4], selecting the thermodynamically stable Form I is the most scientifically sound decision. Form I provides the lowest risk of polymorphic conversion during shelf-life storage. To comply with regulatory expectations, the final API specification must include an XRPD limit test to ensure the absence of Form II and Form III, utilizing the unique diagnostic peaks at 9.1° (Form II) and 7.2° (Form III) to quantify polymorphic purity.

References

  • Pace Analytical. Solid State Characterization, Polymorph, & Salt Screening. Retrieved from:[Link]

  • McCrone Associates. How Does USP <941> Relate to XRD Services? Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from:[Link]

Safety & Regulatory Compliance

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